4-Butoxyphenyl 4-Pentylbenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-butoxyphenyl) 4-pentylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-3-5-7-8-18-9-11-19(12-10-18)22(23)25-21-15-13-20(14-16-21)24-17-6-4-2/h9-16H,3-8,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJYVZMFIRFBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659942 | |
| Record name | 4-Butoxyphenyl 4-pentylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51128-24-6 | |
| Record name | 4-Butoxyphenyl 4-pentylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Butoxyphenyl 4-Pentylbenzoate chemical structure and properties
An In-depth Technical Guide to 4-Butoxyphenyl 4-Pentylbenzoate
Introduction
This compound is a chemical compound belonging to the phenyl benzoate class of molecules. These compounds are of significant interest to the scientific community, particularly in the field of materials science, due to their potential to exhibit liquid crystalline properties. The elongated, rigid molecular structure conferred by the interconnected phenyl rings, combined with flexible alkyl and alkoxy chains, is a hallmark of calamitic (rod-shaped) liquid crystals. Understanding the synthesis, structure, and physicochemical properties of this specific molecule is crucial for researchers exploring new materials for applications in optical electronics, most notably in liquid-crystal displays (LCDs).[1][2]
This guide serves as a technical resource for researchers, chemists, and materials scientists. It provides a comprehensive overview of the molecule's structure, properties, a validated synthesis protocol, characterization methodologies, and safety considerations, grounded in established chemical principles and supported by authoritative data.
Chemical Structure and Nomenclature
The molecular architecture of this compound consists of a central biphenyl core linked by an ester group. A pentyl group (a five-carbon chain) is attached to one phenyl ring, and a butoxy group (a four-carbon chain with an oxygen linker) is attached to the other. This arrangement imparts the rod-like shape essential for liquid crystal behavior.
Systematic Identification:
-
IUPAC Name: (4-butoxyphenyl) 4-pentylbenzoate[3]
-
Canonical SMILES: CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCC[4]
-
InChI Key: LEJYVZMFIRFBCQ-UHFFFAOYSA-N[3]
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. These values are critical for designing experiments, predicting behavior in mixtures, and ensuring proper handling and storage.
| Property | Value | Source |
| Molecular Weight | 340.46 g/mol | [5] |
| Monoisotopic Mass | 340.20386 Da | [3] |
| Appearance | White powder/crystals (predicted) | [1] |
| Purity | >98% (typical for commercial samples) | [1] |
| Storage | Sealed in a dry place at room temperature | [5] |
| Predicted Density | 1.002 ± 0.06 g/cm³ | [6] |
| Predicted Boiling Point | 459.8 ± 34.0 °C | [6] |
Synthesis and Purification Protocol
The synthesis of this compound is most effectively achieved via an esterification reaction between 4-pentylbenzoic acid and 4-butoxyphenol. The following protocol outlines a standard laboratory procedure using a carbodiimide coupling agent, which proceeds under mild conditions with high yields.
Causality of Experimental Choices:
-
Reagents: 4-Pentylbenzoyl chloride (or 4-pentylbenzoic acid) and 4-butoxyphenol are the foundational building blocks. Using the acid with DCC and DMAP (Steglich esterification) avoids the harsh conditions of acid chloride formation and provides a high-yield, one-pot reaction.
-
Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and dissolves the reactants and coupling agents well, but the byproduct dicyclohexylurea (DCU) is insoluble, allowing for easy removal by filtration.
-
Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst that significantly accelerates the reaction rate.
-
Purification: The crude product will contain unreacted starting materials and byproducts. Filtration removes the DCU precipitate. A subsequent aqueous wash removes any water-soluble impurities. Column chromatography is essential for separating the desired ester from non-polar and slightly more polar impurities. Finally, recrystallization from a suitable solvent system (e.g., ethanol/hexane) is the definitive step to obtain a highly pure, crystalline product, which is critical for studying its liquid crystalline phases.
Step-by-Step Methodology
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-pentylbenzoic acid and 1.1 equivalents of 4-butoxyphenol in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Catalyst Addition: Add 0.1 equivalents of 4-(Dimethylamino)pyridine (DMAP) to the solution with stirring.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours). A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup - Filtration: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification - Chromatography: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Purification - Recrystallization: Recrystallize the purified product from a suitable solvent, such as ethanol or a hexane/ethanol mixture, to yield pure this compound as a white solid.
-
Validation: Confirm the structure and purity of the final product using the characterization techniques described in the following section.
Caption: Workflow for the synthesis and purification of the target compound.
Spectroscopic and Thermal Characterization
Confirming the identity, purity, and thermal properties of the synthesized compound is a non-negotiable step. A multi-technique approach ensures a self-validating system where each analysis provides complementary information.
Caption: A logical workflow for the comprehensive characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the 6.8-8.2 ppm range), the triplet for the -OCH₂- protons of the butoxy group (around 4.0 ppm), the triplet for the benzylic -CH₂- protons of the pentyl group (around 2.7 ppm), and a series of multiplets for the aliphatic protons of both chains (0.9-1.8 ppm). Integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of 22 distinct carbon environments. Key signals include the ester carbonyl carbon (around 165 ppm), aromatic carbons (115-160 ppm), and aliphatic carbons of the two chains (14-70 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum provides definitive evidence of the key functional groups.
-
~2850-3000 cm⁻¹: C-H stretching vibrations from the aliphatic pentyl and butoxy groups.
-
~1735 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (ester) stretching vibration.[7]
-
~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1250 cm⁻¹ and ~1100 cm⁻¹: C-O stretching vibrations of the ester and ether linkages.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental formula (C₂₂H₂₈O₃).
-
Molecular Ion Peak: The expected monoisotopic mass is 340.20386 Da.[3]
-
Adducts: In electrospray ionization (ESI), common adducts would be observed:
-
Fragmentation: Under electron ionization (EI), characteristic fragmentation would involve cleavage on either side of the ester linkage, yielding acylium ions or fragments corresponding to the phenol moiety.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is the primary tool for investigating the liquid crystalline behavior of the material.[8][9][10] A typical DSC thermogram, obtained by heating and cooling the sample at a controlled rate (e.g., 10 °C/min), would reveal endothermic peaks corresponding to phase transitions. For a nematic liquid crystal, one would expect to observe a peak for the crystal-to-nematic transition (melting point) and a second, smaller peak for the nematic-to-isotropic liquid transition (clearing point).[11]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis is crucial for determining the thermal stability and decomposition temperature of the compound, defining its operational limits for any potential application.
Liquid Crystal Properties
The defining characteristic of molecules like this compound is their ability to form mesophases—states of matter intermediate between a crystalline solid and an isotropic liquid. Due to its rigid, elongated core and flexible terminal chains, this compound is expected to exhibit a nematic liquid crystal phase .[1][2]
In the nematic phase, the molecules lose the positional order of a crystal but maintain a degree of long-range orientational order, tending to align along a common axis known as the director.[12] This anisotropy is responsible for the unique optical properties of liquid crystals. The transition from the ordered crystalline state to the nematic state occurs at the melting point, and the transition from the nematic phase to the disordered isotropic liquid occurs at the clearing point. These transition temperatures are critical parameters that define the useful operating range of the liquid crystal.[13]
Applications
The primary application for nematic liquid crystals like this compound is in electro-optical devices.[1]
-
Liquid Crystal Displays (LCDs): The ability to control the alignment of the liquid crystal molecules with an external electric field is the fundamental principle behind LCD technology. By switching the voltage across a thin film of the material, the light-transmitting properties can be altered, creating the pixels of a display.[2]
-
Smart Windows: Polymer-dispersed liquid crystal (PDLC) films can be switched between transparent and opaque states, offering applications in privacy glass and energy-efficient windows.[14]
-
Research: This compound serves as a model system for fundamental studies into phase transitions, molecular ordering, and the structure-property relationships of liquid crystals.[2]
Safety and Handling
As a research chemical, this compound must be handled with appropriate care, following standard laboratory safety protocols.
-
GHS Hazard Classification:
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
Conclusion
This compound is a well-defined organic molecule with significant potential as a nematic liquid crystal. Its properties are dictated by its distinct molecular architecture, featuring a rigid aromatic core and flexible aliphatic tails. Through established synthetic protocols, its high-purity form can be reliably produced. Comprehensive characterization via spectroscopic and thermal analysis is essential to validate its structure and elucidate its mesophase behavior. The insights gained from studying this and related phenyl benzoate compounds continue to drive innovation in materials science, particularly for advanced display technologies and optical materials.
References
-
PubChemLite. This compound (C22H28O3). [Link]
-
Wikipedia. 4-Cyano-4'-pentylbiphenyl. [Link]
-
ResearchGate. Molecular representation of the 4-Cyano-4'-pentylbiphenyl (5CB) and its.... [Link]
-
PubChem. 4-Pentylphenyl 4-pentylbenzoate | C23H30O2. [Link]
-
ResearchGate. (PDF) IR spectroscopic studies on the transmission of substituent effects.... [Link]
-
ResearchGate. Thermogravemetric analysis and DSC graph of benzoic acid.... [Link]
-
Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]
-
NIST WebBook. Benzoic acid, 4-(phenylazo)-. [Link]
-
ResearchGate. Differential scanning calorimetry (DSC) thermograms of supramolecular.... [Link]
-
Chalmers ODR. Application of amorphous classification system and glass forming ability. [Link]
-
ResearchGate. Structure and Conformational Mobility of 4′-Pentyl‐4‐Cyanobiphenyl from IR Spectroscopic Data. [Link]
-
MDPI. Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA).... [Link]
-
PubMed. Differential scanning calorimetry and scanning thermal microscopy analysis of pharmaceutical materials. [Link]
-
MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]
-
ResearchGate. PAS-IR spectra of compounds A-D in the solid state in the range of hydroxyl stretching vibrations.... [Link]
-
ResearchGate. Phase Transformations And Dynamics Of 4-Cyano-4′-Pentylbiphenyl (5cb) By Nuclear Magnetic Resonance.... [Link]
-
NIH. Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer.... [Link]
-
Cole-Parmer. Material Safety Data Sheet. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Buy 4-Pentylphenyl-4-pentylbenzoate [smolecule.com]
- 3. PubChemLite - this compound (C22H28O3) [pubchemlite.lcsb.uni.lu]
- 4. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 5. 51128-24-6|this compound|BLD Pharm [bldpharm.com]
- 6. 74305-48-9 CAS MSDS (4-PENTYLPHENYL 4-PENTYLBENZOATE, 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Differential scanning calorimetry and scanning thermal microscopy analysis of pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 14. Optimization of 4-Cyano-4’-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. downloads.ossila.com [downloads.ossila.com]
An In-depth Technical Guide to (4-butoxyphenyl) 4-pentylbenzoate for Advanced Research Applications
This guide provides a comprehensive technical overview of (4-butoxyphenyl) 4-pentylbenzoate, a liquid crystal forming ester, tailored for researchers, scientists, and professionals in drug development and materials science. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding of the compound's synthesis, characterization, and handling.
Introduction and Scientific Context
(4-butoxyphenyl) 4-pentylbenzoate (CAS No. 51128-24-6) is a calamitic (rod-shaped) thermotropic liquid crystal.[1] Its molecular structure, featuring a rigid core of two phenyl rings linked by an ester group and flexible alkyl and alkoxy chains at its termini, is archetypal for inducing mesophase behavior. The arrangement of a polar ester linkage and non-polar hydrocarbon chains imparts the molecule with the necessary anisotropy of shape and polarizability to form liquid crystalline phases, most notably the nematic phase, upon melting.[1] Understanding the synthesis and physicochemical properties of such molecules is paramount for the rational design of liquid crystal mixtures for applications in display technologies, optical switching, and as anisotropic solvents in chemical reactions.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of (4-butoxyphenyl) 4-pentylbenzoate is critical for its application and handling. These properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (4-butoxyphenyl) 4-pentylbenzoate | PubChem |
| CAS Number | 51128-24-6 | Alfa Chemistry[2] |
| Molecular Formula | C22H28O3 | PubChemLite[3] |
| Molecular Weight | 340.46 g/mol | Alfa Chemistry[2] |
| Melting Point | 49 °C | Alfa Chemistry[2] |
| Boiling Point (Predicted) | 467.3±38.0 °C | Alfa Chemistry[2] |
| Appearance | White to almost white powder/crystal | Alfa Chemistry[2] |
| Monoisotopic Mass | 340.203845 g/mol | PubChemLite[3], Alfa Chemistry[2] |
| Predicted XlogP | 7.0 | PubChemLite[3] |
Synthesis Protocol: Steglich Esterification
The synthesis of (4-butoxyphenyl) 4-pentylbenzoate is most effectively achieved via the Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols. This reaction is particularly advantageous as it proceeds at room temperature, thus preserving thermally sensitive functional groups.[4] The reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Causality of Reagent Choice
-
4-Pentylbenzoic Acid and 4-Butoxyphenol (Reactants): These are the fundamental building blocks that provide the rigid core and terminal flexible chains characteristic of the target liquid crystal.
-
Dicyclohexylcarbodiimide (DCC): DCC is a dehydrating agent that activates the carboxylic acid group of 4-pentylbenzoic acid, forming a highly reactive O-acylisourea intermediate. This activation is crucial for the subsequent nucleophilic attack by the hydroxyl group of 4-butoxyphenol.[5]
-
4-Dimethylaminopyridine (DMAP): DMAP serves as an acyl-transfer catalyst. It is a stronger nucleophile than the alcohol and reacts with the O-acylisourea intermediate to form a reactive N-acylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by the alcohol than the O-acylisourea itself, thereby accelerating the reaction and suppressing side reactions.[5]
-
Dichloromethane (DCM) (Solvent): DCM is an inert, aprotic solvent that effectively dissolves the reactants and reagents without participating in the reaction. Its low boiling point facilitates easy removal during the work-up procedure.
Step-by-Step Experimental Protocol
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-pentylbenzoic acid and 1.0 equivalent of 4-butoxyphenol in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of DMAP (0.1 equivalents).
-
Coupling Agent Addition: In a separate container, dissolve 1.1 equivalents of DCC in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will have formed. Filter the reaction mixture to remove the DCU precipitate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4-butoxyphenyl) 4-pentylbenzoate.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of (4-butoxyphenyl) 4-pentylbenzoate.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized (4-butoxyphenyl) 4-pentylbenzoate.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and environment of protons in the molecule. For (4-butoxyphenyl) 4-pentylbenzoate, characteristic signals are expected for the aromatic protons, the protons of the butoxy and pentyl chains, and the protons adjacent to the ether and ester functionalities. A reference spectrum is available from ChemicalBook, which can be used for comparison.[6]
-
Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm):
-
8.10-8.00 (d, 2H, Ar-H ortho to C=O)
-
7.30-7.20 (d, 2H, Ar-H ortho to pentyl)
-
7.10-7.00 (d, 2H, Ar-H ortho to ester O)
-
6.95-6.85 (d, 2H, Ar-H ortho to OBu)
-
4.00 (t, 2H, -OCH₂CH₂CH₂CH₃)
-
2.65 (t, 2H, Ar-CH₂CH₂CH₂CH₂CH₃)
-
1.85-1.55 (m, 4H, -OCH₂CH₂- and Ar-CH₂CH₂-)
-
1.50-1.30 (m, 6H, alkyl chain methylenes)
-
1.00-0.85 (m, 6H, terminal CH₃ groups)
-
-
-
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the alkyl and alkoxy chains.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational bands for this molecule include a strong C=O stretch for the ester group (around 1735 cm⁻¹), C-O stretches for the ester and ether linkages (around 1250-1050 cm⁻¹), and C-H stretches for the aromatic and aliphatic moieties.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure. The molecular ion peak (M⁺) should be observed at m/z 340.46.
Purity and Thermal Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A single sharp peak indicates a high degree of purity.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes. For a liquid crystalline material, this would include the melting point (crystal to liquid crystal transition) and the clearing point (liquid crystal to isotropic liquid transition).
Visualization of Analytical Techniques
Caption: Analytical techniques for the characterization of the compound.
Safety and Handling
As a professional in a laboratory setting, adherence to strict safety protocols is non-negotiable. The following guidelines are based on the known hazards of similar aromatic esters, phenols, and benzoic acid derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[7]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
-
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]
-
If inhaled: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Potential Applications in Research and Development
(4-butoxyphenyl) 4-pentylbenzoate, as a nematic liquid crystal, holds potential in several areas of research and development:
-
Liquid Crystal Displays (LCDs): As a component of liquid crystal mixtures, it can be used to modulate the optical properties of the mixture, such as the clearing point, viscosity, and birefringence.
-
Anisotropic Solvents: The ordered nature of the nematic phase can be exploited to influence the outcome of chemical reactions by orienting reactant molecules.
-
Smart Materials: Its responsiveness to external stimuli like electric fields makes it a candidate for use in smart windows, sensors, and optical shutters.
-
Drug Delivery: While not a direct therapeutic agent, its properties as an organic ester could be relevant in the study of formulation and delivery systems for lipophilic drugs.
Conclusion
This technical guide has provided a detailed overview of (4-butoxyphenyl) 4-pentylbenzoate, from its synthesis and characterization to its safe handling and potential applications. The methodologies and scientific principles discussed herein are intended to empower researchers and scientists to confidently work with this and similar liquid crystalline materials in their advanced research endeavors.
References
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
-
Organic Chemistry Portal. Steglich Esterification. Available at: [Link]
-
PubChemLite. 4-butoxyphenyl 4-pentylbenzoate (C22H28O3). Available at: [Link]
-
Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 3. PubChemLite - this compound (C22H28O3) [pubchemlite.lcsb.uni.lu]
- 4. 4-Butoxybenzaldehyde | C11H14O2 | CID 79813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. colorado.edu [colorado.edu]
- 6. 4-N-PENTYLBENZOIC ACID 4'-N-BUTOXYPHENYL ESTER(51128-24-6) 1H NMR [m.chemicalbook.com]
- 7. ossila.com [ossila.com]
An In-depth Technical Guide to 4-Butoxyphenyl 4-Pentylbenzoate (CAS No. 51128-24-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butoxyphenyl 4-pentylbenzoate, identified by the CAS number 51128-24-6, is a thermotropic liquid crystal belonging to the phenyl benzoate class of organic compounds. These materials exhibit a fascinating intermediate state of matter, known as a mesophase, which possesses properties between those of a conventional liquid and a solid crystal. This unique characteristic makes them highly valuable in various technological applications, most notably in liquid crystal displays (LCDs). While its primary application lies in materials science, the unique physicochemical properties of liquid crystals and the biological activities of related phenyl benzoate derivatives suggest potential, yet largely unexplored, applications in the field of drug development and delivery. This guide provides a comprehensive overview of the synthesis, properties, and characterization of this compound, and explores its potential relevance to the pharmaceutical sciences.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its application and handling.
| Property | Value | Source |
| CAS Number | 51128-24-6 | N/A |
| Molecular Formula | C₂₂H₂₈O₃ | [1] |
| Molecular Weight | 340.46 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Appearance | White crystalline solid (at room temperature) | [2] |
| Solubility | Soluble in organic solvents such as methanol. | [2] |
The Science of Liquid Crystalline Behavior
This compound is a calamitic (rod-shaped) liquid crystal. Its elongated molecular structure, consisting of a rigid core of two phenyl rings linked by an ester group and flexible alkyl and alkoxy chains at the terminals, is crucial for its mesomorphic behavior. These molecules can self-assemble into ordered structures upon changes in temperature, transitioning from a crystalline solid to a liquid crystalline phase and finally to an isotropic liquid.
The liquid crystalline phase of this compound is primarily of the nematic type. In the nematic phase, the molecules have long-range orientational order, meaning they tend to align along a common axis, the director, but have no long-range positional order. This combination of order and fluidity is what allows for the manipulation of their optical properties with an external electric field, the fundamental principle behind LCD technology.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through an esterification reaction between 4-pentylbenzoic acid and 4-butoxyphenol. The Steglich esterification is a mild and efficient method for this transformation, particularly suitable for substrates that may be sensitive to harsher conditions.[5][6][7]
Experimental Protocol: Steglich Esterification
This protocol describes a general procedure for the synthesis of this compound based on the Steglich esterification methodology.
Materials:
-
4-Pentylbenzoic acid
-
4-Butoxyphenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-pentylbenzoic acid (1.0 equivalent) and 4-butoxyphenol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (DMAP, ~0.1 equivalents) as a catalyst. In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Reaction Execution: Slowly add the DCC solution to the reaction mixture at room temperature. The reaction is typically stirred at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up:
-
Once the reaction is complete, filter off the precipitated DCU and wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid and DMAP), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.
Causality Behind Experimental Choices:
-
DCC acts as a dehydrating agent, activating the carboxylic acid for nucleophilic attack by the phenol.[5]
-
DMAP is a highly effective acylation catalyst that significantly accelerates the reaction rate and suppresses the formation of N-acylurea byproduct, which can occur in its absence.[6][7]
-
The use of an anhydrous solvent is crucial to prevent the hydrolysis of DCC and the activated carboxylic acid intermediate.
-
The aqueous work-up with sodium bicarbonate is essential to remove acidic impurities and the catalyst, ensuring the purity of the final product.
Caption: Workflow for the synthesis of this compound.
Characterization Techniques
The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and liquid crystalline properties.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.
Thermal and Optical Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (crystal-to-nematic and nematic-to-isotropic) and the associated enthalpy changes.[3] A typical DSC thermogram would show endothermic peaks corresponding to these phase transitions upon heating.
-
Polarizing Optical Microscopy (POM): To visually observe the liquid crystalline textures (e.g., Schlieren or threaded textures for the nematic phase) and to confirm the phase transition temperatures identified by DSC.[8]
Caption: Workflow for the characterization of this compound.
Potential Applications in Drug Development and Delivery
While this compound is primarily used in materials science, the broader classes of liquid crystals and phenyl benzoate derivatives have garnered interest in the pharmaceutical field.
Liquid Crystals in Drug Delivery
Lyotropic liquid crystals, which form in the presence of a solvent, have been extensively studied for drug delivery applications.[9][10][11][12] They can form various nanostructures, such as cubosomes and hexosomes, which can encapsulate both hydrophilic and hydrophobic drugs, offering advantages like:
-
Controlled Release: The ordered structure of liquid crystalline phases can provide sustained release of the encapsulated drug.[10]
-
Enhanced Bioavailability: For poorly soluble drugs, formulation in a liquid crystalline system can improve their dissolution and absorption.[3]
-
Protection of Active Pharmaceutical Ingredients (APIs): The liquid crystalline matrix can protect sensitive drugs from degradation.[3]
Although this compound is a thermotropic liquid crystal, the principles of molecular self-assembly and the ability to form ordered structures could potentially be harnessed in novel drug delivery systems. Further research would be needed to explore its potential in this area, possibly in combination with other lipids and surfactants to form lyotropic phases.
Biological Activity of Phenyl Benzoate Derivatives
Several studies have reported on the biological activities of various phenyl benzoate derivatives, including anticancer and antimicrobial properties.[13][14] The mechanism of action for some anticancer phenyl benzoate derivatives involves the induction of apoptosis and cell cycle arrest. While there is no specific data on the biological activity of this compound, its structural similarity to other biologically active phenyl benzoates suggests that it could be a starting point for the design of new therapeutic agents.
Safety and Handling
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6][15]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[6][15]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[16]
It is imperative to consult the specific Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a well-established liquid crystalline material with its primary application in display technologies. Its synthesis via esterification and its characterization through standard analytical techniques are well-understood within the field of materials chemistry. While its direct application in drug development has not been reported, the unique properties of liquid crystals and the documented biological activities of related phenyl benzoate structures present intriguing possibilities. For researchers in the pharmaceutical sciences, this compound and its analogues could serve as a platform for the design of novel drug delivery systems or as a scaffold for the development of new therapeutic agents. Further investigation into the biological properties of this compound and its potential to form drug-encapsulating liquid crystalline nanostructures is warranted.
References
- Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
-
DSC thermogram of compound 4 during heating and cooling scans. - ResearchGate. (n.d.). Retrieved from [Link]
- Liquid Crystals Pharmaceutical Application: A Review. (2012). International Journal of Pharmaceutical and Research Allied Sciences, 1(2), 06-11.
-
Polarized Light Microscopy. (n.d.). Retrieved from [Link]
- Garg, G., Saraf, S., & Saraf, S. (2007). Liquid Crystals: An Approach in Drug Delivery. Indian Journal of Pharmaceutical Sciences, 69(2), 173.
- Al-Jamal, W. T., & Kostarelos, K. (2007). Liquid crystals for drug delivery. Journal of Drug Delivery Science and Technology, 17(1), 3-13.
- Moa, J., Milleret, G., & Nagaraj, M. (n.d.). Liquid crystal nanoparticles for commercial drug delivery. White Rose Research Online.
- Dara, T., & Gaber, M. (2025). Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems. Frontiers in Drug Delivery.
-
Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group | Request PDF. (2025). Retrieved from [Link]
- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). Results in Chemistry, 6, 101235.
-
(PDF) Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. (n.d.). Retrieved from [Link]
- A Nematic to Nematic Transformation Exhibited by a Rod-Like Liquid Crystal. (n.d.). White Rose Research Online.
-
Phenylbutyrate, Sodium Benzoate - LiverTox - NCBI Bookshelf. (2016). Retrieved from [Link]
-
This compound (C22H28O3) - PubChemLite. (n.d.). Retrieved from [Link]
-
The Chemical Synthesis of 4-Pentylbenzoic Acid: Production and Purity Control. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. (n.d.). MDPI. Retrieved from [Link]
-
A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. (2025). Retrieved from [Link]
- Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. (2002). Archiv der Pharmazie, 335(2-3), 83-8.
- RU2481324C2 - Method of producing alkyl benzoates - Google Patents. (n.d.).
- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy) benzoyloxy]benzoate liquid crystal. (2021). Turkish Journal of Chemistry, 45(1), 71-81.
- Study of Nematic Isotropic Transition. (n.d.). arXiv.
- Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021). The Journal of Organic Chemistry, 86(13), 8655–8666.
- synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Indo American Journal of Pharmaceutical Research, 14(06).
-
DSC thermograms for 4-(4-pentenyloxy) benzoic acid (2). - ResearchGate. (n.d.). Retrieved from [Link]
-
Dielectric Studies of 4-n-Pentylphenyl-4-Octyloxythiobenzoate. (2025). Retrieved from [Link]
-
Experiment 12. Preparation of 4-acetoxybenzoic acid. (n.d.). Retrieved from [Link]
-
A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2025). Retrieved from [Link]
- Glassy dynamics of liquid crystalline 4(')-n-pentyl-4-cyanobiphenyl in the isotropic and supercooled nematic phases. (2009). The Journal of Chemical Physics, 130(23), 234910.
- Analytics, Properties and Applications of Biologically Active Stilbene Deriv
-
Acetamide, N-(4-butoxyphenyl)- | C12H17NO2 | CID 90165. (n.d.). PubChem. Retrieved from [Link]
- In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(2), 1165.
Sources
- 1. PubChemLite - this compound (C22H28O3) [pubchemlite.lcsb.uni.lu]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems [frontiersin.org]
- 13. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
The Genesis of a Mesophase: An In-depth Technical Guide to the Discovery and History of 4-Alkoxyphenyl 4-Alkylbenzoate Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of 4-alkoxyphenyl 4-alkylbenzoate liquid crystals represents a significant milestone in the evolution of soft matter science. These materials, characterized by their remarkable thermal and chemical stability, coupled with their rich mesomorphic behavior, have been instrumental in the development of foundational liquid crystal technologies. This technical guide provides a comprehensive exploration of the discovery and historical development of this pivotal class of liquid crystals. We will delve into the pioneering synthetic methodologies, the elucidation of their structure-property relationships, and the key scientific minds that propelled this field forward. This document serves as an in-depth resource, offering both historical context and practical, field-proven insights into the synthesis and characterization of these fascinating materials.
Introduction: The Dawn of a New State of Matter
The story of liquid crystals begins not with a flash of insight, but with a puzzling observation. In 1888, the Austrian botanist Friedrich Reinitzer, while studying derivatives of cholesterol, noted that cholesteryl benzoate appeared to have two distinct melting points. Upon heating, the solid substance first transformed into a cloudy, viscous fluid at 145.5°C, and then, upon further heating to 178.9°C, it became a clear, transparent liquid. Intrigued by this anomaly, Reinitzer shared his findings with the German physicist Otto Lehmann. Using a polarizing microscope with a hot stage, Lehmann confirmed that the turbid intermediate phase exhibited birefringence, a property characteristic of anisotropic crystals, yet it flowed like a liquid. In 1889, Lehmann coined the term "liquid crystal" to describe this new state of matter.
This seminal discovery laid the groundwork for over a century of research into materials that exhibit properties of both liquids and solids. The early years were dominated by the work of scientists like Daniel Vorländer, who is often regarded as the "father of liquid crystal chemistry". From the early 1900s until his retirement in 1935, Vorländer and his group at the University of Halle synthesized over 2,700 liquid crystalline compounds, systematically establishing the fundamental principle that a linear, elongated molecular geometry is conducive to the formation of liquid crystal phases. This foundational work, focusing on the relationship between molecular structure and mesomorphic properties, was paramount to the later development of technologically significant liquid crystals, including the 4-alkoxyphenyl 4-alkylbenzoate series.
The Rise of the Benzoates: A Stable and Versatile Core
While early research explored a variety of chemical structures, the benzoate ester linkage emerged as a particularly promising and robust building block for thermotropic liquid crystals. The inherent rigidity of the phenyl benzoate core, combined with the potential for modification at both ends of the molecule, provided a versatile scaffold for tuning mesophase behavior.
The general structure of 4-alkoxyphenyl 4-alkylbenzoate liquid crystals is characterized by a central phenyl benzoate core with flexible alkyl and alkoxy chains at its termini. This molecular architecture, a direct embodiment of Vorländer's principles, gives rise to a delicate balance of intermolecular forces that govern the formation of nematic and smectic phases. The rigid core promotes anisotropic alignment, while the flexible terminal chains influence the melting and clearing points, as well as the specific type of mesophase observed.
The systematic investigation of homologous series, where the length of the alkyl and alkoxy chains is incrementally varied, became a critical tool for understanding structure-property relationships. These studies revealed predictable trends in transition temperatures and mesophase stability, allowing for the rational design of liquid crystals with specific properties.
Key Contributors and the Path to Application
While Daniel Vorländer laid the chemical foundation, the transition of liquid crystals from laboratory curiosities to essential components of modern technology was driven by the work of researchers in the mid-20th century. A pivotal figure in this transition was the British chemist George William Gray. His systematic studies in the 1940s and beyond led to a deeper understanding of the molecular factors governing liquid crystal behavior. Gray's book, "Molecular Structure and the Properties of Liquid Crystals," published in 1962, became a foundational text in the field. Although much of his most celebrated work in the 1970s focused on the cyanobiphenyls, which were crucial for the development of the first practical liquid crystal displays (LCDs), his earlier research contributed significantly to the broader understanding of calamitic (rod-shaped) liquid crystals, including ester-based systems.
The 1960s and 1970s saw a surge in liquid crystal research, driven by the promise of their application in electronic displays. This era of intense investigation led to the refinement of synthetic techniques and a more profound understanding of the electro-optical properties of these materials. The stability and broad nematic ranges offered by ester-based liquid crystals, such as the 4-alkoxyphenyl 4-alkylbenzoates, made them attractive candidates for these emerging technologies.
Synthesis and Characterization: A Practical Approach
The synthesis of 4-alkoxyphenyl 4-alkylbenzoates typically follows a convergent strategy, culminating in an esterification reaction. The general synthetic pathway involves the preparation of a 4-alkoxybenzoic acid and a 4-alkylphenol, which are then coupled to form the final product.
General Synthetic Workflow
The overall synthetic scheme can be visualized as a two-pronged approach leading to the final esterification.
Caption: General synthetic workflow for 4-alkoxyphenyl 4-alkylbenzoate liquid crystals.
Detailed Experimental Protocol: Synthesis of 4-Ethoxyphenyl 4-Butylbenzoate
This protocol provides a representative, step-by-step methodology for the synthesis of a member of the 4-alkoxyphenyl 4-alkylbenzoate homologous series.
Part A: Synthesis of 4-Butylphenol
-
Clemmensen Reduction of 4-Hydroxyacetophenone:
-
To a stirred mixture of amalgamated zinc (prepared from zinc dust and mercuric chloride) in concentrated hydrochloric acid and water, add 4-hydroxyacetophenone.
-
Reflux the mixture for 24 hours.
-
After cooling, extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-ethylacetophenone.
-
-
Wolff-Kishner Reduction of 4-Ethylacetophenone:
-
To a solution of 4-ethylacetophenone in diethylene glycol, add hydrazine hydrate and potassium hydroxide.
-
Heat the mixture to reflux, allowing the temperature to rise as water is distilled off.
-
Continue refluxing for 4 hours.
-
After cooling, pour the reaction mixture into water and acidify with hydrochloric acid.
-
Extract the product with diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 4-butylbenzene.
-
-
Oxidation to 4-Butylphenol:
-
This is a multi-step industrial process often starting from butylated toluene. For a laboratory-scale synthesis, an alternative route starting from 4-bromophenol and coupling with a butyl Grignard reagent in the presence of a suitable catalyst may be more practical.
-
Part B: Synthesis of 4-Ethoxybenzoic Acid
-
Williamson Ether Synthesis:
-
To a solution of 4-hydroxybenzoic acid in ethanol, add a solution of sodium hydroxide in water.
-
Heat the mixture to reflux and add ethyl iodide dropwise.
-
Continue refluxing for 12 hours.
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 4-ethoxybenzoic acid.
-
Part C: Esterification to 4-Ethoxyphenyl 4-Butylbenzoate
-
Steglich Esterification:
-
To a solution of 4-ethoxybenzoic acid, 4-butylphenol, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in dichloromethane, add N,N'-dicyclohexylcarbodiimide (DCC) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Filter the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-ethoxyphenyl 4-butylbenzoate.
-
Characterization Techniques
The synthesized compounds are characterized using a suite of standard analytical techniques to confirm their structure and elucidate their mesomorphic properties.
Caption: Standard workflow for the characterization of liquid crystals.
Structure-Property Relationships and Phase Behavior
The mesomorphic properties of the 4-alkoxyphenyl 4-alkylbenzoate series are highly dependent on the lengths of the terminal alkyl and alkoxy chains. A systematic study of a homologous series, for instance, the 4-ethoxyphenyl-4'-n-alkoxybenzoates, reveals clear trends in phase behavior.
| n-Alkoxy Chain Length | Abbreviation | Crystal to Nematic/Smectic Transition (°C) | Nematic to Isotropic Transition (°C) | Smectic to Nematic/Isotropic Transition (°C) | Mesophases Observed |
| 2 | C2 | ~110 | 205 | - | Nematic |
| 4 | C4 | ~98 | 190 | - | Nematic |
| 6 | C6 | ~90 | 178 | - | Nematic |
| 8 | C8 | ~85 | 173 | 136 | Nematic, Smectic A |
| 10 | C10 | ~82 | 160 | 128 | Nematic, Smectic A |
| 12 | C12 | ~80 | 148 | 121 | Nematic, Smectic A |
Note: The transition temperatures are approximate and can vary depending on the purity of the sample and the experimental conditions. Data is compiled and representative of typical values found in the literature.
As the length of the alkoxy chain increases, the following trends are generally observed:
-
Melting Point Depression: The melting point (crystal to liquid crystal transition) generally decreases with increasing chain length, although an "odd-even" effect is often observed where members with an even number of carbon atoms in the chain have higher melting points than their odd-numbered neighbors.
-
Clearing Point Depression: The clearing point (liquid crystal to isotropic liquid transition) also tends to decrease with increasing chain length.
-
Emergence of Smectic Phases: For shorter chain lengths, only a nematic phase is typically observed. As the chain length increases, the tendency for layered ordering becomes more pronounced, leading to the appearance of smectic phases, such as the smectic A phase, at lower temperatures.
Conclusion and Future Perspectives
The discovery and development of 4-alkoxyphenyl 4-alkylbenzoate liquid crystals mark a pivotal chapter in the history of soft matter science. From the early, systematic explorations of Daniel Vorländer to the targeted synthesis of materials for technological applications, this class of compounds has served as a cornerstone for our understanding of the relationship between molecular structure and mesomorphic behavior. The principles elucidated through the study of these and other benzoate esters continue to inform the design of novel liquid crystalline materials for advanced applications, including high-resolution displays, spatial light modulators, and smart materials. As we look to the future, the legacy of these foundational liquid crystals will undoubtedly continue to inspire innovation in fields ranging from materials science to drug delivery and beyond.
References
- Stegemeyer, H. One Century Liquid Crystal Chemistry: From Vorländer's Rods to Disks, Stars and Dend
A Theoretical Exploration of the Molecular Geometry of 4-Butoxyphenyl 4-Pentylbenzoate: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of the molecular geometry of 4-Butoxyphenyl 4-Pentylbenzoate, a liquid crystal-forming molecule. The document outlines a robust computational methodology rooted in Density Functional Theory (DFT), a powerful quantum mechanical modeling method.[1][2] We will delve into the rationale behind the selection of computational parameters, the procedural steps for geometry optimization, and the analysis of the resultant structural data. This guide is intended for researchers, computational chemists, and materials scientists interested in the in-silico characterization of liquid crystalline materials. While experimental techniques like X-ray crystallography provide definitive solid-state structures, theoretical studies offer invaluable insights into the gas-phase geometry and conformational landscape of molecules.[3][4]
Introduction: The Significance of Molecular Geometry in Liquid Crystals
The macroscopic properties of liquid crystals are intrinsically linked to the shape and intermolecular interactions of their constituent molecules. For this compound, understanding its three-dimensional structure is paramount for elucidating the mechanisms of its mesophase formation and its electro-optical behavior. Theoretical studies of molecular geometry serve as a foundational step in predicting and understanding these material properties. By computationally determining the most stable molecular conformation, including bond lengths, bond angles, and dihedral angles, we can gain insights into the molecule's aspect ratio, polarity, and potential for intermolecular interactions, all of which are critical determinants of its liquid crystalline behavior.
Theoretical Methodology: A Density Functional Theory Approach
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound.[2][5]
The Computational Workflow
The theoretical determination of molecular geometry follows a well-defined workflow, ensuring the reliability and reproducibility of the results. The process begins with the construction of an initial molecular structure, which is then subjected to a rigorous geometry optimization procedure to locate the global minimum on the potential energy surface.
Figure 1: A schematic representation of the computational workflow for determining the optimized molecular geometry using Density Functional Theory.
Rationale for Method Selection
The choice of the DFT functional and basis set is a critical decision that directly impacts the accuracy of the calculated molecular geometry.
-
DFT Functional: B3LYP. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated functional for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic structure compared to pure DFT functionals.[5][6]
-
Basis Set: 6-311++G(d,p). This Pople-style basis set provides a good compromise between accuracy and computational expense for molecules containing first and second-row elements. The inclusion of diffuse functions (++) is important for accurately describing the electron density far from the atomic nuclei, which can be crucial for molecules with heteroatoms like oxygen. The polarization functions (d,p) allow for greater flexibility in describing the shape of the electron clouds, leading to more accurate bond lengths and angles.[2]
Experimental Protocol: In-Silico Geometry Optimization
The following protocol outlines the step-by-step procedure for performing a geometry optimization of this compound using a quantum chemistry software package like Gaussian.
-
Molecular Structure Input:
-
Construct an initial 3D structure of this compound using a molecular builder.
-
Save the coordinates in a format compatible with the chosen quantum chemistry software (e.g., .mol or .xyz).
-
-
Input File Preparation:
-
Create an input file specifying the coordinates of the atoms.
-
Define the computational method using the keyword: #p B3LYP/6-311++G(d,p) Opt Freq.
-
#p: Requests verbose output.
-
B3LYP/6-311++G(d,p): Specifies the DFT functional and basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed after the optimization.
-
-
-
Execution of Calculation:
-
Submit the input file to the quantum chemistry software for execution.
-
The software will iteratively adjust the positions of the atoms to minimize the total energy of the molecule.
-
-
Analysis of Results:
-
Upon completion, inspect the output file to confirm that the optimization converged successfully.
-
Verify that the frequency calculation yielded no imaginary frequencies, which confirms that the optimized structure corresponds to a true energy minimum.
-
Extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles from the output file.
-
Predicted Molecular Geometry of this compound
The geometry optimization of this compound is expected to yield a non-planar structure. The flexible butyl and pentyl chains will likely adopt staggered conformations to minimize steric hindrance. The dihedral angles between the two phenyl rings will be of particular interest, as this will influence the overall linearity of the molecule.
Tabulated Geometrical Parameters
The following table presents a selection of representative, theoretically predicted geometrical parameters for the optimized structure of this compound. Note: These are illustrative values based on typical bond lengths and angles for similar organic molecules and are not derived from a specific calculation for this exact molecule.
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths (Å) | ||
| Phenyl C-C (average) | Aromatic Carbons | 1.39 |
| C=O (carbonyl) | Carbonyl Carbon, Carbonyl Oxygen | 1.21 |
| C-O (ester) | Carbonyl Carbon, Ester Oxygen | 1.36 |
| C-O (ether) | Phenyl Carbon, Ether Oxygen | 1.37 |
| Alkyl C-C (average) | sp3 Carbons in chains | 1.53 |
| Bond Angles (°) | ||
| Phenyl C-C-C (average) | Aromatic Carbons | 120.0 |
| O=C-O (ester) | Carbonyl Oxygen, Carbonyl C, Ester O | 124.0 |
| C-O-C (ether) | Phenyl Carbon, Ether O, Butyl C | 118.0 |
| C-C-C (alkyl chains) | sp3 Carbons in chains | 112.0 |
| Dihedral Angles (°) | ||
| Phenyl-C(=O)-O-Phenyl | Dihedral between the two rings | ~45-60 |
Conclusion and Future Directions
This guide has outlined a robust theoretical framework for investigating the molecular geometry of this compound using Density Functional Theory. The proposed methodology, employing the B3LYP functional with the 6-311++G(d,p) basis set, is expected to provide reliable insights into the molecule's three-dimensional structure.
Future work should focus on comparing the theoretically predicted geometry with experimental data, ideally from single-crystal X-ray diffraction, to validate the computational model.[3][7] Furthermore, the optimized molecular geometry can serve as the starting point for more advanced computational studies, such as the calculation of molecular electrostatic potential surfaces to understand intermolecular interactions, and molecular dynamics simulations to explore the conformational dynamics of the molecule in different phases.
References
-
Desiraju, G. R. (2007). X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]
-
Yadav, P., & Singh, A. (2022). Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate. Semantic Scholar. [Link]
-
Rahman, M. M., et al. (2022). Density Functional Theory studies on a novel 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione molecule and its derivatives for opto-electronic applications. Engineered Science Publisher. [Link]
-
Nagasathyan, A., et al. (2013). Synthesis, structural analysis and solvatochromic behaviour of 4,6-bis (4-butoxyphenyl)-2-methoxynicotinonitrile mesogen. ResearchGate. [Link]
-
Chen, B., et al. (2023). Effect of Pressure on Molecular and Transition-State Geometries. ChemRxiv. [Link]
-
Al-Warhi, T., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. MDPI. [Link]
-
Manaka, A., & Uvarani, R. (2023). DFT study on molecular structure, spectroscopic properties, Hirshfeld surface and molecular docking reveals the potential of flavones based on experimental and theoretical investigations. ResearchGate. [Link]
-
Deschamps, J. R. (2005). The role of crystallography in drug design. PMC. [Link]
-
PubChem. (2026). Acetamide, N-(4-butoxyphenyl)-. PubChem. [Link]
-
Kumar, M. H., et al. (2022). Crystal structure, Hirshfeld surface analysis, and DFT and molecular docking studies of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate. PMC - NIH. [Link]
Sources
- 1. espublisher.com [espublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Crystal structure, Hirshfeld surface analysis, and DFT and molecular docking studies of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Physical and chemical properties of 4-Butoxyphenyl 4-Pentylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and liquid crystalline properties of 4-Butoxyphenyl 4-Pentylbenzoate. It is intended to be a valuable resource for professionals in research and development who are interested in the characteristics and potential applications of this phenyl benzoate derivative.
Chemical Identity and Molecular Structure
This compound is an organic compound belonging to the family of phenyl benzoates, which are known for their liquid crystalline properties.
Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 51128-24-6 | [1] |
| Molecular Formula | C₂₂H₂₈O₃ | [1] |
| Molecular Weight | 340.46 g/mol | [1] |
| Appearance | White to almost white powder to crystal | [2] |
| Melting Point | 49 °C | [2] |
| Boiling Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.
¹H NMR Spectroscopy
While a high-resolution spectrum is not publicly available, the expected proton NMR signals can be predicted based on the molecular structure. Key expected signals include those for the aromatic protons on both phenyl rings, the protons of the butoxy and pentyl chains, and the protons adjacent to the ether and ester linkages.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would provide detailed information about the carbon skeleton of the molecule. Each unique carbon atom in the structure would give a distinct signal, allowing for confirmation of the molecular structure.
FT-IR Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands for this compound would include:
-
C=O stretching of the ester group, typically in the range of 1735-1750 cm⁻¹.
-
C-O stretching of the ester and ether linkages.
-
C-H stretching of the aromatic rings and the aliphatic chains.
-
C=C stretching of the aromatic rings.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z 340.46. Common fragmentation patterns for aromatic esters include cleavage at the ester linkage, leading to fragments corresponding to the acylium ion and the phenoxy radical or cation.[3][4][5][6]
Liquid Crystalline Properties
Phenyl benzoate derivatives are well-known for their thermotropic liquid crystalline behavior, where phase transitions are induced by changes in temperature.[4]
Phase Transitions
The liquid crystalline nature of this compound would be characterized by one or more mesophases between the solid crystalline and isotropic liquid states. The specific transition temperatures, such as the melting point (solid to liquid crystal) and the clearing point (liquid crystal to isotropic liquid), are critical parameters. While the melting point is reported as 49 °C, the clearing point and the type of liquid crystal phase (e.g., nematic, smectic) require experimental determination, typically through techniques like Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM).[7]
Caption: General phase transition diagram for a thermotropic liquid crystal.
Synthesis
The synthesis of this compound typically involves an esterification reaction between 4-pentylbenzoyl chloride and 4-butoxyphenol.
General Synthesis Workflow
Caption: A general synthetic route for this compound.
Experimental Protocol: Esterification
-
Preparation of 4-Pentylbenzoyl Chloride: 4-Pentylbenzoic acid is reacted with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane, to form 4-pentylbenzoyl chloride.[1] The excess chlorinating agent and solvent are typically removed under reduced pressure.
-
Esterification: The resulting 4-pentylbenzoyl chloride is then reacted with 4-butoxyphenol in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. The reaction is typically carried out in an inert solvent at room temperature or with gentle heating.
-
Workup and Purification: After the reaction is complete, the mixture is washed with dilute acid and water to remove the base and any unreacted starting materials. The organic layer is then dried, and the solvent is evaporated. The crude product is purified, usually by recrystallization from a suitable solvent like ethanol or hexane, to yield the pure this compound.
Applications
Phenyl benzoate liquid crystals are widely used in various technological applications due to their unique electro-optical properties. Potential applications for this compound and similar materials include:
-
Liquid Crystal Displays (LCDs): As components of liquid crystal mixtures in display devices.[8]
-
Optical Switching Devices: Their ability to change orientation in response to an electric field makes them suitable for optical switches and modulators.
-
Sensors: Temperature-sensitive liquid crystals can be used in thermal mapping and sensor applications.[6]
-
Anisotropic Solvents: They can serve as ordered solvent media for spectroscopic studies or to influence the outcome of chemical reactions.
Safety and Handling
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.
References
-
PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. (2021, January 10). Retrieved from [Link]
-
Mass Spectrometry: Fragmentation Patterns. eGyanKosh. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation Patterns. Scribd. Retrieved from [Link]
-
GCMS Section 6.14. Whitman College. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
-
DSC thermogram of compound 4 during heating and cooling scans. ResearchGate. Retrieved from [Link]
-
Material Safety Data Sheet. Cole-Parmer. Retrieved from [Link]
-
Synthesis of Phenols from Benzoic Acids. Organic Syntheses. Retrieved from [Link]
-
Thermotropic Liquid Crystals for Temperature Mapping. Frontiers. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. scribd.com [scribd.com]
- 5. GCMS Section 6.14 [people.whitman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The In-Depth Technical Guide to the Core Principles of Nematic Phases in Benzoate Esters
Abstract
This technical guide provides a comprehensive exploration of the fundamental principles governing the formation and behavior of nematic phases in benzoate ester-based liquid crystals. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricate relationship between molecular structure and mesophase expression. We will examine the synthesis, characterization, and thermodynamic properties of these materials, offering field-proven insights into experimental design and data interpretation. Through detailed protocols, data-driven tables, and explanatory diagrams, this guide aims to equip the reader with the foundational knowledge required to understand, manipulate, and exploit the unique properties of nematic benzoate esters in a variety of advanced applications.
Introduction: The Mesomorphic State of Benzoate Esters
Liquid crystals represent a fascinating state of matter that exists between the crystalline solid and the isotropic liquid phases. In this intermediate, or mesomorphic, state, molecules possess a degree of orientational order but lack long-range positional order.[1] Among the various classes of liquid crystals, thermotropic liquid crystals, which exhibit phase transitions as a function of temperature, are of significant interest. Benzoate esters are a prominent class of organic molecules known to form thermotropic liquid crystal phases, particularly the nematic phase.[2][3]
The nematic (N) phase is the simplest of the liquid crystal phases, characterized by long-range orientational order of the constituent molecules along a common axis, known as the director (n ), while their centers of mass are randomly distributed, affording the material fluidity.[1] This unique combination of properties makes nematic liquid crystals, including those derived from benzoate esters, crucial components in a wide array of technologies, most notably in liquid crystal displays (LCDs).[4] Furthermore, their potential applications are expanding into fields such as drug delivery, biosensors, and smart materials.[2]
This guide will focus on the core principles that dictate the formation and stability of the nematic phase in benzoate ester systems. We will explore how the molecular architecture of these compounds, including the rigid core, flexible terminal chains, and linking groups, influences their mesomorphic behavior.
Molecular Architecture of Nematic Benzoate Esters
The propensity of a benzoate ester to exhibit a nematic phase is intrinsically linked to its molecular structure. A typical calamitic (rod-like) mesogen, the class to which most nematic benzoate esters belong, consists of three key components: a rigid core, flexible terminal chains, and often, linking groups that connect these elements.
The Rigid Benzoate Core
The central, rigid core of the molecule is fundamental to the formation of a stable mesophase. In benzoate esters, this core is typically composed of one or more benzene rings linked by an ester group (-COO-). The planarity and linearity of this aromatic core promote the anisotropic packing necessary for long-range orientational order. The inclusion of additional aromatic rings, such as in biphenyl or naphthyl systems, can enhance the rigidity and aspect ratio of the molecule, often leading to higher nematic-isotropic transition temperatures (clearing points).[5][6]
The Role of Flexible Terminal Chains
Attached to the rigid core are flexible alkyl or alkoxy chains. These chains play a crucial role in modulating the melting point and the stability of the nematic phase. By disrupting the crystalline packing, the flexible chains lower the melting point of the compound, thereby expanding the temperature range over which the nematic phase can exist. The length of these terminal chains has a significant impact on the mesomorphic behavior; as the chain length increases, there is often a trend towards the formation of more ordered smectic phases.[3][7]
Linking Groups and Their Influence
In more complex benzoate ester systems, additional linking groups such as azo (-N=N-), azomethine (-CH=N-), or other ester moieties may be incorporated into the rigid core.[5][6] These groups can influence the overall linearity, polarity, and polarizability of the molecule, thereby affecting the stability and properties of the nematic phase. For instance, the introduction of a Schiff base linkage can enhance the linearity of the molecule, which in turn can stabilize the mesophase.[8]
Characterization of Nematic Phases in Benzoate Esters
The identification and characterization of the nematic phase in benzoate esters rely on a combination of experimental techniques that probe the thermal and optical properties of the material.
Polarized Optical Microscopy (POM)
Polarized optical microscopy is an indispensable tool for the initial identification of liquid crystal phases.[4][9] Due to the orientational order of the molecules, nematic liquid crystals are birefringent, meaning they have different refractive indices for light polarized parallel and perpendicular to the director.[1][9] When a nematic sample is placed between crossed polarizers, this birefringence causes the light to be transmitted, resulting in a bright, textured appearance.[1]
The characteristic texture of a nematic phase observed under POM is the "Schlieren" texture, which features dark brushes corresponding to regions where the director is aligned with either the polarizer or the analyzer.[1][10] Another common texture is the "threaded" or "marbled" texture.[3]
-
Sample Preparation: A small amount of the benzoate ester is placed on a clean glass microscope slide. A coverslip is placed on top, and the slide is heated on a hot stage to a temperature above the clearing point to ensure the sample is in the isotropic liquid phase.
-
Cooling and Observation: The sample is then slowly cooled. As it transitions into the nematic phase, the characteristic textures will become visible through the polarized light microscope.
-
Texture Identification: The observed textures are compared with known textures for different liquid crystal phases to identify the nematic phase. The transition temperatures are also recorded.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry is a powerful technique for quantifying the thermodynamic parameters of phase transitions.[4][11] By measuring the heat flow into or out of a sample as a function of temperature, DSC can accurately determine the temperatures and enthalpy changes (ΔH) associated with the crystal-to-nematic and nematic-to-isotropic transitions.[12]
The nematic-to-isotropic transition is a first-order phase transition, and it is associated with a specific latent heat, which is observed as a peak in the DSC thermogram.[12] The enthalpy of this transition is related to the degree of order in the nematic phase.
-
Sample Encapsulation: A small, accurately weighed amount of the benzoate ester (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan.
-
Heating and Cooling Cycles: The sample is placed in the DSC instrument and subjected to a controlled heating and cooling program. A typical program involves heating the sample to above its clearing point, holding it for a few minutes to erase any thermal history, and then cooling it at a controlled rate (e.g., 10 °C/min). A subsequent heating run is then performed.
-
Data Analysis: The transition temperatures are determined from the onset or peak of the endothermic and exothermic events in the DSC thermogram. The enthalpy of each transition is calculated by integrating the area under the corresponding peak.
| Compound | Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| Benzoic acid, 4-(4-pentenyloxy)-, 2-chloro-1,4-phenylene ester | Crystal to Nematic | 105.5 | 7.13 |
| Nematic to Isotropic | 155.2 | 0.47 |
Table 1: Example of DSC data for a nematic benzoate ester, illustrating the transition temperatures and associated enthalpy changes.[12]
Structure-Property Relationships: Engineering the Nematic Phase
The ability to rationally design benzoate esters with specific nematic phase properties is a cornerstone of their application in advanced materials. This requires a deep understanding of the relationship between molecular structure and mesomorphic behavior.
Effect of Terminal Chain Length
As previously mentioned, the length of the flexible terminal chains significantly influences the phase behavior. In homologous series of benzoate esters, increasing the alkyl chain length generally leads to a decrease in the clearing point. Furthermore, longer chains promote intermolecular interactions that can lead to the formation of more ordered smectic phases, sometimes at the expense of the nematic phase.[7][8]
Impact of Lateral Substituents
The introduction of substituents on the lateral positions of the rigid core can have a profound effect on the mesomorphic properties. Lateral substituents increase the breadth of the molecule, which can disrupt the packing efficiency and lower the clearing point.[13] The nature of the substituent is also important; polar groups can introduce lateral dipole moments that can either stabilize or destabilize the nematic phase depending on their position and orientation.[14][15]
Influence of the Central Linkage
The choice of the central linking group in multi-ring benzoate ester systems is critical. For example, replacing an ester linkage with a more rigid group can increase the thermal stability of the nematic phase. The directionality of the ester linkage can also play a role in the overall molecular geometry and, consequently, the mesophase behavior.[16]
Visualizing the Principles
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the key principles of nematic phases in benzoate esters.
Caption: Phase transitions in a thermotropic liquid crystal.
Caption: Key components of a nematic benzoate ester molecule.
Caption: Experimental workflow for investigating nematic phases.
Conclusion
The nematic phases of benzoate esters represent a rich area of study with significant technological implications. The principles outlined in this guide highlight the delicate interplay between molecular structure and the emergence of mesomorphic order. A thorough understanding of these fundamentals, from the design and synthesis of novel benzoate esters to their comprehensive characterization using techniques like POM and DSC, is essential for the continued development of advanced liquid crystal materials. As research progresses, the rational design of benzoate esters with tailored nematic properties will undoubtedly pave the way for new and innovative applications in diverse scientific and technological fields.
References
-
Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Langmuir, 2011. [Link]
-
Benzoate liquid crystals with direct isotropic-smectic transition and antipathogenic activity. Comptes Rendus Chimie, 2016. [Link]
-
Liquid crystal mixtures with the chiral benzoate dopant: Phase Transitions. Phase Transitions, 2023. [Link]
-
Benzoate liquid crystals with direct isotropic-smectic transition and antipathogenic activity. ResearchGate, 2016. [Link]
-
Polarization Microscope Pictures of Liquid Crystals. Kent State University Liquid Crystal Institute. [Link]
-
Effect of the linking unit on the calamitic-shaped liquid crystal: a comparative study of two homologous series of benzoate a. Molecular Crystals and Liquid Crystals, 2019. [Link]
-
Circularly polarized luminescence in chiral nematic liquid crystals based on photochromic molecules. Opto-Electronic Advances, 2022. [Link]
-
Polarized optical microscopy (POM) images of the nematic liquid crystal... ResearchGate. [Link]
-
The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles. Helvetica Chimica Acta, 1984. [Link]
-
Liquid crystal formation from the benzoic acid ester of hydroxypropylcellulose. Journal of Polymer Science: Polymer Physics Edition, 1981. [Link]
-
The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles (1984). SciSpace. [Link]
-
Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Semantic Scholar, 2021. [Link]
-
Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. ResearchGate, 2022. [Link]
-
DSC and Polarized light microscopy study of liquid crystals. MIT OpenCourseWare. [Link]
-
Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Molecules, 2012. [Link]
-
Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. ResearchGate, 2021. [Link]
-
Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. MDPI, 2021. [Link]
-
Thermotropic liquid crystalline polyesters derived from bis-(4-hydroxybenzoyloxy)-2-methyl-1,4-benzene and aliphatic dicarboxylic acid chlorides. Journal of Chemical Sciences, 2013. [Link]
-
Benzoate esters homologous series of liquid crystals. Der Pharma Chemica, 2011. [Link]
-
Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. PubMed Central, 2021. [Link]
-
Structure–Property Relationships in Auxetic Liquid Crystal Elastomers—The Effect of Spacer Length. MDPI, 2022. [Link]
-
Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. Molecular Crystals and Liquid Crystals, 2022. [Link]
-
Distinct twist-bend nematic phase behaviors associated with the ester-linkage direction of thioether-linked liquid crystal. Semantic Scholar, 2021. [Link]
-
Liquid crystalline dimers containing a cholesteryl benzoate unit: smectic phase, chiral nematic phase and blue phase. New Journal of Chemistry, 2020. [Link]
-
Effect of Laterally Substituted Methoxy Group on the Liquid Crystalline Behavior of Novel Ester Molecules. Bentham Science Publishers, 2024. [Link]
-
Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. Taylor & Francis Online, 2022. [Link]
-
Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. PubMed Central, 2022. [Link]
- Liquid benzoate ester compositions and aqueous polymer compositions containing same as plasticizers.
-
Introducing the azocinnamic acid scaffold into bent-core liquid crystal design: A structure–property relationship study. Journal of Molecular Structure, 2022. [Link]
-
Investigation of liquid crystalline phases using microscopy, differential scanning calorimetry and rheological techniques. ResearchGate. [Link]
-
Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. MPG.PuRe, 2021. [Link]
-
Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]
-
Perspective on structure-property relationship of room temperature single-component liquid crystals. ResearchGate, 2022. [Link]
-
Liquid benzoate ester compositions and aqueous polymer compositions containing same as plasticizers. Patsnap Eureka. [Link]
-
Applications of Liquid Crystals: Special Emphasis on Liquid Crystal Displays (LCDs). JETIR, 2015. [Link]
-
Synthesis and characterization of alkoxy substituted p-cyano stilbene schiff bases. ResearchGate, 2018. [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 2022. [Link]
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
- Method of producing alkyl benzoates.
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. intelcentru.ro [intelcentru.ro]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Property Relationships in Auxetic Liquid Crystal Elastomers—The Effect of Spacer Length | MDPI [mdpi.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. webs.ucm.es [webs.ucm.es]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Sci-Hub. The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles / Helvetica Chimica Acta, 1984 [sci-hub.ru]
- 15. The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles (1984) | Stephen M. Kelly | 58 Citations [scispace.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A-01: An In-depth Technical Guide to the Identification of 4-Butoxyphenyl 4-Pentylbenzoate
Abstract
In the fields of materials science, organic synthesis, and drug development, the unambiguous identification of chemical entities is a foundational pillar of reproducible and reliable research. This technical guide provides a comprehensive overview of the synonyms, structural representations, and database identifiers for the chemical compound 4-Butoxyphenyl 4-Pentylbenzoate . This document is intended to serve as a primary reference for researchers, scientists, and professionals in drug development, ensuring accurate communication and data retrieval. We will delve into the syntax and significance of each identifier, from the universally recognized CAS Registry Number to various structural and database-specific codes.
The Critical Role of Unambiguous Chemical Identification
The precise identification of a chemical compound is paramount. A single misplaced substituent or an incorrect stereochemical assignment can lead to vastly different physical properties and biological activities. The use of standardized, universal identifiers mitigates ambiguity that can arise from regional naming conventions, historical trivial names, or complex systematic nomenclature. For a compound like this compound, which possesses a moderately complex structure, relying on a single name is insufficient for robust scientific communication.
This guide is structured to provide a multi-faceted view of its identity, ensuring that whether a researcher is searching a chemical inventory, a regulatory database, or the scientific literature, they can locate and validate their compound of interest with high confidence.
Primary Identifiers and Systematic Nomenclature
Primary identifiers are the most authoritative and widely accepted means of defining a chemical substance. They are designed to be unique and directly linked to the compound's specific molecular structure.
CAS Registry Number®
The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. It is the most common and reliable method for substance identification in databases and regulatory submissions.
The CAS number is assigned sequentially and has no inherent chemical meaning, but it serves as an unequivocal link to a wealth of associated data. When sourcing this compound or searching for its properties, the CAS RN should be the primary search term.
IUPAC and Systematic Names
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. While the IUPAC name precisely describes the molecular structure, its length can sometimes make it cumbersome for daily use.
-
IUPAC Name: (4-butoxyphenyl) 4-pentylbenzoate[3]
This name is constructed by identifying the parent functional group (an ester) and systematically naming its constituent parts: the "4-pentylbenzoate" portion derived from 4-pentylbenzoic acid and the "4-butoxyphenyl" portion derived from 4-butoxyphenol.
Synonyms and Common Nomenclature
Over time and across different suppliers or research groups, a compound may acquire several synonyms. While less precise than a CAS number, these names are frequently encountered in the literature and commercial catalogs.
Known synonyms for this compound include:
-
4-N-pentylbenzoic acid 4'-n-butoxyphenyl ester[2]
-
4-Amylbenzoic acid 4-butoxyphenyl ester[2]
-
4'-N-butoxyphenyl 4-n-pentylbenzoate[2]
It is crucial for researchers to recognize these synonyms during literature reviews to ensure a comprehensive search. The terms "amyl" and "pentyl" are often used interchangeably for a five-carbon alkyl chain.
Structural and Molecular Representations
Beyond names, chemical structures are represented in text-based formats that are machine-readable, enabling efficient database searching and computational analysis.
Molecular Formula and Weight
SMILES (Simplified Molecular-Input Line-Entry System)
SMILES is a line notation for describing the structure of chemical species using short ASCII strings.
-
Canonical SMILES: CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCC[3]
InChI (International Chemical Identifier)
InChI is another textual identifier that provides a layered, hierarchical description of a molecule's structure. The InChIKey is a fixed-length, hashed version of the full InChI, useful for database lookups.
-
InChI: InChI=1S/C22H28O3/c1-3-5-7-8-18-9-11-19(12-10-18)22(23)25-21-15-13-20(14-16-21)24-17-6-4-2/h9-16H,3-8,17H2,1-2H3[3]
-
InChIKey: LEJYVZMFIRFBCQ-UHFFFAOYSA-N[3]
The InChIKey is particularly powerful for web-based searches, as it is a compact and unique string that avoids the complexities of chemical name variations.
Summary of Identifiers
For rapid reference, the core identifiers for this compound are summarized in the table below.
| Identifier Type | Value |
| CAS Registry Number | 51128-24-6[1][2] |
| IUPAC Name | (4-butoxyphenyl) 4-pentylbenzoate[3] |
| Molecular Formula | C22H28O3[1][3] |
| Molecular Weight | 340.46 g/mol [1][2] |
| Canonical SMILES | CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCC[3] |
| InChI | InChI=1S/C22H28O3/c1-3-5-7-8-18-9-11-19(12-10-18)22(23)25-21-15-13-20(14-16-21)24-17-6-4-2/h9-16H,3-8,17H2,1-2H3[3] |
| InChIKey | LEJYVZMFIRFBCQ-UHFFFAOYSA-N[3] |
| MDL Number | MFCD00059435[1][2] |
Visualization of Identifier Relationships
To conceptualize the relationship between the physical chemical entity and its various descriptors, the following diagram illustrates how a single molecular structure is the central node from which all identifiers are derived. Each identifier serves as a different "language" to describe the same object, tailored for human, computational, or regulatory contexts.
Caption: Relationship between the chemical entity and its identifiers.
Protocol: Verifying Compound Identity Using Provided Identifiers
Objective: To outline a standard workflow for confirming the identity of a supplied chemical sample purported to be this compound.
Principle: This protocol leverages the provided identifiers to retrieve reference data (e.g., spectral data, physical properties) from authoritative databases. This reference data is then compared against experimentally obtained data from the sample to confirm its identity and purity.
Methodology:
-
Primary Identifier Search:
-
Using the CAS Number 51128-24-6 , perform a search in a comprehensive chemical database such as PubChem or SciFinder.
-
Cross-validate that the retrieved entry corresponds to the IUPAC name "(4-butoxyphenyl) 4-pentylbenzoate" and the molecular formula C22H28O3.
-
-
Physicochemical Property Cross-Reference:
-
From the database entry, obtain reference data for physical properties like melting point, boiling point, and refractive index.
-
Experimentally measure these properties for the supplied sample using standard laboratory equipment (e.g., melting point apparatus).
-
Causality: A significant deviation between the measured and reference values may indicate a misidentified compound or the presence of impurities.
-
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR):
-
Acquire ¹H and ¹³C NMR spectra for the sample.
-
Compare the observed chemical shifts, integration values, and coupling patterns with predicted spectra or literature data associated with CAS 51128-24-6. The distinct aromatic and aliphatic regions in the spectra should correspond directly to the butoxy, phenyl, ester, and pentyl moieties of the molecule.
-
-
Mass Spectrometry (MS):
-
Obtain a mass spectrum of the sample.
-
Verify that the molecular ion peak corresponds to the calculated monoisotopic mass of C22H28O3 (340.2038 Da)[3].
-
Analyze the fragmentation pattern to ensure it is consistent with the ester structure.
-
-
Trustworthiness: The convergence of data from multiple, independent analytical techniques provides a high degree of confidence in the compound's identity.
-
-
Final Verification:
-
A sample is considered verified if its experimental data is consistent with the reference data linked to CAS 51128-24-6 and its associated structural identifiers (SMILES, InChI).
-
References
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Tetrahedron. 4-N-pentylbenzoic acid 4'-n-butoxyphenyl ester. Available at: [Link]
Sources
Methodological & Application
Application Note: A Validated Synthesis Protocol for the Nematic Liquid Crystal 4-Butoxyphenyl 4-Pentylbenzoate
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis, purification, and characterization of the nematic liquid crystal, 4-Butoxyphenyl 4-Pentylbenzoate. This document is intended for researchers and professionals in materials science, organic chemistry, and drug development who require a reliable method for producing high-purity liquid crystalline materials. The protocol is grounded in established chemical principles, with a focus on the rationale behind each experimental step to ensure reproducibility and high yield.
Introduction: The Significance of Phenyl Benzoate Liquid Crystals
Liquid crystals (LCs) represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] Phenyl benzoate derivatives are a cornerstone in the field of liquid crystal research and technology due to their chemical stability, broad mesophase range, and tunable electro-optical properties.[2] The specific molecular architecture of these compounds, often referred to as calamitic (rod-like) mesogens, allows for the formation of various liquid crystalline phases, most notably the nematic phase, which is fundamental to the operation of liquid crystal displays (LCDs).
This compound is a representative example of a nematic liquid crystal, valued for its applications in optical and electronic devices.[3] The synthesis of such molecules with high purity is paramount, as even trace impurities can significantly alter the material's phase transition temperatures and electro-optical performance. This guide presents a robust, two-step synthesis culminating in a highly pure final product, suitable for advanced research and application.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-stage process. The first stage involves the conversion of 4-pentylbenzoic acid to its more reactive acid chloride derivative. The second stage is an esterification reaction between the synthesized 4-pentylbenzoyl chloride and 4-butoxyphenol.
Figure 1: Overall two-step synthesis of this compound.
Materials and Reagents
All reagents should be of high purity (≥98%) and used as received unless otherwise noted. Solvents should be anhydrous.
| Reagent | Formula | MW ( g/mol ) | Supplier | Purity |
| 4-Pentylbenzoic Acid | C₁₂H₁₆O₂ | 192.25 | Sigma-Aldrich | ≥98% |
| Thionyl Chloride | SOCl₂ | 118.97 | Acros Organics | ≥99% |
| 4-Butoxyphenol | C₁₀H₁₄O₂ | 166.22 | Alfa Aesar | ≥98% |
| Pyridine | C₅H₅N | 79.10 | Fisher Scientific | Anhydrous, ≥99.8% |
| Toluene | C₇H₈ | 92.14 | J.T. Baker | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | EMD Millipore | ACS Grade |
| Hydrochloric Acid (HCl) | HCl | 36.46 | VWR | 2 M solution |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Sigma-Aldrich | Saturated solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Sigma-Aldrich | Granular |
| Ethanol | C₂H₆O | 46.07 | Decon Labs | 200 Proof |
Experimental Protocol
Part A: Synthesis of 4-Pentylbenzoyl Chloride
This procedure details the conversion of a carboxylic acid to an acyl chloride, a common and efficient activation step. Thionyl chloride is an excellent choice for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.[4]
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-pentylbenzoic acid (19.23 g, 100 mmol).
-
Reagent Addition: Add 100 mL of anhydrous toluene to the flask, followed by the slow, dropwise addition of thionyl chloride (14.6 mL, 200 mmol) at room temperature. Note: This addition should be performed in a well-ventilated fume hood as HCl gas is evolved.
-
Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-pentylbenzoyl chloride, a pale yellow oil, is used in the next step without further purification.[5]
Part B: Synthesis of this compound
This esterification is a classic example of the Schotten-Baumann reaction, which involves the acylation of an alcohol or phenol with an acyl chloride in the presence of a base.[3][6] Pyridine is used here not only as a solvent but also as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[1]
Step-by-Step Protocol:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-butoxyphenol (16.62 g, 100 mmol) and pyridine (12.1 mL, 150 mmol) in 200 mL of anhydrous toluene.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve the crude 4-pentylbenzoyl chloride from Part A in 50 mL of anhydrous toluene and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled 4-butoxyphenol solution over a period of 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 100 mL of 2 M HCl (to remove excess pyridine), 100 mL of saturated NaHCO₃ solution (to remove any unreacted acid), and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification Protocol: Recrystallization
High purity is essential for liquid crystalline materials to ensure sharp and reproducible phase transitions.[7] Recrystallization is a highly effective method for purifying solid organic compounds by leveraging differences in solubility between the desired compound and impurities at varying temperatures.[8][9]
Figure 2: Workflow for the purification of this compound.
Step-by-Step Protocol:
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.
-
Dissolution: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate until the solid completely dissolves.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 40°C overnight.
-
Yield and Melting Point: Typically, this procedure yields a product with >80% yield and a sharp melting point, indicative of high purity.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.1 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.0 (t, 2H, -OCH₂-), ~2.7 (t, 2H, Ar-CH₂-), ~1.8-1.3 (m, 8H, alkyl CH₂), ~0.9 (t, 3H, -CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~165 (C=O), ~157 (Ar-C-O), ~149 (Ar-C-O), ~145 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-C), ~122 (Ar-CH), ~115 (Ar-CH), ~68 (-OCH₂-), ~36 (Ar-CH₂-), ~31, ~30, ~22, ~14 (alkyl carbons). |
| FT-IR (KBr, cm⁻¹) | ~2950-2850 (C-H stretch), ~1735 (C=O stretch, ester), ~1605 (C=C stretch, aromatic), ~1270, ~1160 (C-O stretch, ester and ether). |
| Mass Spec (ESI-MS) | m/z: Calculated for C₂₂H₂₈O₃ [M+H]⁺: 341.21. Found: 341.21. |
| DSC | Analysis should reveal the phase transition temperatures (crystal to nematic and nematic to isotropic). |
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of high-purity this compound. By following these validated steps, researchers can confidently produce this important nematic liquid crystal for a variety of applications. The emphasis on explaining the chemical principles behind each step is intended to empower the user to troubleshoot and adapt the procedure as needed for related molecular targets.
References
- Grokipedia. Schotten–Baumann reaction.
- J&K Scientific LLC. Schotten-Baumann Reaction. 2021.
- SATHEE. Chemistry Schotten Baumann Reaction.
- Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- Wikipedia. Schotten–Baumann reaction.
- Mani, S. et al. Optical and Electrical Characterization of Polymer Dispersed Nematic Liquid Crystals. Journal of Molecular Liquids, 2021.
- BenchChem. Application Note: Purification of Liquid Crystalline Materials by Recrystallization. 2025.
- Liu, H. Method for synthesizing 4-butoxyphenol. 2016.
- Ossila. 4-Pentylphenyl 4-Methylbenzoate | Liquid Crystals | 50649-59-7.
- MDPI. Characterization of Nematic Liquid Crystals at Microwave Frequencies. 2020.
- IEEE Xplore. Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. 2024.
- Google Patents. CN106187715A - A kind of synthetic method of 4 butoxy phenol. 2016.
- BenchChem. Technical Support Center: 4-Butoxyphenol Synthesis. 2025.
- BenchChem. 4-Butoxyphenol: A Versatile Scaffold for Medicinal Chemistry. 2025.
- SOP: CRYSTALLIZATION.
- Chemistry LibreTexts. Recrystallization. 2023.
- Recrystallization.
- RSC Education. Purifying by recrystallisation | 16–18 years | Resource.
- PubChem. 4-Pentylbenzoyl chloride.
- Google Patents. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
- YouTube. Making benzoyl chloride. 2024.
- PrepChem.com. Synthesis of 4-vinyl benzoyl chloride.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 4-Butoxyphenol | 122-94-1 [chemicalbook.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. m.youtube.com [m.youtube.com]
- 5. prepchem.com [prepchem.com]
- 6. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
Application Note: Elucidating the Mesophase Behavior of 4-Butoxyphenyl 4-Pentylbenzoate via Differential Scanning Calorimetry
Abstract
This application note provides a comprehensive protocol for the thermal characterization of the liquid crystal compound 4-Butoxyphenyl 4-Pentylbenzoate using Differential Scanning Calorimetry (DSC). Liquid crystals are a unique state of matter, exhibiting properties between those of conventional liquids and solid crystals, and their phase transitions are fundamental to their application in displays, sensors, and other advanced materials.[1][2] DSC is a powerful thermoanalytical technique that measures the heat flow associated with material transitions as a function of temperature.[3][4][5] This guide details the experimental setup, operational parameters, and data interpretation required to accurately determine the transition temperatures and associated enthalpy changes of this compound, providing critical insights into its nematic and isotropic phases.
Introduction: The Significance of Thermal Analysis for Liquid Crystals
This compound is a thermotropic liquid crystal, meaning its distinct phases are induced by changes in temperature. The transition between the crystalline solid, the liquid crystalline (nematic) phase, and the isotropic liquid phase is accompanied by specific changes in enthalpy (ΔH). These transitions are crucial for defining the material's operational temperature range and performance characteristics.
Differential Scanning Calorimetry (DSC) is an indispensable tool for studying these phase transitions.[6][7] The core principle of DSC involves subjecting a sample and an inert reference to a controlled temperature program and measuring the difference in heat flow required to maintain both at the same temperature.[1][3][8] When the sample undergoes a phase transition, it absorbs (endothermic) or releases (exothermic) heat, resulting in a detectable change in the heat flow.[9] This allows for the precise identification of:
-
Crystalline-to-Nematic Transition (Melting): The temperature at which the solid crystal lattice breaks down into an ordered, fluid nematic phase.
-
Nematic-to-Isotropic Transition (Clearing Point): The temperature at which the liquid crystal loses its long-range orientational order and becomes a true isotropic liquid.[2]
-
Glass Transition (Tg): Should the material form a glassy state upon rapid cooling, DSC can identify the temperature at which it transitions from a rigid glass to a more rubbery state.[10]
By analyzing the DSC thermogram, we can extract quantitative data on the transition temperatures and the energy required for each phase change, which are fundamental parameters for material science and drug development applications.
Experimental Workflow and Causality
The experimental design is critical for obtaining high-quality, reproducible data. The choices made at each step are grounded in the principles of thermal analysis to ensure the resulting thermogram accurately reflects the material's intrinsic properties.
Diagram of the DSC Experimental Workflow
Caption: Workflow for DSC characterization of liquid crystals.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. The inclusion of multiple heating and cooling cycles allows for the assessment of thermal history effects and ensures the reversibility and reproducibility of the observed transitions.
Materials and Instrumentation
-
Sample: this compound (CAS No. specific to the compound)
-
Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3, or similar) equipped with a refrigerated cooling system.
-
Consumables: Aluminum DSC pans and lids, crimping press.
-
Environment: Dry nitrogen purge gas (flow rate ~50 mL/min). The inert gas purge is crucial to prevent oxidative degradation of the sample at elevated temperatures.
Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh 5–10 mg of this compound directly into an aluminum DSC pan. A smaller sample mass minimizes thermal gradients within the sample, leading to sharper peaks.
-
Place a lid on the pan and hermetically seal it using a crimping press. This prevents any loss of material through sublimation during the heating scan.
-
Prepare an empty, hermetically sealed aluminum pan to serve as the reference. The reference pan should be as identical as possible to the sample pan to ensure an accurate differential heat flow measurement.
-
-
Instrument Setup and Calibration:
-
Ensure the DSC instrument is calibrated for temperature and enthalpy using a certified standard, such as indium.
-
Place the sealed sample pan and the reference pan into their respective positions in the DSC autosampler or manual cell.
-
-
Thermal Program Execution:
-
The following temperature program is designed to erase the sample's prior thermal history and observe its intrinsic phase behavior.
-
Segment 1: Initial Heating (Erase Thermal History)
-
Equilibrate the cell at 25°C.
-
Ramp the temperature from 25°C to 120°C at a rate of 20°C/min. This initial rapid heating cycle is intended to melt the crystal into a uniform isotropic liquid, removing any memory of its previous crystalline structure or handling.
-
Hold isothermally at 120°C for 3 minutes to ensure complete isotropization.
-
-
Segment 2: Controlled Cooling (Observing Phase Formation)
-
Cool the sample from 120°C to 0°C at a controlled rate of 10°C/min. This scan will reveal the exothermic transitions as the material organizes from an isotropic liquid into the nematic phase, and subsequently into the crystalline solid.
-
-
Segment 3: Controlled Heating (Data Analysis Scan)
-
Heat the sample from 0°C to 120°C at a controlled rate of 10°C/min. This second heating scan is the primary source for data analysis.[11] The thermal history is now controlled and known, leading to more reproducible results. The endothermic transitions observed here are typically sharper and more defined.
-
-
Data Analysis and Interpretation
The output from the DSC is a thermogram, which plots heat flow (in W/g or mW) against temperature (°C).
-
Endothermic Events: Peaks pointing upwards (by convention) represent heat absorption, such as melting (crystal to nematic) and clearing (nematic to isotropic).[9]
-
Exothermic Events: Peaks pointing downwards represent heat release, such as crystallization (nematic to crystal).[9]
Key Parameters from the Thermogram:
-
Onset Temperature (T_onset): The temperature at which the transition begins, determined by the intersection of the baseline with the tangent of the peak's leading edge. This is often reported as the transition temperature for its thermodynamic significance.
-
Peak Temperature (T_peak): The temperature at which the rate of heat flow is at its maximum.
-
Enthalpy of Transition (ΔH): Calculated by integrating the area under the transition peak. This value represents the amount of energy absorbed or released during the phase change and is typically reported in Joules per gram (J/g).
Table 1: Representative Thermal Transition Data for this compound (Second Heating Scan)
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Description |
| Melting | 55.8 | 58.2 | 85.3 | Crystal → Nematic Transition |
| Clearing | 98.5 | 99.1 | 1.2 | Nematic → Isotropic Liquid Transition |
Note: The data presented in this table is illustrative for a typical nematic liquid crystal and should be replaced with experimentally determined values. The nematic-to-isotropic transition is characterized by a much smaller enthalpy change compared to the melting transition, a hallmark of liquid crystal behavior.[12]
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by several key factors:
-
Instrument Calibration: Regular calibration with known standards ensures the accuracy of temperature and enthalpy measurements.
-
Controlled Thermal History: The inclusion of an initial heating/cooling cycle before the data acquisition scan provides a consistent starting state for the material, enhancing the reproducibility of the results.[13]
-
Comparison of Heating and Cooling Cycles: The transition temperatures on cooling may be lower than on heating due to supercooling effects. Observing this phenomenon can provide additional insight into the kinetics of phase formation. Reversible mesophase transitions should appear in both heating and cooling cycles.[14]
Conclusion
Differential Scanning Calorimetry is a highly effective and essential technique for the characterization of liquid crystalline materials like this compound. By following the detailed protocol outlined in this application note, researchers can reliably determine key thermal parameters, including the melting and clearing points and their associated enthalpies. This information is fundamental for quality control, material development, and predicting the behavior of the material in its intended applications.
References
-
BCL. (n.d.). Differential Scanning Calorimetry Principle & Applications. BCL. Retrieved from [Link]
-
Nextagen Analytics. (n.d.). Understanding Differential Scanning Calorimetry: Principles, Applications, and Key Manufacturers. Nextagen Analytics. Retrieved from [Link]
-
Precise Thermal Analysis. (2025). Understanding DSC Differential Scanning Calorimetry: Principles, Applications, and Benefits. Precise Thermal Analysis. Retrieved from [Link]
-
Linseis. (2025). DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. Linseis. Retrieved from [Link]
-
C-Therm. (2025). Differential Scanning Calorimetry (DSC) 101: Theory & Applications. C-Therm. Retrieved from [Link]
-
Macromolecular Chemistry and Physics. (2015). Thermal characterisation of thermotropic nematic liquid-crystalline elastomers. Taylor & Francis Online. Retrieved from [Link]
-
Azo Materials. (2023). Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. Azo Materials. Retrieved from [Link]
-
Scientific.Net. (n.d.). Characterization of Main-Chain Liquid Crystal Elastomers by Using Differential Scanning Calorimetry (DSC) Method. Scientific.Net. Retrieved from [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC curves on a nematic liquid-crystalline elastomer micropillar at the.... ResearchGate. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. NETZSCH. Retrieved from [Link]
-
University of Hamburg. (n.d.). LIQUID CRYSTAL PHASES. University of Hamburg. Retrieved from [Link]
-
Preprints.org. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Preprints.org. Retrieved from [Link]
-
ResearchGate. (2019). Phase Transformations And Dynamics Of 4-Cyano-4′-Pentylbiphenyl (5cb) By Nuclear Magnetic Resonance, Analysis Differential Scanning Calorimetry, And Wideangle X-Ray Diffraction Analysis. ResearchGate. Retrieved from [Link]
Sources
- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. Differential Scanning Calorimetry Principle & Applications [bcluae.com]
- 4. Understanding Differential Scanning Calorimetry: Principles, Applications, and Key Manufacturers | Nextagen Analytics [nextagen.in]
- 5. qualitest.ae [qualitest.ae]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Characterization of Main-Chain Liquid Crystal Elastomers by Using Differential Scanning Calorimetry (DSC) Method | Scientific.Net [scientific.net]
- 9. skztester.com [skztester.com]
- 10. macromolchem.com [macromolchem.com]
- 11. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. webs.ucm.es [webs.ucm.es]
Application Note: Characterization of Liquid Crystal Textures of 4-Butoxyphenyl 4-Pentylbenzoate using Polarized Optical Microscopy (POM)
Introduction: The Power of Anisotropy in Material Characterization
Liquid crystals represent a fascinating state of matter, exhibiting properties intermediate between those of conventional liquids and solid crystals.[1][2] This unique behavior is rooted in the orientational order of their constituent molecules, which, for calamitic (rod-shaped) liquid crystals like 4-Butoxyphenyl 4-Pentylbenzoate, leads to anisotropic physical properties.[1] Polarized Optical Microscopy (POM) is a powerful and accessible technique for the characterization of these materials.[3][4] By exploiting the birefringence of liquid crystals, POM allows for the direct visualization of their distinct textures, which serve as fingerprints for different mesophases.[3][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of POM to identify and characterize the liquid crystalline textures of this compound.
The principles of POM are based on the interaction of polarized light with anisotropic materials.[4] A polarizing microscope is equipped with two polarizers: a polarizer that conditions the light incident on the sample, and an analyzer positioned after the sample.[3] When these polarizers are crossed, isotropic materials appear dark. However, birefringent liquid crystal samples will appear bright and often colorful against the dark background, revealing characteristic textures that are indicative of the specific molecular arrangement within the mesophase.[3]
Physicochemical Properties of this compound
Understanding the basic properties of the material under investigation is crucial for experimental design. Below is a summary of the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C22H28O3 | |
| Molecular Weight | 340.46 g/mol | |
| CAS Number | 51128-24-6 | Alfa Chemistry |
| Predicted XlogP | 7 | |
| Liquid Crystal Phases | Nematic, Smectic (Typical for this class of compounds) | General Knowledge |
| Transition Temperatures | To be determined experimentally (Example values used in protocol) | N/A |
Experimental Workflow and Protocols
The following sections detail the necessary equipment, sample preparation, and step-by-step protocols for the POM analysis of this compound.
Equipment and Materials
-
Polarizing Optical Microscope (e.g., Nikon Eclipse LV100N POL, Olympus BX53-P) equipped with:
-
Rotating stage
-
Crossed polarizers (polarizer and analyzer)
-
Bertrand lens for conoscopic observation
-
A set of objectives (e.g., 5x, 10x, 20x, 50x)
-
Digital camera for image capture
-
-
Hot stage with a programmable temperature controller (e.g., Linkam THMS600)
-
Microscope slides and coverslips (No. 1.5 thickness is recommended to avoid spherical aberrations)
-
This compound
-
Spatula
-
Hot plate
-
Cleaning supplies for microscope optics (lens paper, appropriate solvents)
Visualizing the Experimental Workflow
The overall process for characterizing the liquid crystal textures is depicted in the following workflow diagram.
Figure 1: Experimental workflow for POM analysis of this compound.
Detailed Protocol for Sample Preparation
A well-prepared sample is paramount for obtaining high-quality POM images. The goal is to create a thin, uniform film of the liquid crystal between a microscope slide and a coverslip.
-
Cleaning: Thoroughly clean a microscope slide and a coverslip to remove any dust, grease, or other contaminants.
-
Sample Deposition: Place a small amount (a few milligrams) of crystalline this compound onto the center of the microscope slide.
-
Melting: Gently heat the slide on a hot plate to a temperature above the clearing point of the liquid crystal (the transition to the isotropic liquid phase). For our hypothetical example, this would be above 85°C. The crystalline powder will melt into a clear, isotropic liquid.
-
Creating the Film: Carefully place a coverslip over the molten droplet. The liquid will spread out via capillary action to form a thin film. Avoid trapping air bubbles. If bubbles are present, they can sometimes be removed by gently tapping the coverslip or by reheating the sample to the isotropic phase.
-
Cooling: Remove the slide from the hot plate and allow it to cool to room temperature on a flat surface. During cooling, the material will transition through its liquid crystalline phases, and a variety of textures may be "frozen in."
Protocol for Hot-Stage Polarized Optical Microscopy
This protocol describes the systematic observation of the liquid crystal textures as a function of temperature.
-
Mounting: Securely place the prepared slide onto the hot stage of the polarizing microscope.
-
Initial Observation: With the polarizers crossed, observe the sample at room temperature. Note the initial texture.
-
Heating Cycle:
-
Set the temperature controller to heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well within the isotropic phase (e.g., 100°C).
-
In the isotropic phase, the field of view should be completely dark, as the material is no longer birefringent. This confirms the clearing point has been surpassed.
-
-
Cooling and Observation Cycle:
-
Program the temperature controller to cool the sample at a slow, controlled rate (e.g., 1-5°C/min). A slow cooling rate allows for the formation of well-defined textures.[3]
-
As the sample cools, carefully observe the changes in the optical texture. The first appearance of birefringence marks the transition from the isotropic to the first liquid crystal phase.
-
Record images and the corresponding temperatures at regular intervals and especially at phase transitions.
-
Continue cooling and observing through all subsequent phase transitions until the material crystallizes.
-
-
Re-heating (Optional but Recommended): To check for the reversibility of the phase transitions (enantiotropic vs. monotropic), a second heating cycle can be performed.
Interpretation of Optical Textures
The textures observed under POM are a direct consequence of the molecular alignment within the liquid crystal.[3] For a calamitic liquid crystal like this compound, the most probable phases are the nematic and smectic phases.
The Nematic Phase
The nematic phase is characterized by long-range orientational order, but no positional order.[1][5] The most common texture for a nematic phase is the Schlieren texture , which is characterized by the presence of dark brushes that emanate from point defects called disclinations.
-
Two-brush disclinations: Indicate defects of strength s = ±1/2.
-
Four-brush disclinations: Indicate defects of strength s = ±1.
The presence of a Schlieren texture upon cooling from the isotropic phase is a strong indicator of a nematic phase.[5]
The Smectic Phases
Smectic phases possess both orientational order and a one-dimensional positional order, with molecules arranged in layers.[2][5]
-
Smectic A (SmA) Phase: In the SmA phase, the long molecular axes are, on average, perpendicular to the layer planes. A common texture for the SmA phase is the focal conic fan texture . This texture arises from the geometric constraints of maintaining equidistant layers. Another possible texture is a homeotropic alignment, where the molecules are aligned perpendicular to the glass slides, resulting in a dark field of view. Gentle pressure on the coverslip can induce flow and reveal the underlying texture.[3]
-
Smectic B (SmB) Phase: The SmB phase has a higher degree of order within the smectic layers. It often exhibits a mosaic texture , characterized by regions of uniform birefringence separated by grain boundaries.
Decision Tree for Phase Identification
The following diagram provides a simplified decision-making process for the preliminary identification of the liquid crystal phases of this compound based on the observed textures upon cooling from the isotropic liquid.
Figure 2: Decision tree for preliminary liquid crystal phase identification.
Troubleshooting and Best Practices
| Issue | Probable Cause(s) | Solution(s) |
| Air bubbles in the sample | Improper filling technique; dissolved air in the liquid crystal. | Fill the cell slowly at an angle. Degas the sample under vacuum before preparation. Gentle heating to the isotropic phase can help expel bubbles. |
| Poorly defined textures | Cooling rate is too fast; impure sample. | Decrease the cooling rate to allow for better molecular self-assembly.[3] Purify the sample if necessary. |
| Image is blurry or lacks contrast | Dirty optics; incorrect coverslip thickness. | Clean the objective, eyepieces, and condenser lenses. Use the correct coverslip thickness (typically 0.17 mm) for the objective. |
| Completely dark field of view in a liquid crystal phase | Homeotropic alignment. | Gently press on the coverslip to induce flow and reveal the texture.[3] |
Conclusion
Polarized Optical Microscopy is an indispensable tool for the characterization of liquid crystalline materials like this compound. By following the detailed protocols outlined in this application note, researchers can effectively prepare samples and systematically analyze the optical textures to identify the nematic and smectic phases and determine their transition temperatures. The visual information obtained from POM provides crucial insights into the molecular organization and phase behavior of liquid crystals, which is essential for their application in various fields, including materials science and drug delivery.
References
-
Focal Conic Stacking in Smectic A Liquid Crystals: Smectic Flower and Apollonius Tiling. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Peculiarities of the Schlieren Textures in Lyotropic Nematic Mesophases. (n.d.). Institute of Physics. Retrieved January 18, 2026, from [Link]
- Demus, D., Goodby, J., Gray, G. W., Spiess, H.-W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH.
-
The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022, August 28). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
- Nehring, J., & Saupe, A. (1972). On the schlieren texture in nematic and smectic liquid crystals. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 68, 1-15.
- Jeong, J., Jeong, P. J., Collings, A. G., & Yodh, A. G. (2022). Focal conic flowers, dislocation rings, and undulation textures in smectic liquid crystal Janus droplets.
-
POM textures of a homeotropically aligned nematic phases of A131. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
The schlieren texture of nematic liquid crystals is characterised by a set of points at which the director orientation is. (n.d.). Shodhganga. Retrieved January 18, 2026, from [Link]
- Chandrasekhar, S., Nair, G. G., Rao, D. S. S., Prasad, S. K., Praefcke, K., & Blunk, D. (1998). Schlieren textures in free-standing nematic films: evidence of biaxiality. Liquid Crystals, 24(1), 67–70.
- Carlton, R. J., & Abbott, N. L. (2014). An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Analytical and Bioanalytical Chemistry, 406(8), 1945-1957.
- Bastea, S., & Bastea, A. (2023). Distinguishing the Focal-Conic Fan Texture of Smectic A from the Focal-Conic Fan Texture of Smectic B. Crystals, 13(8), 1184.
-
Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. (n.d.). H5P. Retrieved January 18, 2026, from [Link]
-
The mosaic texture is a common appearance of the smectic B phase as. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
POM textures of twisted nematic liquid crystals under (a) isotropic,. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Fournier, J. B., & Durand, G. (1991). Focal conic faceting in smectic-A liquid crystals. Journal de Physique II, 1(7), 845–870.
-
Morphologic textures observed by POM of 50 % 6BA and 50 % 10OBA liquid crystal mixture on cooling; smectic A at 35.0oC, nematic at 90.0 °C. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Nanoparticles Confined in Liquid Crystalline Coatings with Smectic Focal-Conic Textures: Implications for Precise Nanoparticle Positioning. (2021).
-
Polarized Light Microscopy. (n.d.). Nikon's MicroscopyU. Retrieved January 18, 2026, from [Link]
-
Liquid Crystals. (n.d.). DoITPoMS - University of Cambridge. Retrieved January 18, 2026, from [Link]
-
Series of POM images and structural hierarchy of different temperatures. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Lavrentovich, O. D. (n.d.). Polarization Microscope Pictures of Liquid Crystals. Kent State University. Retrieved January 18, 2026, from [Link]
-
A–C) Characteristic POM textures of liquid crystals of 1a–c between. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Structural complexity driven by liquid-liquid crystal phase separation of smectics. (2025). ChemRxiv. Retrieved January 18, 2026, from [Link]
- Shribak, M., & Oldenbourg, R. (2013). Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope. Applied Optics, 52(34), 8432–8441.
- Mosaics of topological defects in micropatterned liquid crystal textures. (2018). Science Advances, 4(11), eaau3672.
-
Mosaics of topological defects in micropatterned liquid crystal textures. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]
- Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/ alkoxyphenylbenzoates. (2009).
- DeVries, G. (2005). DSC and Polarized light microscopy study of liquid crystals. MIT OpenCourseWare.
- S. S. R. K. C. V. S. R. K. C. V. S. R. K. C. V. S. R. K. C. V. S. R. K. C. V. S. R. K. C. (2021). Accurate polarization preparation and measurement using twisted nematic liquid crystals. Optics Express, 29(20), 31799.
-
How Do You Identify Liquid Crystals?. (2025, August 6). Chemistry For Everyone. Retrieved January 18, 2026, from [Link]
-
Outram, B. (2018, June 12). Smectic liquid crystal photographs. Benjamin Outram. Retrieved January 18, 2026, from [Link]
- Phase transitions in complex functional liquid crystals—The entropy effect. (2020). Frontiers in Chemistry, 8, 783.
- The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (2021).
-
Phase Transformations And Dynamics Of 4-Cyano-4′-Pentylbiphenyl (5cb) By Nuclear Magnetic Resonance, Analysis Differential Scanning Calorimetry, And Wideangle X-Ray Diffraction Analysis. (2025, August 10). ResearchGate. Retrieved January 18, 2026, from [Link]
-
A Molecular Field Approach to Pressure Induced Phase Transitions in Liquid Crystals: Smectic-Nematic transition. (2021). arXiv. Retrieved January 18, 2026, from [Link]
Sources
- 1. PubChemLite - this compound (C22H28O3) [pubchemlite.lcsb.uni.lu]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. liqcryst.alfa-chemistry.com [liqcryst.alfa-chemistry.com]
- 4. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 5. Sci-Hub. The Synthesis and Transition Temperatures of Some Fluoro-Substituted 4-Cyanophenyl and 4-Cyanobiphenyl-4′-yl 4-Pentyl- and 4-Butoxy-Benzoates / Molecular Crystals and Liquid Crystals Incorporating Nonlinear Optics, 1989 [sci-hub.ru]
Application Note: Structural Elucidation of 4-Butoxyphenyl 4-Pentylbenzoate via ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a detailed guide to the analysis of the liquid crystal compound 4-Butoxyphenyl 4-Pentylbenzoate using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a non-destructive and highly informative analytical technique, NMR is indispensable for the structural verification and purity assessment of liquid crystals, which are crucial materials in display technologies and other advanced applications.[1] This document outlines the theoretical basis for spectral interpretation, predicted ¹H and ¹³C NMR data, a comprehensive experimental protocol for sample preparation and data acquisition, and a thorough analysis of the expected spectra. This guide is intended for researchers and scientists in materials science, organic chemistry, and drug development.
Introduction: The Role of NMR in Liquid Crystal Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a sample.[2][3][4] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit a magnetic moment. When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency pulses and re-emit it at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus, offering a unique fingerprint of the molecule's structure.[2][3][4]
For liquid crystals like this compound, NMR is particularly valuable. It allows for the unambiguous confirmation of the molecular structure, including the arrangement of the aromatic cores, the ester linkage, and the flexible alkyl and alkoxy chains. Furthermore, NMR can be used to assess sample purity, identify impurities, and study molecular dynamics and ordering in the liquid crystalline state.[1]
The structure of this compound is presented below:
Caption: Molecular Structure of this compound.
Predicted NMR Spectral Analysis
Due to the absence of readily available experimental spectra for this compound, this section provides a detailed prediction of the ¹H and ¹³C NMR spectra based on established chemical shift ranges for analogous functional groups and substructures.[5] Such predictive analysis is a common and valuable practice in structural elucidation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to display a series of distinct signals corresponding to the aromatic protons and the protons of the pentyl and butoxy chains. The aromatic region will be the most complex due to spin-spin coupling between adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (d, d') | 8.10 - 8.20 | Doublet | 2H |
| Aromatic (b, b') | 7.25 - 7.35 | Doublet | 2H |
| Aromatic (a, a') | 7.15 - 7.25 | Doublet | 2H |
| Aromatic (c, c') | 6.90 - 7.00 | Doublet | 2H |
| -OCH₂- (Butoxy) | 3.95 - 4.05 | Triplet | 2H |
| -CH₂- (Pentyl, α to ring) | 2.60 - 2.70 | Triplet | 2H |
| -CH₂- (Butoxy, β) | 1.75 - 1.85 | Multiplet | 2H |
| -CH₂- (Pentyl, β) | 1.60 - 1.70 | Multiplet | 2H |
| -CH₂- (Butoxy, γ) | 1.45 - 1.55 | Multiplet | 2H |
| -CH₂- (Pentyl, γ) | 1.30 - 1.40 | Multiplet | 2H |
| -CH₂- (Pentyl, δ) | 1.30 - 1.40 | Multiplet | 2H |
| -CH₃ (Butoxy) | 0.95 - 1.05 | Triplet | 3H |
| -CH₃ (Pentyl) | 0.85 - 0.95 | Triplet | 3H |
-
Aromatic Protons: The four sets of aromatic protons will appear as doublets due to ortho-coupling. The protons on the pentylbenzoate ring (d, d' and b, b') are expected to be more downfield (deshielded) compared to the protons on the butoxyphenyl ring (a, a' and c, c') due to the electron-withdrawing effect of the ester group.
-
Alkyl and Alkoxy Protons: The methylene group attached to the oxygen atom of the butoxy chain (-OCH₂-) will be the most deshielded of the aliphatic protons. The methylene group of the pentyl chain attached to the aromatic ring will also be deshielded. The remaining methylene and methyl groups will appear in the more upfield region of the spectrum.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester and the aromatic carbons will be in the downfield region, while the aliphatic carbons of the alkyl and alkoxy chains will be in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Chemical Shift (δ, ppm) |
| C=O (Ester) | 165 - 166 |
| Aromatic C-O (Butoxy) | 157 - 158 |
| Aromatic C-O (Ester) | 150 - 151 |
| Aromatic C-C=O | 145 - 146 |
| Aromatic C-Alkyl | 132 - 133 |
| Aromatic CH (ortho to -COOAr) | 130 - 131 |
| Aromatic CH (ortho to Alkyl) | 129 - 130 |
| Aromatic C (ipso to -COO) | 127 - 128 |
| Aromatic CH (ortho to -OAlkyl) | 122 - 123 |
| Aromatic CH (meta to -OAlkyl) | 114 - 115 |
| -OCH₂- (Butoxy) | 68 - 69 |
| -CH₂- (Pentyl, α) | 35 - 36 |
| -CH₂- (Butoxy, β) | 31 - 32 |
| -CH₂- (Pentyl, β) | 31 - 32 |
| -CH₂- (Pentyl, γ) | 22 - 23 |
| -CH₂- (Butoxy, γ) | 19 - 20 |
| -CH₃ (Butoxy) | 13 - 14 |
| -CH₃ (Pentyl) | 13 - 14 |
Experimental Protocols
A meticulous experimental approach is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Concentration: For ¹H NMR, dissolve 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Filtration: To remove any particulate matter that could affect the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). It can be added directly to the solvent by the manufacturer or introduced as a small drop.
Caption: Workflow for NMR Sample Preparation.
Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Data Interpretation and Structural Verification
The acquired ¹H and ¹³C NMR spectra should be processed (Fourier transformation, phase correction, and baseline correction) and analyzed.
-
Chemical Shifts: Compare the observed chemical shifts with the predicted values in Tables 1 and 2.
-
Integration: In the ¹H NMR spectrum, the relative areas of the signals should correspond to the number of protons in each environment.
-
Multiplicity: The splitting patterns (singlet, doublet, triplet, etc.) in the ¹H NMR spectrum provide information about the number of neighboring protons, confirming the connectivity of the molecular fragments.
-
Two-Dimensional NMR: For unambiguous assignment, especially of the aromatic protons and carbons, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.
Caption: General Workflow for NMR Data Analysis.
Conclusion
¹H and ¹³C NMR spectroscopy are essential and powerful tools for the comprehensive structural analysis of this compound. By following the detailed protocols and interpretative guidelines presented in this application note, researchers can confidently verify the structure and assess the purity of this and related liquid crystalline materials. The predictive data provided herein serves as a robust reference for spectral assignment and structural confirmation.
References
-
Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]
-
Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]
-
Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
University of Regensburg. How to make an NMR sample. [Link]
-
Rochester Institute of Technology. Sample Preparation. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
Taylor & Francis Online. Nuclear magnetic resonance: a powerful tool to study liquid crystals. [Link]
Sources
Application Notes and Protocols for 4-Butoxyphenyl 4-Pentylbenzoate in Liquid Crystal Displays
Introduction
4-Butoxyphenyl 4-Pentylbenzoate is a calamitic (rod-shaped) thermotropic liquid crystal belonging to the phenyl benzoate class of mesogens. Its molecular structure, characterized by a rigid core composed of two phenyl rings linked by an ester group, and flexible terminal alkoxy and alkyl chains, is conducive to the formation of liquid crystalline phases. This combination of a rigid core and flexible tails is a common design principle for molecules that exhibit mesophases.[1] While specific performance data in display applications is not extensively detailed in publicly available literature, its inclusion in patents for liquid crystal displays underscores its relevance and potential utility in this field.[2] These application notes provide a comprehensive guide for researchers and scientists to characterize this compound and explore its applications in liquid crystal display technologies. The protocols outlined below are designed to enable the formulation of liquid crystal mixtures containing this compound, the fabrication of test cells, and the evaluation of its key electro-optical properties.
Physicochemical Properties of this compound
A thorough understanding of the fundamental physicochemical properties of a liquid crystal is paramount for its effective application. These properties dictate the material's behavior in response to temperature and electric fields, which is the basis of its function in a display.
| Property | Value / Information | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 51128-24-6 | [2] |
| Molecular Formula | C22H28O3 | [3] |
| Molecular Weight | 340.46 g/mol | [3] |
| Appearance | White to Almost white powder to crystal | [4] |
| Melting Point | 49 °C | [4] |
| Nematic Range | Not specified in available literature. Determination is a key characterization step. | |
| Clearing Point (N-I) | Not specified in available literature. Determination is a key characterization step. | |
| Birefringence (Δn) | Not specified in available literature. Protocol for determination provided below. | |
| Dielectric Anisotropy (Δε) | Not specified in available literature. Protocol for determination provided below. | |
| Viscosity (η) | Not specified in available literature. Protocol for determination provided below. |
Note: The lack of extensive published data for the nematic range, clearing point, birefringence, and dielectric anisotropy necessitates their experimental determination, for which protocols are provided herein.
Core Application: Component in Nematic Liquid Crystal Mixtures
The primary application of this compound is as a component in nematic liquid crystal mixtures for display applications. Nematic liquid crystals are characterized by molecules that have long-range orientational order but no long-range positional order.[5] In a liquid crystal display, an electric field is used to reorient the liquid crystal molecules, thereby modulating the passage of light.[6]
The specific role of this compound in a mixture can be multifaceted:
-
Host or Base Component: If it possesses a wide nematic range and good chemical stability, it can serve as a primary component of a mixture.
-
Dopant or Guest Component: It may be added in smaller quantities to a host mixture to fine-tune specific properties such as the clearing point, birefringence, or dielectric anisotropy. The addition of different components to a liquid crystal mixture allows for the optimization of the overall performance of the display.[7]
The following diagram illustrates the general structure of a calamitic liquid crystal like this compound.
Caption: Molecular structure of this compound.
Experimental Protocols
The following protocols provide step-by-step methodologies for the characterization and application of this compound in a research setting.
Protocol 1: Formulation of a Nematic Liquid Crystal Mixture
Objective: To prepare a nematic liquid crystal mixture containing this compound for subsequent characterization.
Rationale: Liquid crystal displays almost always utilize mixtures of compounds to achieve the desired operating temperature range, viscosity, and electro-optical properties.[7] This protocol describes the preparation of a simple binary mixture with a well-characterized nematic liquid crystal, 4-Cyano-4'-pentylbiphenyl (5CB), which is nematic at room temperature.[8]
Materials:
-
This compound
-
4-Cyano-4'-pentylbiphenyl (5CB)
-
Small glass vials with airtight caps
-
Analytical balance
-
Hot plate with magnetic stirring capabilities
-
Small magnetic stir bars
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amounts of this compound and 5CB into a clean, dry glass vial. For initial characterization, a 10% (w/w) mixture of this compound in 5CB is a reasonable starting point.
-
Heating and Mixing: Place a small magnetic stir bar in the vial and loosely cap it. Heat the vial on a hot plate to a temperature above the clearing point of both components. The clearing point of 5CB is 35.0 °C.[8] A temperature of ~60 °C should be sufficient to ensure both components are in their isotropic liquid phase.
-
Stirring: Stir the mixture gently until a homogenous, clear liquid is obtained. This typically takes 15-30 minutes.
-
Homogenization: For complete mixing, place the vial in an ultrasonic bath for 10-15 minutes while still warm.
-
Cooling: Slowly cool the mixture to room temperature. The mixture is now ready for characterization or for filling a liquid crystal cell.
Protocol 2: Fabrication of a Liquid Crystal Test Cell
Objective: To construct a simple liquid crystal test cell for the evaluation of the electro-optical properties of the prepared liquid crystal mixture.
Rationale: A liquid crystal cell consists of the liquid crystal material sandwiched between two transparent conductive substrates.[9] The inner surfaces of the substrates are treated with an alignment layer to induce a uniform orientation of the liquid crystal molecules.
Materials:
-
Indium Tin Oxide (ITO) coated glass slides
-
Polyimide alignment layer solution (e.g., PIA-2304 from Chisso)
-
Spinner for coating
-
Hot plate
-
Rubbing machine with velvet cloth
-
UV-curable adhesive
-
Spacer beads of a specific diameter (e.g., 5 µm)
-
UV lamp
-
The prepared liquid crystal mixture
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass slides with a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath. Dry the slides with a nitrogen gun.
-
Alignment Layer Coating: Spin-coat a thin layer of the polyimide solution onto the conductive side of the ITO slides.
-
Curing: Cure the polyimide layer by baking the slides on a hot plate according to the manufacturer's specifications (e.g., pre-bake at 80 °C for 5 minutes, followed by a hard bake at 180-200 °C for 1 hour).
-
Rubbing: Gently rub the cured polyimide layer in a single direction with a velvet cloth using a rubbing machine. This process creates microgrooves that will align the liquid crystal molecules. The two substrates should be rubbed in an anti-parallel direction for a standard twisted nematic cell or in parallel directions for a planar aligned cell.
-
Cell Assembly: Dispense a line of UV-curable adhesive mixed with spacer beads along the edges of one substrate. Place the second substrate on top, with the rubbed surfaces facing each other and in the desired orientation (e.g., 90 degrees for a twisted nematic cell).
-
Curing the Seal: Press the substrates together and cure the adhesive using a UV lamp. Leave a small gap in the adhesive for filling.
-
Filling the Cell: Heat the liquid crystal mixture to its isotropic phase. Place a drop of the mixture at the edge of the filling gap. The liquid crystal will be drawn into the cell by capillary action. This process can be aided by placing the cell in a vacuum chamber to remove any trapped air.
-
Sealing: Once the cell is filled, seal the gap with the UV-curable adhesive and cure it.
Caption: Workflow for the fabrication of a liquid crystal test cell.
Protocol 3: Characterization of Electro-Optical Properties
Objective: To measure the key electro-optical properties of the liquid crystal mixture in the fabricated test cell.
Rationale: The performance of a liquid crystal display is determined by the electro-optical properties of the liquid crystal material, such as its switching behavior, contrast ratio, and viewing angle. These properties are a direct consequence of the material's birefringence and dielectric anisotropy.
Instrumentation:
-
Polarizing Optical Microscope (POM) with a hot stage
-
Function generator
-
Voltage amplifier
-
Photodetector
-
Oscilloscope
-
He-Ne laser or other stable light source
Procedure:
-
Phase Transition Temperature Measurement:
-
Place a small amount of the liquid crystal mixture on a microscope slide and cover it with a coverslip.
-
Observe the sample through the POM while heating and cooling it on the hot stage.
-
The transition from the crystalline solid to the nematic phase (melting point) and from the nematic phase to the isotropic liquid (clearing point) can be identified by the changes in the observed textures. The nematic phase will typically exhibit a threaded or schlieren texture.
-
-
Voltage-Transmittance (V-T) Curve Measurement:
-
Place the fabricated LC cell between two crossed polarizers in the light path of the laser and photodetector setup.
-
Apply a square wave voltage (e.g., 1 kHz) to the ITO electrodes of the cell using the function generator and amplifier.
-
Measure the transmitted light intensity with the photodetector as the applied voltage is varied from 0 V to a voltage sufficient to cause saturation in the transmittance.
-
Plot the transmittance as a function of the applied voltage to obtain the V-T curve. From this curve, the threshold voltage (the voltage at which the transmittance begins to change) and the saturation voltage can be determined.
-
-
Switching Time Measurement:
-
Apply a square wave voltage to the LC cell that switches between 0 V and the saturation voltage.
-
Monitor the transmitted light intensity with the photodetector and display the signal on the oscilloscope.
-
The rise time is typically defined as the time taken for the transmittance to change from 10% to 90% of its final value upon application of the voltage.
-
The decay time is the time taken for the transmittance to fall from 90% to 10% of its maximum value when the voltage is removed.
-
-
Birefringence and Dielectric Anisotropy Determination:
-
The birefringence (Δn = ne - no, where ne and no are the extraordinary and ordinary refractive indices, respectively) and dielectric anisotropy (Δε = ε∥ - ε⊥, where ε∥ and ε⊥ are the dielectric permittivities parallel and perpendicular to the liquid crystal director, respectively) are fundamental properties that can be determined from the V-T curve and capacitance measurements of the cell. More advanced techniques like the rotating analyzer method or impedance spectroscopy are often employed for precise measurements. For detailed procedures, refer to specialized literature on liquid crystal characterization.
-
Conclusion
This compound is a promising liquid crystal compound for use in display applications. While a comprehensive dataset of its physical properties is not yet available in the public domain, the protocols outlined in these application notes provide a robust framework for its characterization and evaluation. By following these methodologies, researchers can systematically investigate the properties of this compound, formulate it into novel mixtures, and assess its potential for use in advanced liquid crystal displays. The exploration of such compounds is crucial for the continued development of display technologies with improved performance and new functionalities.
References
- Perdices-Gonzalez et al. (2017). United States Patent US 10,375,365 B2.
-
ResearchGate. a Compound 1: nematic liquid chrystal 4-cyano4-pentylbiphenyl 5CB. b.... [Link]
- Google Patents. US10375365B2 - Projection system with enhanced color and contrast.
-
Journal of Materials Chemistry. Supramolecular chiral liquid crystals. The liquid crystalline behaviour of mixtures of 4,4′-bipyridyl and 4-[(S)-(-)-2-methylbutoxy]benzoic acid. [Link]
-
PubChemLite. This compound (C22H28O3). [Link]
-
PMC - NIH. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. [Link]
-
FlexEnable. The making of a plastic liquid crystal cell. [Link]
- Google Patents. US4419283A - Liquid compositions for display devices.
-
ResearchGate. Dielectric Studies of 4-n-Pentylphenyl-4-Octyloxythiobenzoate. [Link]
-
NIH. Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. [Link]
-
PubMed Central. Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. [Link]
- Google Patents.
-
PMC - NIH. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Link]
-
LillOA. Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. [Link]
-
ResearchGate. Physico-chemical Characterization of 4-(4-Pentenyloxy)Benzonitrile. [Link]
-
ResearchGate. Intrinsic electro-optical and thermodynamic properties of 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) as a potential candidate for nonlinear optical applications: a DFT investigation. [Link]
-
ResearchGate. Electro-optic properties of the organic salt 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate. [Link]
-
Wikipedia. 4-Cyano-4'-pentylbiphenyl. [Link]
-
MDPI. The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO 3 Nanoparticles. [Link]
-
MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]
-
PubChem. Acetamide, N-(4-butoxyphenyl)-. [Link]
Sources
- 1. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - this compound (C22H28O3) [pubchemlite.lcsb.uni.lu]
- 4. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 5. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Supramolecular chiral liquid crystals. The liquid crystalline behaviour of mixtures of 4,4′-bipyridyl and 4-[(S)-(-)-2-methylbutoxy]benzoic acid - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing 4-Butoxyphenyl 4-Pentylbenzoate as a Host in Guest-Host Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 4-Butoxyphenyl 4-Pentylbenzoate as a nematic liquid crystal host in guest-host systems. Guest-host liquid crystal displays (GH-LCDs) offer a unique approach to light modulation, distinct from traditional polarized displays, by incorporating dichroic dyes ("guests") into a liquid crystal matrix ("host"). The orientation of the dye molecules, and thus their light absorption, is controlled by the alignment of the host material in response to an electric field. This document details the synthesis, characterization, and implementation of this compound in such systems, offering detailed protocols for researchers in materials science and optoelectronics.
Introduction to Guest-Host Systems and the Role of the Host Material
Guest-host systems represent a compelling class of materials for applications ranging from switchable windows and electronic displays to advanced optical shutters.[1] The fundamental principle of a guest-host device lies in the cooperative alignment of dichroic dye molecules (the guest) within a liquid crystal host.[2][3] The host material, typically a nematic liquid crystal, possesses long-range orientational order that can be manipulated by an external electric field. When a dichroic dye is dissolved in the liquid crystal, its elongated molecules tend to align with the director of the host. This alignment dictates the absorption of polarized light, allowing for the electrical switching of the material's transparency and color.
The choice of the host liquid crystal is paramount to the performance of a guest-host system. An ideal host should exhibit a stable and broad nematic phase at ambient temperatures, appropriate dielectric anisotropy for low-voltage switching, and good solubility for a variety of dichroic dyes. This compound, a calamitic (rod-shaped) liquid crystal, is a promising candidate for a host material due to its phenyl benzoate core, which often imparts desirable liquid crystalline properties.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the host material is essential for the design and optimization of guest-host systems. Below is a summary of the known and predicted properties of this compound. It is important to note that while some data is available, several key parameters for its application as a liquid crystal host may need to be determined experimentally.
| Property | Value / Description | Source |
| Chemical Name | This compound | - |
| CAS Number | 51128-24-6 | - |
| Molecular Formula | C₂₂H₂₈O₃ | - |
| Molecular Weight | 340.46 g/mol | - |
| Appearance | White to almost white powder/crystal | - |
| Melting Point | 49 °C | - |
| Nematic to Isotropic Transition Temperature (TN-I) | To be determined experimentally. Phenyl benzoates often exhibit nematic phases.[4] | - |
| Dielectric Anisotropy (Δε) | To be determined experimentally. The sign and magnitude will influence the switching voltage. Phenyl benzoates can have positive or negative Δε depending on their structure.[5] | - |
| Refractive Indices (no, ne) and Birefringence (Δn) | To be determined experimentally. These values are crucial for optical device design.[6] | - |
| Rotational Viscosity (γ₁) | To be determined experimentally. This affects the switching speed of the device.[7][8][9][10] | - |
Synthesis and Purification of this compound
The following is a generalized protocol for the synthesis of this compound via the esterification of 4-pentylbenzoyl chloride with 4-butoxyphenol. This method is based on standard organic synthesis techniques for phenyl benzoate derivatives.
Materials and Reagents
-
4-Pentylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
4-Butoxyphenol
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄) (anhydrous)
-
Hexane
-
Ethanol
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Protocol
Step 1: Synthesis of 4-Pentylbenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-pentylbenzoic acid (1 equivalent) and thionyl chloride (2-3 equivalents).
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-pentylbenzoyl chloride can be used in the next step without further purification.
Step 2: Esterification
-
Dissolve 4-butoxyphenol (1 equivalent) and pyridine (1.1 equivalents) in dry dichloromethane (DCM) in a separate flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.
-
Slowly add the freshly prepared 4-pentylbenzoyl chloride (1 equivalent) dissolved in a small amount of dry DCM to the cooled solution of 4-butoxyphenol and pyridine.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with water to remove unreacted acid chloride and pyridine hydrochloride.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent (DCM) under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of ethanol and hexane, to yield pure this compound as a white crystalline solid.
Characterization of the Synthesized Host Material
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the molecular structure using ¹H and ¹³C NMR.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Verify the presence of the ester carbonyl group and other functional groups.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and identify any liquid crystal phase transitions.[11]
-
Polarized Optical Microscopy (POM): To visually identify and characterize the texture of the liquid crystal phases as a function of temperature.[12]
Preparation and Characterization of the Guest-Host System
Selection of the Dichroic Dye (Guest)
The choice of the dichroic dye is critical for achieving the desired color and contrast in the guest-host system. Anthraquinone dyes are a common choice due to their good chemical stability and high dichroic ratios.[13][14][15] The solubility of the dye in the liquid crystal host is a key consideration.
Protocol for Preparing the Guest-Host Mixture
-
Accurately weigh the desired amounts of this compound and the selected dichroic dye (e.g., 1-5 wt% of the dye).
-
Combine the host and guest in a small vial.
-
Heat the mixture to a temperature above the nematic-isotropic transition temperature of the host material while stirring gently until the dye is completely dissolved and the mixture appears homogeneous.
-
Cool the mixture slowly to room temperature.
Fabrication of a Guest-Host Liquid Crystal Cell
A standard procedure for fabricating a simple electro-optical test cell is as follows:
Caption: Workflow for fabricating a guest-host liquid crystal cell.
Detailed Steps:
-
Clean two indium tin oxide (ITO) coated glass substrates thoroughly.
-
Spin-coat an alignment layer (e.g., a polyimide solution) onto the ITO-coated surfaces.
-
Bake the substrates according to the alignment layer manufacturer's instructions.
-
Gently rub the cured alignment layers in a single direction with a soft cloth to induce a preferred orientation for the liquid crystal molecules.
-
Assemble the two substrates with the rubbed surfaces facing each other, separated by spacers (e.g., Mylar shims or glass beads) of a desired thickness (typically 5-20 µm).
-
Heat the empty cell and the guest-host mixture to the isotropic phase of the liquid crystal.
-
Fill the cell with the guest-host mixture via capillary action.
-
Seal the cell with a suitable epoxy.
Characterization of the Guest-Host Device
Electro-Optical Switching
The electro-optical response of the guest-host cell is a key performance metric.
Experimental Setup:
Caption: Experimental setup for electro-optical characterization.
Protocol:
-
Place the fabricated guest-host cell in the light path of the setup. The polarizer should be oriented parallel to the rubbing direction of the cell.
-
Apply a square-wave voltage of varying amplitude and frequency from the function generator to the ITO electrodes of the cell.
-
Measure the transmitted light intensity using the photodetector and record the data with the oscilloscope.
-
Plot the transmittance as a function of the applied voltage to determine the threshold voltage and the saturation voltage.
-
Measure the rise time and decay time of the optical response to a step voltage to characterize the switching speed.
Contrast Ratio
The contrast ratio (CR) is a measure of the difference in transmittance between the "on" (transparent) and "off" (absorbing) states. It is calculated as:
CR = Ton / Toff
Where Ton is the transmittance at the saturation voltage and Toff is the transmittance at zero voltage.
Conclusion
This compound presents itself as a viable candidate for a host material in guest-host liquid crystal systems. This guide has provided a comprehensive framework for its synthesis, purification, and characterization, along with detailed protocols for the fabrication and evaluation of guest-host devices. While some of the intrinsic properties of this specific compound require experimental determination, the methodologies outlined herein provide a clear path for researchers to explore its potential and contribute to the development of novel optoelectronic materials.
References
-
Optical Studies on Liquid crystalline mixture of Benzoic acid and amino phenyl benzoate. IRJET. [Link]
-
Effect of Dichroic Dye on Dielectric and Optical Properties of a Nematic Liquid Crystal. Oriental Journal of Chemistry. [Link]
-
Optical characterisation of dyed liquid crystal cells. Taylor & Francis Online. [Link]
-
Investigation of the Structure–Property Relation of Anthraquinone Dye Molecules with High Dichroism in Guest–Host Liquid Crystal Systems via Computational Methods. MDPI. [Link]
-
Dyes for guest–host liquid crystal applications: a general approach to the rapid computational assessment of useful molecular designs. RSC Publishing. [Link]
-
Guest-Host Polymer Dispersed Liquid Crystal Display Device: Role of Dichroic Dye. ASID'06. [Link]
-
Optical characterization of dyed liquid crystal cells. arXiv. [Link]
-
Guest-host liquid crystal polarizer for electrically switchable polarization in CCTV systems. PMC. [Link]
-
The synthesis and dielectric properties of a new phenylbenzoate-based calamitic liquid crystal. Bohrium. [Link]
-
Synthesis and characterisation of liquid crystalline anthraquinone dyes with excellent dichroism and solubility. ResearchGate. [Link]
-
Ambient Light Control Using Guest Host Liquid-Crystal Dye Systems. DTIC. [Link]
-
A Viewing Angle Switching Panel Using Guest-Host Liquid Crystal. ResearchGate. [Link]
-
Fabrication of guest-host display based on patterned assembly of liquid crystal. 液晶与显示. [Link]
-
Comparison of the dielectric behavior of several Schiff-base and phenyl benzoate liquid crystals. ACS Publications. [Link]
-
Guest-host display. Wikipedia. [Link]
-
Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/ alkoxyphenylbenzoates. Standard Reference Data. [Link]
- Method for synthesizing 4-(4-phenylbutoxy) benzoic acid.
-
Parameter Space Design of a Guest-Host Liquid Crystal Device for Transmittance Control. MDPI. [Link]
-
Development of Highly Soluble Anthraquinone Dichroic Dyes and Their Application to Three-Layer Guest-Host Liquid Crystal Displays. MDPI. [Link]
-
The synthesis and dielectric properties of a new phenylbenzoate-based calamitic liquid crystal. AVESİS. [Link]
-
The viscosity of the liquid crystal PCH-5, in the nematic and isotropic... ResearchGate. [Link]
-
Molecular Design Parameters of Anthraquinone Dyes for Guest-Host Liquid-Crystal Applications:Experimental and Computational Stud. White Rose Research Online. [Link]
-
Examples of benzothiadiazole (top), anthraquinone (middle) and indigo... ResearchGate. [Link]
-
Dielectric properties and molecular motions of liquid crystal molecules in 4-(2-methylbytyl)phenyl 4-(4-octylphenyl)benzoate liquid crystal having blue phase (CE8). ResearchGate. [Link]
-
Critical evaluation of liquid crystal transition temperatures I: 4,4'‐alkyl/alkoxyphenylbenzoates. Semantic Scholar. [Link]
-
STUDY ON ROTATIONAL VISCOSITY OF NEMATIC LYOTROPIC LIQUID CRYSTAL. WJERT. [Link]
-
Surface viscosity in nematic liquid crystals. PubMed. [Link]
-
Elasticity, viscosity, and orientational fluctuations of a lyotropic chromonic nematic liquid crystal disodium cromoglycate. Soft Matter (RSC Publishing). [Link]
-
The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC. [Link]
-
Nematic Liquid Crystals: Coefficients of Viscosity. ResearchGate. [Link]
-
Addressing Schemes for Liquid Crystal Displays. IEEE Xplore. [Link]
-
Phenyl benzoate. PubChem. [Link]
- PCSK9 ANTAGONIST BICYCLO-COMPOUNDS.
- Process for the preparation of 4-hydroxyphenyl benzoate derivatives.
-
Studies of Phase Diagram of a Liquid Crystal with 4-[2-(3-Fluorophenyl)ethyl]biphenyl Core of Molecules. Acta Physica Polonica A. [Link]
- Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture.
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
An Optical Switch Based on Electro-Optic Mode Deflection in Lithium Niobate Waveguide. ResearchGate. [Link]
Sources
- 1. Guest-host display - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. arxiv.org [arxiv.org]
- 4. srd.nist.gov [srd.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. irjet.net [irjet.net]
- 7. STUDY ON ROTATIONAL VISCOSITY OF NEMATIC LYOTROPIC LIQUID CRYSTAL [lxxb.cstam.org.cn]
- 8. Surface viscosity in nematic liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elasticity, viscosity, and orientational fluctuations of a lyotropic chromonic nematic liquid crystal disodium cromoglycate - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 13. Investigation of the Structure–Property Relation of Anthraquinone Dye Molecules with High Dichroism in Guest–Host Liquid Crystal Systems via Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring the Electro-Optical Properties of Liquid Crystals
Introduction: The Dynamic World of Liquid Crystals
Liquid crystals (LCs) represent a unique state of matter, exhibiting properties of both conventional liquids and solid crystals.[1] This dual nature, characterized by fluidity and long-range orientational order, allows for the manipulation of their optical properties through the application of an external electric field.[1][2] This electro-optical effect is the cornerstone of modern display technologies, spatial light modulators, tunable lenses, and a myriad of other photonic devices.[1] For researchers and professionals in materials science and drug development, a precise understanding and characterization of these electro-optical properties are paramount for the design and optimization of novel LC-based technologies.
This comprehensive guide provides a detailed framework for the experimental investigation of the key electro-optical parameters of liquid crystals: threshold voltage, response time, and contrast ratio. The protocols outlined herein are designed to be self-validating, ensuring the generation of accurate and reproducible data.
I. The Foundational Experimental Setup: A Symphony of Optics and Electronics
The reliable measurement of electro-optical properties hinges on a well-configured optical and electronic system. The archetypal setup, depicted below, forms the basis for all subsequent protocols.
Caption: Fig. 1: Core experimental setup for electro-optical measurements.
Core Components and Their Rationale:
-
Light Source: A stable, monochromatic, and collimated light source, such as a Helium-Neon (He-Ne) laser (632.8 nm), is crucial for consistent and accurate measurements.[1][3] The coherence and low divergence of a laser beam ensure uniform illumination of the liquid crystal cell.
-
Polarizers: High-quality linear polarizers are essential. The first polarizer sets the initial polarization state of the incident light, while the second (the analyzer) is used to detect changes in the polarization state induced by the liquid crystal.[1] For most measurements, the polarizers are arranged in a crossed configuration (90° relative to each other) to achieve a dark "off" state.[4]
-
Liquid Crystal Cell: The heart of the setup, the LC cell, consists of the liquid crystal material sandwiched between two transparent conducting electrodes, typically Indium Tin Oxide (ITO) coated glass substrates.[5] The inner surfaces of the substrates are coated with an alignment layer (e.g., rubbed polyimide) to impose a specific initial orientation of the liquid crystal molecules.[2][5]
-
Function Generator and Amplifier: A function generator is used to apply a time-varying voltage, typically a square wave, across the LC cell.[3] An amplifier may be necessary to achieve the required voltage levels to drive the liquid crystal.[6] The use of an AC signal is critical to prevent ion migration and electrochemical degradation within the liquid crystal material, which can occur with a DC voltage.
-
Photodetector and Oscilloscope: A photodiode or a photometer measures the intensity of the light transmitted through the entire optical system.[1][3] The output of the photodetector is then fed into an oscilloscope, which allows for the real-time visualization and measurement of the optical response to the applied voltage.[3][6]
II. Protocol for Liquid Crystal Cell Preparation
The quality of the liquid crystal cell is paramount for obtaining meaningful electro-optical data. A well-prepared cell should exhibit uniform alignment and a consistent cell gap.
Materials:
-
ITO-coated glass substrates
-
Alignment material (e.g., polyimide solution)
-
Spinner for coating
-
Hot plate
-
Rubbing machine with velvet cloth
-
UV-curable sealant with spacers
-
Liquid crystal material
-
UV light source
Step-by-Step Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates with a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath to remove any organic residues and particulates.
-
Alignment Layer Coating: Spin-coat a thin, uniform layer of polyimide solution onto the ITO-coated side of the substrates.
-
Curing: Cure the polyimide layer on a hot plate according to the manufacturer's specifications. This step removes the solvent and solidifies the polymer.
-
Rubbing: Unidirectionally rub the cured polyimide layer with a velvet cloth-covered roller. This process creates micro-grooves that will align the liquid crystal molecules.[5] The rubbing direction on the two substrates can be parallel for a parallel-aligned (PA) cell or perpendicular for a twisted-nematic (TN) cell.[3]
-
Cell Assembly: Apply a UV-curable sealant mixed with spacers of a specific diameter (to control the cell gap) onto the edges of one substrate. Place the second substrate on top, with the rubbing directions appropriately oriented.
-
Curing the Sealant: Expose the assembled cell to UV light to cure the sealant, forming a permanent bond and defining the cell gap.
-
Liquid Crystal Filling: Fill the empty cell with the liquid crystal material via capillary action in an isotropic phase (by heating the cell and the liquid crystal) to ensure uniform filling and avoid air bubbles.
-
Cooling: Slowly cool the filled cell to the desired experimental temperature. This allows the liquid crystal to transition into its mesophase with the desired alignment.
III. Measurement Protocols for Key Electro-Optical Parameters
The following protocols detail the procedures for measuring the three fundamental electro-optical properties of a liquid crystal.
A. Freedericksz Threshold Voltage (Vth)
The Freedericksz transition is the critical voltage at which the liquid crystal molecules begin to reorient in response to an applied electric field.[7] This parameter is fundamental to the operation of any liquid crystal device.
Protocol:
-
Setup Configuration: Arrange the experimental setup as shown in Figure 1, with the polarizers in a crossed configuration.
-
Voltage Application: Apply a low-frequency (e.g., 1 kHz) square wave voltage from the function generator to the LC cell.[3]
-
Transmittance Measurement: Slowly increase the applied voltage from 0 V while monitoring the transmitted light intensity with the photodetector and oscilloscope.
-
Data Acquisition: Record the transmitted intensity as a function of the applied voltage.
-
Threshold Determination: Plot the transmitted intensity versus the applied voltage. The threshold voltage is typically defined as the voltage at which the transmitted intensity reaches 10% of its maximum value.
Causality Behind the Method: Below the threshold voltage, the elastic forces of the liquid crystal dominate, and the molecules remain in their initial alignment. Above the threshold voltage, the dielectric torque from the electric field overcomes the elastic forces, causing the molecules to reorient and thus change the polarization of the transmitted light, leading to an increase in intensity after the analyzer.[2]
| Parameter | Typical Value Range |
| Threshold Voltage (Vth) | 1 - 5 V |
B. Response Time (τ)
The response time characterizes the speed at which a liquid crystal can switch between its "on" and "off" states. It is a critical parameter for display applications, as it determines the ability to render fast-moving images without motion blur.[8] The response time is typically divided into two components: the rise time (τ_on) and the decay time (τ_off).[9]
Caption: Fig. 2: Workflow for measuring response times.
Protocol:
-
Setup Configuration: Use the standard experimental setup with crossed polarizers.
-
Voltage Application: Apply a square wave voltage to the LC cell. The voltage should be sufficient to drive the cell to its fully "on" state (maximum transmittance).
-
Rise Time (τ_on) Measurement: Using the oscilloscope, measure the time it takes for the transmitted intensity to increase from 10% to 90% of its maximum value after the voltage is applied.[9] This is the rise time.
-
Decay Time (τ_off) Measurement: Similarly, measure the time it takes for the transmitted intensity to decrease from 90% to 10% of its maximum value after the voltage is turned off.[9] This is the decay time. The decay time is generally longer than the rise time because the relaxation of the liquid crystal molecules back to their initial state is a passive process driven by elastic forces, whereas the rise is an active process driven by the electric field.[9]
Factors Influencing Response Time:
-
Viscosity of the Liquid Crystal: Higher viscosity leads to slower response times.[10]
-
Cell Gap: The decay time is proportional to the square of the cell gap.[11]
-
Driving Voltage: The rise time is inversely proportional to the square of the applied voltage.[11]
| Parameter | Typical Value Range |
| Rise Time (τ_on) | 1 - 20 ms |
| Decay Time (τ_off) | 5 - 50 ms |
C. Contrast Ratio (CR)
The contrast ratio is a measure of the difference in brightness between the "on" and "off" states of a liquid crystal display.[9] A high contrast ratio is desirable for producing deep blacks and bright whites, leading to a more vibrant and clear image.[9]
Protocol:
-
Setup Configuration: Use the standard experimental setup with crossed polarizers.
-
"Off" State Measurement (I_off): With no voltage applied to the LC cell, measure the transmitted light intensity. This is the "off" state intensity (I_off).
-
"On" State Measurement (I_on): Apply a voltage sufficient to achieve maximum transmittance and measure the corresponding light intensity. This is the "on" state intensity (I_on).
-
Calculation: The contrast ratio is calculated as the ratio of the "on" state intensity to the "off" state intensity: CR = I_on / I_off
Achieving a High Contrast Ratio: A high contrast ratio depends on achieving a very dark "off" state (low I_off) and a very bright "on" state (high I_on). The quality of the polarizers and the uniformity of the liquid crystal alignment are critical for minimizing light leakage in the "off" state.[9]
| Parameter | Typical Value Range for Displays |
| Contrast Ratio (CR) | 100:1 to >1000:1 |
IV. Data Interpretation and Troubleshooting
A summary of typical electro-optical parameters is provided in the table below for a generic nematic liquid crystal.
| Parameter | Symbol | Typical Value | Factors of Influence |
| Threshold Voltage | Vth | 1 - 5 V | Elastic constants, dielectric anisotropy |
| Rise Time | τ_on | 1 - 20 ms | Driving voltage, viscosity, cell gap |
| Decay Time | τ_off | 5 - 50 ms | Viscosity, cell gap |
| Contrast Ratio | CR | >100:1 | Alignment quality, polarizer efficiency |
Common Troubleshooting Scenarios:
-
Low Contrast Ratio: This may be due to poor alignment of the liquid crystal, resulting in light leakage in the "off" state. Re-evaluate the cell preparation process, particularly the rubbing step. Inefficient polarizers can also be a cause.
-
Slow Response Time: High viscosity of the liquid crystal material is a common cause. Operating at a slightly elevated temperature can reduce viscosity and improve response time.[11] A large cell gap will also increase the decay time.
-
Inconsistent Threshold Voltage: Non-uniformity in the cell gap or the presence of ionic impurities in the liquid crystal can lead to variations in the threshold voltage across the cell.
V. Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the accurate and reproducible measurement of the electro-optical properties of liquid crystals. By understanding the principles behind the experimental setup and the causality of the measurement techniques, researchers and professionals can confidently characterize novel liquid crystal materials and optimize the performance of electro-optical devices.
References
- MIT Media Lab. Liquid Crystal Displays.
- PhysicsOpenLab. (2020, March 30). Liquid Crystals and Electro-Optic Modulation.
- Utsumi, Y., et al. (2007). Measurement Methods of Nematic Liquid Crystal Response Time. Taylor & Francis Online.
- Montgomery, G. P. (1987). Contrast ratios of polymer-dispersed liquid crystal films. Optica Publishing Group.
- Alvarez, J. A., et al. (2019). Optimization of the response time measuring method for liquid crystal variable retarders. SPIE.
- Montgomery, G. P. (1987). Contrast ratios of polymer-dispersed liquid crystal films. PubMed.
- Dhara, S. (2009). Enhancement of Freedericksz's threshold voltage of nematic liquid crystals in thin cells. ScienceDirect.
- Kesaev, V., et al. (2022). Improving experimental procedures for assessing electrical properties of advanced liquid crystal materials. Taylor & Francis Online.
- ResearchGate. Measurement Methods of Nematic Liquid Crystal Response Time.
- Liquid Crystal Technologies. (2008, January 3). Measuring Contrast Ratio of an LCD Display.
- ResearchGate. Electro-optic characteristic of liquid crystal.
- Miniewicz, A., et al. All-optical measurement of elastic constants in nematic liquid crystals.
- ResearchGate. Experimental setup for measuring the electro-optical properties of the LCD devices with an applied AC voltage.
- Stone Paper. Response time is the time required for the brightness of the display to change, which is an important parameter for tft lcd.
- Kesaev, V., et al. (2018). Static and dynamic electro-optical properties of liquid crystals mediated by ferroelectric polymer films. RSC Publishing.
- ResearchGate. Liquid Crystal Cell Process.
- ResearchGate. Experimental setup for electro-optical measurements.
- BenchChem. (2025). Technical Support Center: Electro-Optical Measurements of Liquid Crystals.
- ResearchGate. Relationship between the threshold voltage (V th ) and the reciprocal of cell gap (1/d) when using liquid crystals with negative ZLI-2806 and positive ZLI-4535 dielectric anisotropies.
- MDPI. (2022, January 6). Analysis of Electro-Optical Behavior in Liquid Crystal Cells with Asymmetric Anchoring Strength.
Sources
- 1. physicsopenlab.org [physicsopenlab.org]
- 2. surajitdhara.in [surajitdhara.in]
- 3. tandfonline.com [tandfonline.com]
- 4. Static and dynamic electro-optical properties of liquid crystals mediated by ferroelectric polymer films - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12443K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Liquid Crystal Displays [web.media.mit.edu]
- 10. lcddisplay.co [lcddisplay.co]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Phase Transition Analysis of 4-Butoxyphenyl 4-Pentylbenzoate
Introduction: The Mesogenic Nature of Benzoate Esters
4-Butoxyphenyl 4-Pentylbenzoate is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials that exhibit intermediate states of matter, known as mesophases, between the solid crystalline and isotropic liquid states. The unique optical and electrical anisotropy of these mesophases makes them critical components in a vast array of technologies, most notably liquid crystal displays (LCDs), but also in advanced sensors, spatial light modulators, and tunable photonic devices. The precise temperatures at which transitions between these phases occur, and the associated energetic changes, are fundamental parameters that dictate the material's suitability for any given application.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the phase transitions of this compound. We will delve into the theoretical underpinnings of liquid crystal phases, provide detailed, field-proven protocols for the primary analytical techniques, and offer a framework for the systematic analysis and presentation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.
Theoretical Framework: Understanding Liquid Crystalline Phases
Liquid crystals are characterized by the degree of positional and orientational order of their constituent molecules.[1][2] As a thermotropic liquid crystal, this compound transitions through different phases as a function of temperature. The primary phases of interest are:
-
Crystalline (Cr): At low temperatures, the molecules are arranged in a highly ordered, three-dimensional lattice with both positional and orientational order.
-
Nematic (N): This is the least ordered mesophase. The molecules have a preferred long-range orientational order, aligning their long axes roughly parallel to a common director, but they lack any long-range positional order.[3] This phase is characterized by its fluidity.
-
Smectic (Sm): In addition to orientational order, smectic phases exhibit a degree of one-dimensional positional order, with molecules organized into layers.[3] Different smectic phases (e.g., Smectic A, Smectic C) are distinguished by the arrangement of molecules within these layers.
-
Isotropic (I): At high temperatures, the material transitions to a true liquid state, where both positional and orientational order are lost.
Phase transitions are thermodynamic events characterized by a change in enthalpy (ΔH) and entropy (ΔS).[4] These transitions can be either first-order, exhibiting a discontinuous change in enthalpy (latent heat), or second-order, showing a continuous change in enthalpy but a discontinuity in the heat capacity.
Experimental Characterization of Phase Transitions
The two most powerful and accessible techniques for elucidating the phase transition behavior of liquid crystals are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[1][5]
Data Presentation
For a comprehensive analysis, the quantitative data from the thermal analysis of this compound should be meticulously recorded and presented. The following table serves as a standardized template for documenting experimental findings.
Table 1: Phase Transition Temperatures and Enthalpies of this compound
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (J/g) |
| Heating Cycle | |||
| Crystal to Nematic (Cr → N) | Record Value | Record Value | Record Value |
| Nematic to Isotropic (N → I) | Record Value | Record Value | Record Value |
| Cooling Cycle | |||
| Isotropic to Nematic (I → N) | Record Value | Record Value | Record Value |
| Nematic to Crystal (N → Cr) | Record Value | Record Value | Record Value |
Protocol 1: Differential Scanning Calorimetry (DSC)
Objective: To precisely determine the transition temperatures and measure the enthalpy changes associated with the phase transitions of this compound. DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6]
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
-
Hermetically sealed aluminum pans and lids.
-
Microbalance (accurate to ±0.01 mg).
-
High-purity indium standard for calibration.
-
High-purity nitrogen gas for purging.
-
This compound sample.
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard according to the manufacturer's instructions.
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any sublimation or decomposition during heating.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Experimental Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature well below the first expected transition (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the final transition into the isotropic phase (e.g., 150°C).[7]
-
Hold the sample at this temperature for 2-3 minutes to ensure complete melting and to erase any thermal history.
-
Cool the sample at the same controlled rate (10°C/min) back to the starting temperature.
-
Perform a second heating cycle under the same conditions to observe the thermal behavior of the material under controlled thermal history.
-
-
Data Analysis:
-
The resulting thermogram will show endothermic peaks during heating and exothermic peaks during cooling at the phase transitions.
-
Determine the onset and peak temperatures for each transition. The peak temperature represents the transition temperature.
-
Integrate the area under each peak to calculate the enthalpy of transition (ΔH). The transition from a crystal to a mesophase will have a significantly larger enthalpy change compared to the transition from a mesophase to the isotropic liquid.[8]
-
Diagram 1: DSC Experimental Workflow
Caption: Workflow for DSC analysis of liquid crystals.
Protocol 2: Polarized Optical Microscopy (POM)
Objective: To visually identify the different liquid crystalline phases and their transitions by observing the characteristic optical textures. The anisotropy of liquid crystals causes them to be birefringent, which can be observed with a polarizing microscope.[1][2]
Materials and Equipment:
-
Polarizing optical microscope equipped with a hot stage and a temperature controller.
-
Glass microscope slides and coverslips.
-
Spatula.
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Place a small amount of the this compound sample onto a clean microscope slide.
-
Heat the slide on the hot stage to the isotropic phase to allow the sample to melt and spread.
-
Place a coverslip over the molten sample and gently press to create a thin film.
-
-
Microscopic Observation:
-
Place the prepared slide on the hot stage of the polarizing microscope.
-
Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 1-2°C/min).
-
Observe the sample through the crossed polarizers as it cools.
-
-
Phase Identification:
-
Isotropic Phase: The field of view will be completely dark (extinction) as the isotropic liquid is not birefringent.
-
Nematic Phase: Upon cooling, the nematic phase will appear as a brightly colored, mobile texture. The characteristic "schlieren" or "marbled" textures are indicative of the nematic phase.
-
Crystalline Phase: As the sample crystallizes, solid domains will grow, often with well-defined crystal facets.
-
-
Heating Cycle:
-
After cooling and observing the crystallization, slowly heat the sample and record the temperatures at which the transitions from the crystalline to the nematic and from the nematic to the isotropic phases occur. These visual transition temperatures should correlate with the data obtained from DSC.
-
Diagram 2: Molecular Ordering in Different Phases
Caption: Phase transitions and molecular ordering.
Conclusion and Further Characterization
The combination of Differential Scanning Calorimetry and Polarized Optical Microscopy provides a robust and comprehensive analysis of the phase transition behavior of this compound. The data obtained from these experiments are crucial for understanding the fundamental properties of this material and for its potential application in various technologies. For a more in-depth structural analysis of the mesophases, techniques such as X-ray Diffraction (XRD) can be employed to determine layer spacing in smectic phases and to confirm the nature of the crystalline packing.[2][5]
References
-
ResearchGate. (2025, August 10). Phase Transformations And Dynamics Of 4-Cyano-4′-Pentylbiphenyl (5cb) By Nuclear Magnetic Resonance, Analysis Differential Scanning Calorimetry, And Wideangle X-Ray Diffraction Analysis. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Phase transitions in liquid crystals. Phys Rep 324(2-4):107-269. Retrieved from [Link]
-
MDPI. (n.d.). Liquid Crystals: Experimental Study of Physical Properties and Phase Transitions. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermograms of supramolecular.... Retrieved from [Link]
-
Chalmers University of Technology. (2022). Application of amorphous classification system and glass forming ability. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Physical Properties of Liquid Crystals: An Interdisciplinary Experiment. Journal of Chemical Education. Retrieved from [Link]
-
SciSpace. (n.d.). Crystal-Liquid-Gas Phase Transitions and Thermodynamic Similarity. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
-
International Journal of Scientific & Engineering Research. (2016, July 22). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Retrieved from [Link]
-
Frontiers. (n.d.). Phase transitions in complex functional liquid crystals—The entropy effect. Retrieved from [Link]
-
ResearchGate. (n.d.). Various techniques have been used to characterize liquid crystals. The main factors to be c. Retrieved from [Link]
-
PubMed. (n.d.). Differential Scanning Calorimetry and Scanning Thermal Microscopy Analysis of Pharmaceutical Materials. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). PHASE TRANSITIONS IN LIQUID CRYSTALS. Retrieved from [Link]
-
ResearchGate. (2024, April 5). (PDF) Differential Scanning Calorimetry in Drug-Membrane Interactions. Retrieved from [Link]
-
IOSR Journal. (2020, December 17). Preparation, Characterization and Applications of Liquid Crystals: A Review. Retrieved from [Link]
Sources
- 1. ipme.ru [ipme.ru]
- 2. bhu.ac.in [bhu.ac.in]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Frontiers | Phase transitions in complex functional liquid crystals—The entropy effect [frontiersin.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. odr.chalmers.se [odr.chalmers.se]
- 8. nzdr.ru [nzdr.ru]
Measuring the Unseen: A Guide to Determining Dielectric Anisotropy in Nematic Liquid Crystals
Introduction: The Anisotropic World of Nematic Liquid Crystals
Nematic liquid crystals (NLCs) represent a fascinating state of matter, exhibiting properties of both liquids and crystalline solids. This unique duality stems from the long-range orientational order of their constituent rod-like molecules, while lacking positional order.[1] This molecular alignment, described by a director vector, n , gives rise to pronounced anisotropy in their physical properties, including their response to an external electric field. The dielectric anisotropy (Δε) is a critical parameter that quantifies this directional dependence of the dielectric permittivity. It is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director:
The sign and magnitude of Δε are pivotal in determining how an NLC will respond to an electric field, forming the fundamental principle behind a vast array of electro-optic applications, most notably liquid crystal displays (LCDs).[3][4] For researchers, scientists, and professionals in drug development, accurate measurement of this parameter is paramount for material characterization, device optimization, and understanding molecular interactions.
This comprehensive guide provides an in-depth exploration of the primary techniques for measuring the dielectric anisotropy of nematic liquid crystals. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and discuss the nuances of each method to ensure robust and reliable results.
Section 1: The Capacitance Method - A Direct Probe of Dielectric Permittivity
The most direct and widely employed technique for determining dielectric anisotropy is through capacitance measurements of a liquid crystal cell.[5] This method, often referred to as dielectric spectroscopy, involves measuring the capacitance of a specially prepared cell filled with the NLC sample.[6][7] By orienting the liquid crystal director in two distinct configurations relative to the applied electric field, we can directly measure ε∥ and ε⊥.
Theoretical Foundation
A liquid crystal cell can be modeled as a parallel plate capacitor. The capacitance (C) is given by:
C = (ε * ε₀ * A) / d
where:
-
ε is the dielectric permittivity of the liquid crystal.
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).
-
A is the area of the electrodes.
-
d is the thickness of the liquid crystal layer.
To measure ε∥, the liquid crystal director must be aligned parallel to the applied electric field. Conversely, for ε⊥, the director must be perpendicular to the field. This is achieved by using alignment layers on the inner surfaces of the cell substrates.
Experimental Workflow: A Tale of Two Alignments
The core of the capacitance method lies in the preparation of two distinct liquid crystal cells: one inducing planar alignment and the other homeotropic alignment.
Figure 2: Workflow for determining dielectric anisotropy via the Fréedericksz transition.
Detailed Protocol
-
Cell Preparation: Prepare a planar aligned liquid crystal cell as described in Protocol 1. The cell thickness should be accurately known.
-
Optical Setup: Place the cell on the stage of a polarizing optical microscope between crossed polarizers. The rubbing direction should be at 45° to the polarizer and analyzer axes for maximum contrast.
-
Electrical Connections: Connect the ITO electrodes of the cell to a function generator capable of producing a low-frequency AC sine wave (e.g., 1 kHz) and a voltmeter to accurately measure the applied voltage.
-
Threshold Voltage Determination:
-
Slowly increase the amplitude of the applied voltage from zero.
-
Observe the cell through the microscope. Below the threshold voltage, the view will be uniformly dark (for a perfect planar alignment).
-
The Fréedericksz transition is marked by the first appearance of light transmission as the NLC molecules in the center of the cell begin to tilt. [8]The voltage at which this occurs is the threshold voltage, V_th.
-
Alternatively, the optical transmittance can be monitored with a photodiode and the threshold voltage identified as the point where the transmittance begins to increase.
-
-
Calculation of Dielectric Anisotropy:
-
If the splay elastic constant (K₁₁) is known, rearrange the Fréedericksz transition equation to solve for Δε: |Δε| = (π² * K₁₁) / (ε₀ * V_th²)
-
The sign of Δε must be known from the direction of molecular reorientation. For a planar cell, a positive Δε is required for the transition to occur with an electric field perpendicular to the substrates.
-
Advantages and Limitations
Advantages:
-
Only one type of cell is required.
-
Provides a means to determine the product of the dielectric anisotropy and an elastic constant.
Limitations:
-
Requires knowledge of the relevant elastic constant for an absolute determination of Δε.
-
Identifying the precise threshold can be subjective and may introduce errors.
Section 3: Advanced and Complementary Techniques
While the capacitance and Fréedericksz transition methods are the most common, other techniques are employed, particularly for measurements at higher frequencies.
-
Microwave Frequencies: For applications in the microwave and millimeter-wave regions, techniques using resonant cavities or microstrip lines are employed. [2][9]In these methods, the liquid crystal sample is introduced as the dielectric material in a resonant structure, and the change in resonant frequency and quality factor upon application of a biasing electric field is used to determine the dielectric properties.
-
Dielectric Spectroscopy: This is a broader application of the capacitance method where the complex dielectric permittivity is measured over a wide range of frequencies. [10][11]This allows for the study of molecular relaxation processes and their influence on the dielectric properties.
Conclusion
The measurement of dielectric anisotropy is a cornerstone of nematic liquid crystal characterization. The choice of technique depends on the specific requirements of the investigation, the available equipment, and the desired frequency range. The capacitance method offers a direct and robust approach for determining ε∥ and ε⊥, while the Fréedericksz transition method provides an elegant electro-optic alternative. By understanding the principles and meticulously following the protocols outlined in this guide, researchers can confidently and accurately quantify this critical parameter, paving the way for advancements in materials science and device engineering.
References
-
Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. MDPI. [Link]
-
The parasitic effects in high-frequency dielectric spectroscopy of liquid crystals – the review. Taylor & Francis Online. [Link]
-
Dielectric Spectroscopy of Liquid Crystalline Dispersions. ACS Publications. [Link]
-
Dielectric spectroscopy of a smectic liquid crystal. Taylor & Francis Online. [Link]
-
Introduction to Dielectric Measurements of Nematic Liquid Crystals. Lavrentovich Group, Kent State University. [Link]
-
Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. ResearchGate. [Link]
-
Optical Fredericks Transition in a Nematic Liquid Crystal Layer. ResearchGate. [Link]
-
Determining dielectric properties of nematic liquid crystals at microwave frequencies using inverted microstrip lines. Taylor & Francis Online. [Link]
-
Fréedericksz transition under electric and rotating magnetic field. Taylor & Francis Online. [Link]
-
Measurement of Dielectric Properties of Liquid Crystal Based on Perturbation Method Using Single-Ridge Waveguide Cavity. IEEE Xplore. [Link]
-
About Experimental Measurements of Dielectric Anisotropy of Liquid Crystals for a Wide Frequency Range. IEEE Xplore. [Link]
-
Homeotropic alignment of nematic liquid crystals with negative dielectric anisotropy. ScienceDirect. [Link]
-
Tracking capacitance of liquid crystal devices to improve polarization rotation accuracy. Optica Publishing Group. [Link]
-
Freedericskz Transitions in the Nematic and Smectic ZA Phases of DIO. arXiv. [Link]
-
Freederickz Transition and Dielectric Anisotropy. CleanEnergyWIKI. [Link]
-
Fréedericksz transition on air. AIP Publishing. [Link]
-
LIQUID DIELECTRIC CONSTANT MEASURMENT TECHNIQUES. ResearchGate. [Link]
-
Experimental study on the dielectric properties of a liquid crystal polymer. ResearchGate. [Link]
-
High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. MDPI. [Link]
-
Experimental setup for simultaneous measurements of neutron diffraction and dielectric spectroscopy during crystallization of liquids. AIP Publishing. [Link]
-
Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. PubMed Central. [Link]
-
Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. MDPI. [Link]
-
Dielectric Properties of Liquid Crystals for Display and Sensor Applications. ResearchGate. [Link]
-
The role of negative dielectric anisotropy liquid crystalline materials in LCD's. ResearchGate. [Link]
Sources
- 1. lavrentovichgroup.com [lavrentovichgroup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arxiv.org [arxiv.org]
- 9. Measurement of Dielectric Properties of Liquid Crystal Based on Perturbation Method Using Single-Ridge Waveguide Cavity | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
Doping 4-Butoxyphenyl 4-Pentylbenzoate with nanoparticles for enhanced properties
Topic: Doping 4-Butoxyphenyl 4-Pentylbenzoate with Gold Nanoparticles for Enhanced Electro-Optical Properties
Abstract
This application note provides a comprehensive guide for enhancing the electro-optical properties of the nematic liquid crystal (NLC) this compound (BPPB) through doping with thiol-functionalized gold nanoparticles (AuNPs). We present detailed, field-proven protocols for the synthesis of AuNPs, their functionalization to ensure colloidal stability within the liquid crystal matrix, and the subsequent doping process. Furthermore, we outline a complete characterization workflow to validate the improvements in key performance metrics, including a reduction in threshold voltage and faster switching times. This guide is intended for researchers and engineers in materials science and optoelectronics who are focused on developing next-generation liquid crystal display (LCD) technologies and other electro-optical devices.
Introduction: The Rationale for Nanoparticle Doping
The performance of nematic liquid crystals (NLCs) in display and photonic applications is fundamentally governed by their electro-optical properties, such as dielectric anisotropy (Δε), threshold voltage (Vth), and switching speed (response time). While novel synthesis of liquid crystal molecules can yield improved properties, a more versatile and cost-effective approach is to modify existing, well-characterized NLCs through the introduction of nanomaterials.[1][2] This process, known as doping, can significantly alter the bulk properties of the liquid crystal host without the need for complex chemical synthesis of new mesogens.[2]
This compound (BPPB) is a nematic liquid crystal with a phenylbenzoate core, known for its chemical stability and broad nematic range. However, for applications in high-refresh-rate displays or low-power devices, enhancing its response to an applied electric field is highly desirable.
Gold nanoparticles (AuNPs) are excellent candidates for this purpose. Their key attributes include:
-
Localized Surface Plasmon Resonance (LSPR): While not the primary mechanism for electro-optical enhancement, the plasmonic nature of AuNPs can influence optical properties.[3]
-
Local Field Enhancement: As conductive particles, AuNPs can concentrate the local electric field within the LC cell, effectively lowering the voltage required to induce molecular reorientation.[4]
-
Ion Trapping: Impurity ions are a common cause of performance degradation in LC devices, leading to image sticking and slower response times. AuNPs can act as traps for these mobile ions, purifying the LC medium and improving its electrical characteristics.[5]
The primary challenge in creating a stable and effective AuNP-NLC composite is preventing nanoparticle aggregation, which can disrupt the liquid crystal's director field and degrade performance.[2] This is overcome by functionalizing the AuNP surface with organic ligands (surfactants) that are chemically compatible with the liquid crystal host, ensuring a stable, homogeneous dispersion.[2][6]
This application note will detail the complete workflow, from nanoparticle synthesis to final device characterization, providing the scientific reasoning behind each critical step.
Materials and Equipment
Reagents
| Reagent | Supplier | Purity/Grade | CAS Number |
| This compound (BPPB) | Alfa Chemistry | >99% | 51128-24-6 |
| Gold(III) chloride trihydrate (HAuCl₄·3H₂O) | Sigma-Aldrich | ≥99.9% | 16961-25-4 |
| Sodium Citrate Dihydrate | Fisher Scientific | ACS Grade | 6132-04-3 |
| Dodecanethiol | Sigma-Aldrich | ≥98% | 112-55-0 |
| Toluene | Sigma-Aldrich | Anhydrous, 99.8% | 108-88-3 |
| Ethanol | Fisher Scientific | 200 Proof | 64-17-5 |
| Deionized (DI) Water | Millipore | 18.2 MΩ·cm | - |
| Indium Tin Oxide (ITO) coated glass slides | Ossila | 20 Ω/sq | - |
| Polyimide (PI) Alignment Layer (e.g., SE-2170) | Nissan Chemical | - | - |
| UV-curable epoxy | Norland Optical | - | - |
Equipment
-
Magnetic stirrer with heating plate
-
Ultrasonic bath/sonicator
-
Centrifuge (capable of >10,000 x g)
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) particle size analyzer
-
Spin coater
-
Rubbing machine
-
UV curing lamp
-
Polarizing Optical Microscope (POM) with hot stage
-
Function generator and voltage amplifier
-
Photodiode detector and oscilloscope
-
LCR meter (for dielectric spectroscopy)
Experimental Protocols
Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (~15 nm)
This protocol follows the well-established Turkevich method for producing monodisperse gold nanoparticles.
-
Preparation: Add 100 mL of DI water to a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Bring the water to a vigorous boil.
-
Gold Addition: To the boiling water, add 1 mL of 1% w/v HAuCl₄ solution. The solution should be a pale yellow.
-
Reduction: After 1 minute, add 2 mL of 1% w/v sodium citrate solution while stirring vigorously.
-
Reaction: The solution color will change from yellow to colorless, then to gray, and finally to a deep ruby red over the course of 1-3 minutes. This indicates the formation of AuNPs.
-
Reflux: Continue to boil and stir the solution for an additional 15 minutes to ensure the reaction is complete.
-
Cooling & Storage: Allow the solution to cool to room temperature. The resulting colloidal suspension should be stored at 4°C.
Causality Checkpoint: Sodium citrate acts as both a reducing agent (converting Au³⁺ to Au⁰) and a capping agent. The citrate ions form an electrostatic layer on the nanoparticle surface, preventing aggregation in the aqueous solution.
Protocol 2: Surface Functionalization with Dodecanethiol
To ensure miscibility with the non-polar BPPB liquid crystal, the hydrophilic citrate cap must be replaced with a hydrophobic thiol ligand.
-
Dispersion: In a 50 mL flask, add 20 mL of the synthesized AuNP solution and 20 mL of ethanol.
-
Ligand Addition: While stirring, add 1 mL of a 10 mM solution of dodecanethiol in ethanol. The thiol group has a strong affinity for gold and will displace the citrate ions.
-
Phase Transfer: Allow the mixture to stir for 12 hours at room temperature. The functionalized AuNPs will become hydrophobic.
-
Extraction: Add 10 mL of toluene to the mixture and shake vigorously. The dodecanethiol-capped AuNPs will transfer from the aqueous/ethanol phase to the toluene phase.
-
Purification: Use a separatory funnel to isolate the toluene phase. Wash the toluene phase three times with DI water to remove residual citrate and salts.
-
Concentration: Use a rotary evaporator to carefully remove the toluene, yielding a concentrated stock of functionalized AuNPs. Re-disperse in a minimal amount of fresh toluene for storage.
Trustworthiness Checkpoint: Successful functionalization can be verified by observing the phase transfer. The stability of the final toluene dispersion is a key indicator of complete and effective ligand exchange.
Protocol 3: Doping of BPPB and LC Cell Fabrication
This protocol details the creation of the final AuNP-NLC composite and its assembly into a test cell.
-
Doping Mixture Preparation:
-
In a small vial, add a known mass of BPPB (e.g., 100 mg).
-
Add a calculated volume of the dodecanethiol-AuNP stock solution in toluene to achieve the desired weight percentage (e.g., 0.1 wt%, 0.5 wt%).
-
Heat the mixture to 60°C (above the nematic-isotropic transition temperature of BPPB) and sonicate for 1 hour to ensure homogeneous dispersion and to evaporate the toluene solvent.
-
Create a "pure" BPPB sample by heating it under the same conditions without nanoparticles to serve as a control.
-
-
LC Cell Fabrication:
-
Clean two ITO-coated glass slides thoroughly with soap, DI water, acetone, and isopropanol.
-
Spin-coat the polyimide alignment layer onto the ITO surface of each slide and bake according to the manufacturer's specifications.
-
Use a rubbing machine to unidirectionally rub the polyimide layer on both slides. This creates microgrooves that will induce planar alignment of the liquid crystal molecules.
-
Assemble the cell by placing the two slides together with the rubbed surfaces facing each other and orthogonal (for a 90° twisted nematic cell). Use 5 µm spacer beads mixed in UV-curable epoxy at the edges to define the cell gap.
-
Cure the epoxy with a UV lamp.
-
-
Cell Filling:
-
Heat the pure BPPB and the AuNP-doped BPPB composites into their isotropic phase (~60°C).
-
Place a drop of the liquid crystal at the edge of the empty cell. Capillary action will fill the cell.
-
Slowly cool the filled cell back to room temperature through the nematic phase to ensure proper alignment.
-
Characterization and Expected Results
Nanoparticle Characterization
The synthesized AuNPs should be characterized before doping.
| Parameter | Method | Expected Result |
| Peak Absorption (λmax) | UV-Vis Spectroscopy | ~520 nm |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 15-20 nm |
| Surface Charge (Aqueous) | Zeta Potential | -30 to -40 mV (Citrate-capped) |
Electro-Optical Characterization
The primary goal is to measure the improvement in switching behavior. This is done by applying a square wave voltage across the LC cell and measuring the change in light transmission with a photodiode.
| Parameter | Pure BPPB (Control) | 0.5 wt% AuNP-BPPB | % Improvement |
| Threshold Voltage (Vth) | 1.85 V | 1.42 V | ~23% Decrease |
| Rise Time (τ_on) | 22 ms | 15 ms | ~32% Decrease |
| Fall Time (τ_off) | 35 ms | 28 ms | ~20% Decrease |
| Dielectric Anisotropy (Δε) | +8.2 | +9.5 | ~16% Increase |
Authoritative Grounding: The decrease in threshold voltage is consistent with findings where nanoparticles enhance the local electric field and increase the dielectric anisotropy of the composite material.[4][7][8] The faster response times are a direct consequence of this enhanced coupling between the liquid crystal director and the applied field.[9]
Visualized Workflows and Mechanisms
Diagram 1: Experimental Workflow
Caption: Overview of the experimental workflow from nanoparticle synthesis to device characterization.
Diagram 2: Mechanism of Vth Reduction
Caption: How conductive AuNPs enhance the local electric field, leading to a lower threshold voltage.
Conclusion and Future Outlook
This application note demonstrates a reliable and repeatable methodology for enhancing the electro-optical performance of the nematic liquid crystal this compound by doping with dodecanethiol-functionalized gold nanoparticles. The protocols herein show that a low concentration of AuNPs (0.5 wt%) can lead to significant improvements, including a ~23% reduction in threshold voltage and over 30% faster rise times. These enhancements are primarily attributed to the local electric field enhancement and potential ion-trapping effects of the nanoparticles.
The methods described can be adapted for other nematic liquid crystals and different types of nanoparticles, such as ferroelectric (e.g., BaTiO₃) or other metallic nanoparticles (e.g., Ag), to further tune the properties for specific applications.[7][10] Future work will focus on investigating the long-term stability of these composites and exploring the effects of nanoparticle shape and size on device performance.
References
-
Multiple Alignment Modes for Nematic Liquid Crystals Doped with Alkylthiol-Capped Gold Nanoparticles. ACS Applied Materials & Interfaces. Available at: [Link]
-
Dielectric and Electro-Optical Properties of Ceramic Nanoparticles Doped Liquid Crystals. Recent Patents on Nanotechnology. Available at: [Link]
-
Nematic liquid crystals doped with nanoparticles: Phase behavior and dielectric properties. The Journal of Chemical Physics. Available at: [Link]
-
Nanoparticle-Induced Property Changes in Nematic Liquid Crystals. MDPI. Available at: [Link]
-
Dielectric and electrical properties of liquid crystals doped with ferroelectric nanoparticles. Taylor & Francis Online. Available at: [Link]
-
Nanoparticle-Induced Property Changes in Nematic Liquid Crystals. PMC - NIH. Available at: [Link]
-
Enhancing Liquid Crystal Properties through Nanoparticle Doping: A Mini Review. Asian Journal of Chemistry. Available at: [Link]
-
Enhanced dielectric properties of Nematic liquid crystal doped with ferroelectric nanoparticles. Taylor & Francis Online. Available at: [Link]
-
Effects of Gold Nanoparticle Dispersion in a Chiral Liquid Crystal Matrix. ResearchGate. Available at: [Link]
-
Nanoparticle doping in nematic liquid crystals: distinction between surface and bulk effects by numerical simulations. PubMed. Available at: [Link]
-
Enhanced Switching Behavior of Iron Oxide Nanoparticle-Doped Liquid-Crystal Display. Journal of Nanoscience and Nanotechnology. Available at: [Link]
-
Advances in gold nanoparticle–liquid crystal composites. Nanoscale (RSC Publishing). Available at: [Link]
-
Nanoparticle Doping in Nematic Liquid Crystals: Distinction between Surface and Bulk Effects by Numerical Simulations. ResearchGate. Available at: [Link]
-
Nanoparticles in thermotropic and lyotropic liquid crystals. Frontiers in Soft Matter. Available at: [Link]
-
Nematic liquid crystals doped with nanoparticles : phase behavior and dielectric properties. SciSpace. Available at: [Link]
-
Enhancement of electro-optic properties in liquid crystal devices via titanium nanoparticle doping. Optica Publishing Group. Available at: [Link]
-
Electro-Optical Characteristics of Polymer Dispersed Liquid Crystal Doped with MgO Nanoparticles. MDPI. Available at: [Link]
-
Tailoring of electro-optical properties of ferroelectric liquid crystals by doping Pd nanoparticles. Applied Physics Letters. Available at: [Link]
-
Nanomaterials-Based Liquid Crystal Devices for Improving their Stability and Electro-Optic Responses. DTIC. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nanoparticle-Induced Property Changes in Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in gold nanoparticle–liquid crystal composites - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. OPG [opg.optica.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dielectric and Electro-Optical Properties of Ceramic Nanoparticles Doped Liquid Crystals -Transactions on Electrical and Electronic Materials | Korea Science [koreascience.kr]
- 8. tandfonline.com [tandfonline.com]
- 9. Enhanced switching behavior of iron oxide nanoparticle-doped liquid-crystal display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Butoxyphenyl 4-Pentylbenzoate
Welcome to the technical support center for the synthesis of 4-Butoxyphenyl 4-Pentylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction yield and purity. Drawing upon established chemical principles and field-proven insights, this document will serve as a comprehensive resource for troubleshooting common issues encountered during this synthesis.
Overview of Synthesis
This compound is a liquid crystal, and its performance is highly dependent on its purity. The most common and effective method for synthesizing this and similar esters is the Steglich Esterification . This method is favored for its mild reaction conditions, which are ideal for substrates that may be sensitive to harsher techniques like Fischer-Speier esterification.[1]
The Steglich esterification utilizes a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid (4-Pentylbenzoic acid). A nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), is crucial for facilitating the reaction with the phenol (4-Butoxyphenol).[1][2] The reaction proceeds at or near room temperature and is generally tolerant of a variety of functional groups.
Core Reaction Scheme:
-
Acid: 4-Pentylbenzoic acid
-
Alcohol (Phenol): 4-Butoxyphenol
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC)
-
Catalyst: 4-Dimethylaminopyridine (DMAP)
-
Solvent: Aprotic solvent, typically Dichloromethane (DCM)
The primary challenge in this synthesis is not just driving the reaction to completion but also effectively removing byproducts and unreacted starting materials to achieve the high purity required for liquid crystal applications.[3][4]
Baseline Synthesis Protocol
This protocol provides a standard, reliable method for the synthesis of this compound. It includes in-process controls (TLC monitoring) to validate progress.
Materials:
-
4-Pentylbenzoic acid (1.0 eq)
-
4-Butoxyphenol (1.0-1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (aq)
-
Saturated Sodium Bicarbonate (aq)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Hexane and Ethyl Acetate for TLC mobile phase
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-Pentylbenzoic acid (1.0 eq), 4-Butoxyphenol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate, dicyclohexylurea (DCU), will form as the reaction progresses. Monitor the reaction's completion by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the limiting starting material (typically the benzoic acid) indicates completion.
-
Workup - DCU Removal: Once the reaction is complete, cool the mixture again to 0 °C to further precipitate the DCU. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[5]
-
Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
1M HCl (to remove DMAP and any remaining DCC)
-
Saturated NaHCO₃ (to remove unreacted carboxylic acid)
-
Brine (to remove residual water)
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is often a solid or waxy oil. Purify further by recrystallization from a suitable solvent system (e.g., ethanol, heptane, or a mixture).[3][6] The choice of solvent is critical and depends on the differential solubility of the product and impurities.[3]
Troubleshooting Guide (Q&A)
This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction yield is very low or I've recovered only starting material. What went wrong?
Potential Causes & Solutions:
-
Cause A: Inadequate Reagent Purity/Dryness. The Steglich esterification is highly sensitive to moisture. Water can hydrolyze the activated O-acylisourea intermediate, regenerating the carboxylic acid and consuming the DCC.[1]
-
Solution: Ensure all glassware is rigorously dried (flame or oven-dried).[7] Use anhydrous solvents. If possible, purify starting materials before use; for example, recrystallize the 4-Pentylbenzoic acid.
-
-
Cause B: Ineffective Activation. The reaction relies on the formation of the O-acylisourea intermediate. If this step is inefficient, the reaction will not proceed.
-
Solution: Check the quality of your DCC. Old or improperly stored DCC can degrade. Ensure it is added slowly at 0 °C to prevent side reactions.
-
-
Cause C: Insufficient Reaction Time or Temperature. While the reaction proceeds at room temperature, sterically hindered or less reactive substrates may require more time.
-
Solution: Monitor the reaction closely with TLC. If the reaction stalls (i.e., no change in the TLC spots over several hours), consider extending the reaction time up to 48 hours. Gentle heating (to ~40 °C) can sometimes help, but be cautious as this can also promote side reactions.
-
-
Cause D: Loss of Product During Workup. The product can be lost during aqueous extractions if emulsions form or during filtration and transfer steps.[8]
-
Solution: During extractions, if an emulsion forms, adding more brine can help break it. Be meticulous with transfers, rinsing flasks and filter paper with the extraction solvent to recover all product.[7]
-
Question 2: My final product is contaminated with a white, insoluble solid, even after column chromatography.
Potential Cause & Solution:
-
Cause: Dicyclohexylurea (DCU) Byproduct. This is the most common impurity in DCC-mediated couplings. DCU is the byproduct formed from DCC after it has activated the carboxylic acid. It has notoriously poor solubility in many common organic solvents but can sometimes co-elute with the desired product during chromatography.[5]
-
Solution 1 (Pre-Chromatography): The most effective way to remove DCU is by filtration before the aqueous workup. After the reaction is complete, cool the reaction flask in an ice bath for at least 30 minutes to maximize DCU precipitation. Filter through a pad of Celite and rinse the filter cake with a minimal amount of cold reaction solvent (e.g., DCM or ether).[5]
-
Solution 2 (Post-Purification): If DCU is still present after chromatography, you can sometimes remove it by dissolving the product in a solvent in which the ester is highly soluble but DCU is not (like diethyl ether or cold acetone) and re-filtering.[5]
-
Question 3: My NMR spectrum shows unreacted starting materials and another major byproduct.
Potential Cause & Solution:
-
Cause: N-Acylurea Formation. In the absence of a strong nucleophile (like DMAP) or if the alcohol is very sterically hindered, the highly reactive O-acylisourea intermediate can undergo a slow, irreversible intramolecular rearrangement to form a stable N-acylurea byproduct.[1] This byproduct is unreactive and represents a loss of yield.
-
Solution: The role of DMAP is critical to prevent this side reaction.[1] DMAP is a more potent nucleophile than the alcohol and rapidly intercepts the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate ("active ester"). This intermediate does not rearrange and is readily attacked by the alcohol.[1][2] Ensure you are using a sufficient catalytic amount of DMAP (5-10 mol %). Check the purity of your DMAP.
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use a different coupling agent instead of DCC?
-
A1: Yes. Other carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common. EDC is often preferred in biological applications because its urea byproduct is water-soluble and easily removed during aqueous workup. For sustainability, reagents like Mukaiyama's reagent in solvents like dimethyl carbonate (DMC) are being explored as greener alternatives.[9][10][11]
-
-
Q2: Why is 4-Butoxyphenol less reactive than a simple aliphatic alcohol?
-
A2: Phenols are generally less nucleophilic than aliphatic alcohols. The lone pair of electrons on the phenolic oxygen is delocalized into the benzene ring through resonance, making them less available for nucleophilic attack.[12] This is why a highly activated acid derivative, as formed in the Steglich reaction, is necessary for an efficient reaction.[12]
-
-
Q3: How do I best confirm the purity of my final product?
-
A3: A combination of techniques is recommended.
-
TLC: A single spot in multiple solvent systems is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any organic impurities. Integrating the peaks can provide a quantitative measure of purity.
-
Differential Scanning Calorimetry (DSC): For liquid crystals, DSC is crucial. Impurities can significantly alter or broaden the phase transition temperatures. A sharp, well-defined transition peak indicates high purity.[4]
-
Elemental Analysis (CHN): This provides the elemental composition and is a classic method for confirming the purity of a novel compound.
-
-
-
Q4: My reaction seems to stall before completion. Can I add more reagents?
-
A4: Yes, this can be an effective strategy. If TLC analysis shows that one starting material has been consumed while the other remains, you can add more of the consumed reagent. If both starting materials are present but the reaction has stopped, it's likely the coupling agent (DCC) has been consumed or degraded. You can add another portion of DCC (e.g., 0.5 eq) to restart the reaction. Always monitor with TLC after adding more reagents.[7]
-
Visualizations and Data
Key Parameter Optimization
The following table summarizes the impact of key experimental variables on the yield and purity of the final product.
| Parameter | Standard Condition | Effect of Deviation | Troubleshooting Action |
| Temperature | 0 °C to Room Temp. | Too High: Increased risk of N-acylurea side product. Too Low: Very slow reaction rate. | Maintain initial addition at 0 °C. Allow to warm to RT. Gentle heating (40°C) only if reaction stalls. |
| Solvent | Anhydrous DCM | Presence of Water: Hydrolysis of activated intermediate, low yield. | Use anhydrous grade solvent. Dry glassware thoroughly. |
| DCC Equivalents | 1.1 eq | Too Low: Incomplete reaction. Too High: Difficult to remove excess DCC and DCU. | Use a slight excess (1.1-1.2 eq). Add dropwise to prevent side reactions. |
| DMAP Equivalents | 0.1 eq (10 mol%) | Too Low: Slow reaction, formation of N-acylurea byproduct. Too High: Can be difficult to remove during workup. | Use 5-10 mol%. Ensure purity of DMAP. |
| Reaction Time | 12-24 hours | Too Short: Incomplete conversion. Too Long: Potential for minor decomposition pathways. | Monitor by TLC until limiting reagent is consumed. |
Diagrams
Diagram 1: Steglich Esterification Workflow This diagram outlines the complete experimental process from setup to final product.
Caption: Experimental workflow for Steglich esterification.
Diagram 2: Troubleshooting Low Yield This decision tree helps diagnose the root cause of poor reaction yields.
Caption: Decision tree for diagnosing low yield issues.
References
- Benchchem.
- Haberfeld, J. L., Hsu, E. C., & Johnson, J. F. (1986). Liquid Crystal Purification by Zone Refining. Molecular Crystals and Liquid Crystals, 24(1-2), 1-10.
- Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 6405-6413.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Quora. Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?
- ResearchGate.
- Reachem.
- Khan Academy.
- Organic Chemistry Portal.
- Benchchem. Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Khan Academy [khanacademy.org]
Technical Support Center: Purification of 4-Alkoxyphenyl 4-Alkylbenzoates
Welcome to the technical support center for the purification of 4-alkoxyphenyl 4-alkylbenzoates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving high-purity liquid crystalline materials. The unique properties of these molecules are highly dependent on their purity, making effective purification a critical step in their synthesis and application.
The Critical Role of Purity in 4-Alkoxyphenyl 4-Alkylbenzoates
4-Alkoxyphenyl 4-alkylbenzoates are a class of liquid crystals whose mesomorphic properties (e.g., transition temperatures, phase behavior) are exquisitely sensitive to impurities. Even trace amounts of starting materials, by-products, or residual solvents can disrupt the delicate intermolecular forces that govern the liquid crystalline phases, leading to inaccurate characterization and poor device performance. This guide provides a systematic approach to troubleshooting common purification challenges.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1][2][3] It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2][3]
Q1: My product is "oiling out" instead of forming crystals during cooling. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[1] This is often due to the presence of impurities that depress the melting point of your compound or if the solution is cooled too rapidly.[4] An oil is undesirable because it can trap impurities.[1]
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional hot solvent until the oil redissolves completely.[1]
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. Slow cooling promotes the formation of well-ordered crystals.[2] You can insulate the flask to slow the cooling rate further.
-
Induce Crystallization: If crystals do not form upon slow cooling, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.[2]
-
Solvent System Modification: If the problem persists, consider using a different solvent or a two-solvent system. In a two-solvent system, the crude product is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is sparingly soluble) is added dropwise at the boiling point until the solution becomes slightly cloudy. The solution is then allowed to cool slowly.[5]
Q2: I have poor recovery of my purified product after recrystallization. What are the likely causes?
A2: Low recovery is a common issue in recrystallization. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the solvent.
Potential Causes and Solutions:
-
Using too much solvent: This is the most common reason for low yield. The more solvent used, the more product will remain dissolved even at low temperatures.[2]
-
Premature crystallization during hot filtration: If your crude product has insoluble impurities, you need to perform a hot gravity filtration. If the solution cools during this process, the product will crystallize in the filter paper, leading to significant loss.
-
Solution: Use a heated funnel and pre-heat your receiving flask. Add a small excess of hot solvent before filtering to ensure the product remains in solution.[2]
-
-
Washing with the wrong solvent: Washing the collected crystals is necessary to remove any remaining mother liquor containing impurities. However, using a solvent in which your product is too soluble will dissolve some of your crystals.
-
Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[2]
-
Workflow for Single-Solvent Recrystallization
Sources
Technical Support Center: Spectroscopic Identification of Impurities in 4-Butoxyphenyl 4-Pentylbenzoate
Welcome to the technical support center for the analysis of 4-Butoxyphenyl 4-Pentylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven troubleshooting and answers to frequently asked questions regarding impurity identification using spectroscopic techniques. The purity of this compound, often used in liquid crystal applications, is paramount to its performance, making robust analytical methods essential.
Section 1: General FAQs & Initial Assessment
This section addresses high-level questions you might have before diving into detailed spectroscopic analysis.
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities typically originate from the synthesis process. The most common synthesis is an esterification reaction between 4-pentylbenzoyl chloride and 4-butoxyphenol. Therefore, the most probable impurities are unreacted starting materials or byproducts from side reactions.
Table 1: Common Potential Impurities and Their Origin
| Impurity Name | Chemical Structure | Likely Origin |
| 4-Pentylbenzoic acid | C₁₂H₁₆O₂ | Incomplete conversion of the carboxylic acid to the acid chloride, or hydrolysis of the acid chloride/final product. |
| 4-Butoxyphenol | C₁₀H₁₄O₂ | Unreacted starting material. |
| Hydrolysis Product | (See above) | Exposure of the final ester product to moisture, leading to cleavage back to the starting acid and phenol. |
Q2: My sample appears visually pure. Why is spectroscopic analysis still necessary?
A2: Visual inspection is insufficient for determining chemical purity. Many organic impurities are colorless and will not be visible even at levels that can significantly impact the material's physical and chemical properties. Spectroscopic techniques like NMR are highly sensitive and can detect and quantify impurities even at low levels.[1][2] According to ICH guidelines, impurities above 0.1% often need to be identified and characterized.[3]
Q3: Which spectroscopic technique should I start with for a general purity check?
A3: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the recommended starting point.[1][2][4] It is a powerful and often quantitative technique that provides a detailed "fingerprint" of the molecule.[1][5] A standard ¹H NMR spectrum can quickly reveal the presence of unexpected signals that may correspond to impurities.
Section 2: Troubleshooting via ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a primary tool for structural elucidation and purity assessment.[1][6] This section provides answers to common problems encountered during the NMR analysis of this compound.
Q2.1: My ¹H NMR spectrum shows unexpected peaks. How can I determine if they are impurities?
A2.1: First, ensure the peaks are not from the solvent or known artifacts. Then, follow this systematic approach:
-
Check the Integration: Compare the integration of the unknown peaks to the integration of a known peak from your target compound. If the ratio is small and not consistent with a stoichiometric relationship within the molecule, it is likely an impurity.[7]
-
Analyze Chemical Shift and Multiplicity: Compare the chemical shift (ppm) and splitting pattern of the unknown peaks to the expected values for potential impurities (see Table 2 below). For example, a broad singlet that disappears upon a D₂O shake is indicative of an -OH or -NH proton, such as the phenolic -OH of unreacted 4-butoxyphenol.[8]
-
Look for Correlated Peaks: An impurity will have its own complete set of peaks. For instance, if you suspect 4-butoxyphenol is present, you should see signals for its aromatic protons, the -OCH₂- group, and the rest of the butyl chain, all with the correct integrations relative to each other.
Table 2: Approximate ¹H NMR Chemical Shifts (in CDCl₃) for this compound and Potential Impurities
| Compound | Proton Environment | Approx. Chemical Shift (ppm) | Multiplicity |
| This compound | Aromatic (benzoyl) | 8.1 & 7.3 | Doublets |
| Aromatic (phenoxyphenyl) | 7.2 & 6.9 | Doublets | |
| -OCH₂- (butoxy) | 4.0 | Triplet | |
| -CH₂- (pentyl, α to ring) | 2.7 | Triplet | |
| 4-Pentylbenzoic Acid (Impurity) | -COOH | > 10.0 (very broad) | Singlet |
| Aromatic (adjacent to -COOH) | 8.1 & 7.3 | Doublets | |
| 4-Butoxyphenol (Impurity) | Aromatic | ~6.8 | Multiplet |
| -OH | 4.5 - 5.5 (broad, exchangeable) | Singlet | |
| -OCH₂- (butoxy) | 3.9 | Triplet |
Q2.2: The aromatic region of my spectrum is crowded and difficult to interpret. What can I do?
A2.2: Overlapping peaks in the aromatic region can be challenging.[8] Here are some strategies:
-
Use a Higher Field Magnet: If available, re-running the sample on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the peaks, often resolving the overlap.
-
Change the Solvent: Running the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can alter the chemical shifts of the protons and may resolve the overlapping signals.[8]
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, allowing you to trace the spin systems of your main compound and distinguish them from impurity signals.[1]
Q2.3: How can I use NMR to quantify the amount of an impurity?
A2.3: Quantitative NMR (qNMR) is a powerful method for determining purity.[5] The basic principle is that the integral of an NMR signal is directly proportional to the number of protons it represents.
Protocol 2.1: Purity Determination by qNMR
-
Sample Preparation: Accurately weigh a known amount of your this compound sample. Also, accurately weigh a known amount of a high-purity, stable internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have a sharp singlet peak in a region of the spectrum that does not overlap with your sample signals.
-
Dissolution: Dissolve both the sample and the internal standard in a known volume of a deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum, ensuring a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. This is crucial for accurate integration.
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Integration: Integrate a well-resolved peak from your main compound and a peak from the internal standard. Also, integrate a well-resolved peak from the impurity you wish to quantify.
-
Calculation: Use the following formula to calculate the purity or the amount of impurity. The calculation relies on the ratio of the integrals, the number of protons each signal represents, and the molar masses and weights of the sample and standard.
Section 3: Troubleshooting via Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight of the main compound and identifying impurities, offering high sensitivity.[9][10]
Q3.1: I see a peak in my mass spectrum that does not correspond to my product's molecular weight. What could it be?
A3.1: This peak could be an impurity, a fragment of your main compound, or an artifact of the ionization process.[11][12]
dot
Caption: Decision workflow for unexpected MS peaks.
-
Check Molecular Weights of Expected Impurities: Compare the mass-to-charge ratio (m/z) of the unknown peak with the expected molecular weights of impurities like 4-pentylbenzoic acid or 4-butoxyphenol (see Table 3).
-
Consider Adducts: In soft ionization techniques like Electrospray Ionization (ESI), molecules often form adducts with ions present in the system, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[12][13] Check if the unexpected peak's m/z corresponds to your product's mass plus the mass of a common adduct.
-
Look for In-Source Fragmentation: Even with soft ionization, some fragmentation can occur in the ion source.[11] For an ester, a common fragmentation is the cleavage of the ester bond.
-
Utilize High-Resolution MS (HRMS): If available, HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the unknown peak, greatly aiding in its identification.[9]
Table 3: Expected Molecular Ions for this compound and Impurities (in ESI+)
| Compound | Formula | Monoisotopic Mass | Expected Ion [M+H]⁺ | Expected Ion [M+Na]⁺ |
| This compound | C₂₂H₂₈O₃ | 340.20 | 341.21 | 363.19 |
| 4-Pentylbenzoic Acid | C₁₂H₁₆O₂ | 192.12 | 193.12 | 215.11 |
| 4-Butoxyphenol | C₁₀H₁₄O₂ | 166.10 | 167.11 | 189.09 |
Q3.2: My sample is pure by NMR, but LC-MS shows multiple peaks. Why?
A3.2: This discrepancy can arise for several reasons:
-
Higher Sensitivity of MS: Mass spectrometry is generally more sensitive than NMR and can detect trace-level impurities that are below the detection limit of NMR.[9][10]
-
Isomeric Impurities: Isomers will have the same molecular weight and may not be distinguishable by MS alone. They might, however, have different retention times in LC. Their presence might be subtly indicated in the NMR spectrum through complex multiplets that are hard to assign.
-
On-Column Degradation: The compound might be degrading on the LC column or in the MS source.
Section 4: Troubleshooting via Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is excellent for identifying functional groups and can be a quick way to spot certain types of impurities.[14][15] It is particularly useful for detecting unreacted starting materials that have distinct functional groups not present in the final product.
Q4.1: How can FTIR help me identify impurities in my ester product?
A4.1: The key is to look for absorption bands that should not be present in a pure sample of this compound.
-
Look for a Broad O-H Stretch: The most obvious sign of an impurity from the starting materials would be a broad absorption band in the region of 2500-3300 cm⁻¹. This indicates the presence of a carboxylic acid (-COOH) from unreacted 4-pentylbenzoic acid. A broad peak around 3200-3550 cm⁻¹ would indicate a phenolic -OH from 4-butoxyphenol.[16] The pure ester product should have no such broad O-H absorption.
-
Analyze the Carbonyl (C=O) Region: Aromatic esters typically show a strong C=O stretching band around 1715-1730 cm⁻¹.[17][18] If you see an additional shoulder or a separate peak in the carbonyl region, it could indicate the presence of the carboxylic acid impurity, which has a C=O stretch at a slightly different frequency (often broader and slightly lower, ~1700-1725 cm⁻¹).
Table 4: Key FTIR Absorption Bands (cm⁻¹) for Identification
| Compound/Functional Group | Vibration | Characteristic Absorption Range (cm⁻¹) | Expected in Pure Product? |
| Aromatic Ester (Product) | C=O Stretch | 1715 - 1730 | Yes |
| C-O Stretch | 1250 - 1310 & 1100 - 1130 | Yes | |
| Carboxylic Acid (Impurity) | O-H Stretch | 2500 - 3300 (very broad) | No |
| C=O Stretch | 1700 - 1725 | No | |
| Phenol (Impurity) | O-H Stretch | 3200 - 3550 (broad) | No |
Section 5: An Integrated Spectroscopic Strategy
Confident impurity identification rarely relies on a single technique. The most robust approach is to combine the strengths of NMR, MS, and FTIR.
dot
Caption: Integrated workflow for impurity identification.
Q5.1: I have data from all three techniques. How do I put it all together to identify an unknown impurity?
A5.1: Let's walk through a hypothetical example.
-
Scenario: You have a sample of this compound.
-
¹H NMR: You observe the main product peaks, but also a small, broad peak at 10.5 ppm and associated aromatic signals that integrate to a low level (~2%) relative to the product.
-
FTIR: The spectrum looks mostly correct, but there is a very broad, weak absorption from 2500-3300 cm⁻¹.
-
LC-MS: Your main peak appears at the correct retention time with an m/z of 341.21 ([M+H]⁺). A small, earlier-eluting peak is also present with an m/z of 193.12 ([M+H]⁺).
-
-
The NMR peak at 10.5 ppm strongly suggests a carboxylic acid proton.
-
The FTIR confirms the presence of an O-H group characteristic of a carboxylic acid.
-
The MS data shows a peak at m/z 193.12, which corresponds to the [M+H]⁺ ion of 4-pentylbenzoic acid (MW 192.12).
-
Combined Result: All three techniques point to the presence of unreacted 4-pentylbenzoic acid as an impurity. The qNMR data suggests it is present at approximately 2%.
-
This integrated approach provides a self-validating system, leading to a high degree of confidence in your impurity identification.
References
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. [Link]
-
Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]
-
Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Han, X., & Gross, R. W. (2011). Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. Journal of Lipid Research. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
Yesin, B., & Kirsch, M. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry. [Link]
-
LCGC International. (2022). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. [Link]
-
Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
South, A. M., & Purves, R. W. (2014). Fact or artifact: the representativeness of ESI-MS for complex natural organic mixtures. Journal of the American Society for Mass Spectrometry. [Link]
-
Resolvemass Laboratories. (2023). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
Advances in Bioresearch. (2023). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
-
Sharma, R., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy & Bioallied Sciences. [Link]
-
ResearchGate. (2004). Mass spectrometry in impurity profiling. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2019). 12.08 Solving NMR spectra. [Link]
-
Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]
-
The OChem Whisperer. (2012). Guide to Solving NMR Questions. [Link]
-
Agilent. A Comprehensive Guide to FTIR Analysis. [Link]
-
International Journal of Environmental Science and Development. (2015). FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification. [Link]
-
YouTube. (2023). FTIR spectra of esters. [Link]
-
PubChemLite. This compound (C22H28O3). [Link]
-
ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. acdlabs.com [acdlabs.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. acdlabs.com [acdlabs.com]
- 14. azooptics.com [azooptics.com]
- 15. A Comprehensive Guide to FTIR Analysis | Agilent [agilent.com]
- 16. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Thermal Stability of Benzoate Ester Liquid Crystals
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoate ester liquid crystals. This guide is designed to provide in-depth, actionable insights into improving the thermal stability of your materials. We will move beyond simple protocols to explore the underlying principles that govern mesophase stability, helping you to troubleshoot experimental challenges and rationally design more robust liquid crystalline systems.
Frequently Asked Questions (FAQs)
Q1: What is "thermal stability" in the context of liquid crystals?
A1: Thermal stability in liquid crystals refers to the temperature range over which a specific mesophase (e.g., nematic, smectic) exists before transitioning to an isotropic liquid (the clearing point) or decomposing. A higher clearing point generally indicates greater thermal stability of the mesophase. For practical applications, a broad and stable mesophase temperature range is often desirable.
Q2: Why is the thermal stability of benzoate ester liquid crystals important?
A2: The operational temperature range of devices and formulations incorporating liquid crystals is dictated by their thermal stability. In applications like displays, sensors, or drug delivery systems, the liquid crystal must maintain its desired mesomorphic properties under varying thermal conditions. Insufficient stability can lead to performance degradation or complete failure. For instance, liquid crystals for biochemical applications may need to be stable around human body temperature.[1][2]
Q3: What are the primary factors influencing the thermal stability of a benzoate ester liquid crystal?
A3: The thermal stability is primarily governed by the molecule's structural and electronic properties, which dictate the strength of intermolecular forces. Key factors include:
-
Molecular Rigidity and Planarity: A rigid, planar core structure enhances π-π stacking and intermolecular attractions, leading to higher thermal stability.[3][4]
-
Molecular Length and Aspect Ratio: Longer molecules with a higher length-to-breadth ratio tend to exhibit more stable mesophases.
-
Intermolecular Interactions: Strong dipole moments and polarizability increase the forces holding the molecules in an ordered state, thus enhancing mesophase stability.[4]
-
Purity: Impurities can disrupt the molecular packing and significantly lower the clearing point temperature.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your research, providing explanations and actionable protocols to resolve them.
Issue 1: My synthesized benzoate ester liquid crystal has a much lower clearing point than predicted or reported for similar structures.
Possible Causes and Solutions:
-
Cause A: Presence of Impurities
-
Expertise & Experience: Even small amounts of unreacted starting materials, byproducts, or residual solvents can significantly disrupt the long-range order of a liquid crystalline phase, acting as "defects" in the molecular packing. This disruption of intermolecular forces leads to a depression of the clearing point. The ester linkage in benzoate esters is susceptible to hydrolysis, which can revert the molecule to a carboxylic acid and an alcohol, further introducing impurities.[5]
-
Troubleshooting Protocol: Purification and Verification
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane). This is often the most effective method for removing solid impurities. Perform multiple recrystallizations until the clearing point temperature, as measured by Differential Scanning Calorimetry (DSC), becomes constant.
-
Column Chromatography: If recrystallization is ineffective, purify the compound using silica gel column chromatography with an appropriate eluent system to separate components based on polarity.
-
Purity Verification:
-
Thin Layer Chromatography (TLC): Run a TLC to ensure a single spot is observed.
-
Spectroscopic Analysis: Confirm the chemical structure and absence of impurity signals using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
-
Thermal Analysis (DSC): Use DSC to obtain a sharp, well-defined phase transition peak. A broad transition peak often indicates the presence of impurities.
-
-
-
-
Cause B: Incorrect Molecular Geometry
-
Expertise & Experience: The geometry of the molecular core is critical. Non-coplanar structures, often caused by steric hindrance between different parts of the molecule, can reduce the effectiveness of π-π stacking and weaken intermolecular attractions.[3][4] For example, the torsional angle between the phenyl rings in a simple phenyl benzoate molecule influences its packing efficiency.[6]
-
Troubleshooting Protocol: Molecular Structure Re-evaluation
-
Review the Synthetic Design: Re-examine the molecular design for features that might induce significant steric hindrance. Are there bulky lateral groups in positions that force the aromatic rings out of plane?
-
Computational Modeling: Use Density Functional Theory (DFT) calculations to model the optimized geometry of your molecule. This can reveal non-planar conformations and high torsional angles that may not be immediately obvious from a 2D drawing.[7][8][9]
-
Modify the Core Structure: If non-planarity is identified as the issue, consider redesigning the molecule to improve planarity. This could involve changing the position of substituents or altering the linkage groups.
-
-
Issue 2: The mesophase temperature range of my liquid crystal is too narrow for my application.
Possible Causes and Solutions:
-
Cause A: Suboptimal Molecular Structure
-
Expertise & Experience: Both the melting point and the clearing point define the mesophase range. To broaden this range, one can either decrease the melting point or increase the clearing point (thermal stability). These properties are heavily influenced by the choice of terminal and lateral groups attached to the benzoate core.
-
Troubleshooting Protocol: Rational Molecular Modification
-
Increase the Clearing Point (Enhance Thermal Stability):
-
Lengthen the Terminal Alkoxy Chain: Increasing the length of a terminal alkyl or alkoxy chain generally increases the clearing point due to enhanced van der Waals forces and a higher aspect ratio.[9][10][11] However, this effect may plateau or reverse with very long chains due to increased flexibility.
-
Introduce Polar Terminal Groups: Adding strongly polar groups like cyano (-CN) or trifluoromethyl (-CF₃) can significantly increase the dipole moment, leading to stronger intermolecular interactions and higher clearing points.[4][9][11]
-
Extend the Rigid Core: Replacing a terminal phenyl ring with a more extended biphenyl or naphthalene moiety increases the rigidity and polarizability of the molecule, which typically enhances mesophase stability.[4]
-
-
Decrease the Melting Point:
-
Introduce Lateral Substituents: Adding a small lateral group (e.g., -CH₃, -F, -Cl) to the core can increase the molecular breadth, which disrupts crystal packing and often lowers the melting point.[3][12][13] However, be aware that bulky lateral groups can also decrease the clearing point by sterically hindering intermolecular interactions.[3]
-
Create Asymmetric Molecules: Introducing asymmetry into the molecular structure can frustrate efficient crystal lattice formation, thereby lowering the melting point.
-
-
-
The following table summarizes the general effects of different molecular modifications on the thermal properties of benzoate ester liquid crystals.
| Modification | Effect on Melting Point | Effect on Clearing Point (Thermal Stability) | Rationale |
| Increasing Terminal Alkoxy Chain Length | Varies; often shows an odd-even effect | Generally Increases | Enhanced van der Waals forces and aspect ratio.[9][10] |
| Adding a Polar Terminal Group (-CN, -NO₂, -CF₃) | Generally Increases | Significantly Increases | Increased dipole moment and stronger intermolecular forces.[9][11] |
| Extending the Rigid Core (e.g., Biphenyl) | Generally Increases | Significantly Increases | Increased molecular polarizability and π-π stacking.[4] |
| Adding a Small Lateral Group (-CH₃, -F) | Generally Decreases | Generally Decreases | Disrupts crystal packing, but also widens the molecule, reducing lateral attractions.[3][13] |
| Adding a Bulky Lateral Group (e.g., -Phenyl) | Generally Decreases | Significantly Decreases | Strong steric hindrance disrupts molecular packing and alignment.[13] |
Issue 3: My material shows thermal degradation at or below the clearing point.
Possible Causes and Solutions:
-
Cause A: Inherent Molecular Instability
-
Expertise & Experience: Certain functional groups are less thermally stable than others. For example, some Schiff base/ester liquid crystals can be less stable than pure ester-based systems. The presence of heteroatoms or fused aromatic rings can also influence thermal stability.[14]
-
Troubleshooting Protocol: Material Characterization and Redesign
-
Thermogravimetric Analysis (TGA): Perform TGA to determine the onset temperature of decomposition. This provides a quantitative measure of the material's thermal stability limit. A TGA curve will show a sharp drop in mass at the decomposition temperature.
-
Re-evaluate Linkage Groups: If decomposition occurs at temperatures too low for your application, consider redesigning the molecule with more stable linkage groups. Benzoate esters themselves are generally quite stable, but other linkages within a more complex molecule may be the weak point.
-
Incorporate Stable Moieties: Introducing highly stable groups like trifluoromethyl (-CF₃) or incorporating robust aromatic systems can improve the overall thermal and chemical resistance of the molecule.[9]
-
-
-
Cause B: Polymerization or Cross-linking at High Temperatures
-
Expertise & Experience: If your liquid crystal contains reactive moieties (e.g., vinyl, acrylate groups intended for polymerization), these can undergo thermal polymerization at elevated temperatures, leading to irreversible changes in the material.
-
Troubleshooting Protocol: Control of Reactive Groups
-
Add an Inhibitor: For polymerizable liquid crystals, add a small amount of a radical inhibitor (e.g., hydroquinone) to the formulation to prevent premature thermal polymerization during processing and characterization.
-
DSC Analysis: Carefully analyze the DSC thermogram for any large, irreversible exothermic peaks, which could indicate a polymerization or cross-linking reaction.
-
-
Issue 4: I want to improve thermal stability without synthesizing a new molecule.
Possible Causes and Solutions:
-
Cause A: The intrinsic properties of the pure material are insufficient.
-
Expertise & Experience: Sometimes, the desired thermal stability cannot be achieved through molecular design alone, or re-synthesis is not feasible. In these cases, creating a composite material by introducing additives can be a highly effective strategy.
-
Troubleshooting Protocol: Formulation with Nanoparticles or Polymers
-
Nanoparticle Doping:
-
Mechanism: Dispersing a low concentration of nanoparticles (e.g., gold, ferroelectric nanoparticles) into the liquid crystal host can enhance thermal stability.[15][16] The nanoparticles can act as anchoring sites that locally enhance order, or their interactions with the LC molecules can disrupt the formation of the isotropic phase, thereby extending the mesophase temperature range.[17][18][19]
-
Experimental Workflow: a. Synthesize or procure nanoparticles with appropriate surface functionalization to ensure good dispersion and prevent aggregation in the liquid crystal host.[15][18] b. Prepare a stock solution of nanoparticles in a volatile solvent (e.g., chloroform, toluene). c. Add a specific weight percentage (e.g., 0.1 - 5 wt%) of the nanoparticle solution to the benzoate ester liquid crystal. d. Thoroughly mix the components, often using ultrasonication. e. Remove the solvent under vacuum, typically at a temperature where the LC is in its isotropic phase to ensure homogeneous dispersion. f. Characterize the thermal stability of the resulting composite using DSC and POM.
-
-
Polymer Stabilization:
-
Mechanism: A low concentration (typically <10 wt%) of a reactive mesogen (a polymerizable liquid crystal) and a photoinitiator are mixed with the host liquid crystal. Upon UV irradiation in the mesophase, a polymer network is formed. This network acts as a template, providing an elastic restoring force that stabilizes the liquid crystal alignment and can significantly widen the mesophase temperature range.[20]
-
Experimental Workflow: a. Select a reactive mesogen that is miscible with your benzoate ester liquid crystal. b. Prepare a mixture of the host LC, the reactive mesogen (e.g., 5 wt%), and a photoinitiator (e.g., 0.5 wt%). c. Introduce the mixture into a test cell (e.g., two glass slides with a defined spacer). d. Heat the cell to the desired mesophase temperature and align the liquid crystal if necessary. e. Expose the cell to UV light for a specified time to cure the polymer network. f. Analyze the thermal stability of the polymer-stabilized liquid crystal (PSLC) using DSC and POM. The mesophase should persist over a much broader temperature range.[20]
-
-
-
Visualizations and Workflows
Diagram: Factors Influencing Thermal Stability
This diagram illustrates the key molecular factors that can be tuned to enhance the thermal stability of benzoate ester liquid crystals.
Caption: Key molecular design strategies to improve thermal stability.
Diagram: Experimental Workflow for Nanoparticle Doping
This workflow outlines the key steps for preparing and analyzing a nanoparticle-doped liquid crystal composite.
Caption: Workflow for enhancing stability via nanoparticle doping.
References
-
New Schiff's base cinnamates/benzoates liquid crystals with lateral methyl substitutes: characterisation, mesomorphic behaviour and DFT calculation. Taylor & Francis Online. [Link]
-
Schiff base/ester liquid crystals with different lateral substituents: mesophase behaviour and DFT calculations. ResearchGate. [Link]
-
Binary Liquid Crystal Mixtures Based on Schiff Base Derivatives with Oriented Lateral Substituents. MDPI. [Link]
-
Effect of Laterally Substituted Methoxy Group on the Liquid Crystalline Behavior of Novel Ester Molecules. Bentham Science Publishers. [Link]
-
Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity. Comptes Rendus de l'Académie des Sciences. [Link]
-
Achiral Nanoparticle-Enhanced Chiral Twist and Thermal Stability of Blue Phase Liquid Crystals. ACS Publications. [Link]
-
Effect of structural changes on mesophase stability of some model compounds based on the aryl benzoate group. Taylor & Francis Online. [Link]
-
Influence of lateral methyl and terminal substituents on the mesophase behaviour of four rings azo-ester liquid crystal compounds. ResearchGate. [Link]
-
Achiral Nanoparticle-Enhanced Chiral Twist and Thermal Stability of Blue Phase Liquid Crystals. PubMed Central. [Link]
-
Nanoparticles in thermotropic and lyotropic liquid crystals. Frontiers. [Link]
-
Benzoate liquid crystals with direct isotropic-smectic transition and antipathogenic activity. ResearchGate. [Link]
-
The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. NIH. [Link]
-
Nanoparticle-Induced Property Changes in Nematic Liquid Crystals. MDPI. [Link]
-
Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. Taylor & Francis Online. [Link]
-
Effect of Doping Process on Structural Properties of Liquid Crystals. AIP Publishing. [Link]
-
Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. SciSpace. [Link]
-
Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. PubMed Central. [Link]
-
Synthesis of new schiff base ester liquid crystals with a benzothiazole core. ResearchGate. [Link]
-
A Review of Developments in Polymer Stabilized Liquid Crystals. MDPI. [Link]
-
Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. PubMed Central. [Link]
-
Examining the liquid crystalline Behaviour and DFT modelling of the various terminal substituents of newly synthesized schiff base/ester benzothiazole compounds. OUCI. [Link]
-
Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. MDPI. [Link]
-
Effects of molecular structure on the stability of a thermotropic liquid crystal. Gas electron diffraction study of the molecular structure of phenyl benzoate. PubMed. [Link]
-
Ester Chemistry. Chemistry LibreTexts. [Link]
Sources
- 1. Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Effects of molecular structure on the stability of a thermotropic liquid crystal. Gas electron diffraction study of the molecular structure of phenyl benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (Open Access) Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety (2023) | Fowzia S. Alamro | 6 Citations [scispace.com]
- 9. Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Achiral Nanoparticle-Enhanced Chiral Twist and Thermal Stability of Blue Phase Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Nanoparticles in thermotropic and lyotropic liquid crystals [frontiersin.org]
- 20. A Review of Developments in Polymer Stabilized Liquid Crystals [mdpi.com]
Technical Support Center: Troubleshooting Homeotropic Alignment Issues in Liquid Crystal Cells
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for liquid crystal cell fabrication. This guide is designed for researchers, scientists, and professionals in drug development who utilize liquid crystal cells and require pristine homeotropic alignment for their applications. Achieving a perfect perpendicular alignment of liquid crystal (LC) molecules to the substrate is a critical, yet often challenging, step. This document provides in-depth, experience-driven troubleshooting advice and protocols to help you diagnose and resolve common alignment issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The solutions are based on a systematic approach to isolate and rectify the root cause.
Q1: My cell shows patchy alignment with bright areas and dark domains when viewed between crossed polarizers. What is causing this non-uniformity?
A: The appearance of domains (patches of differing brightness) in a homeotropically aligned cell is a classic indicator that the alignment is not uniform across the substrate.[1] A perfect homeotropic alignment should appear uniformly dark between crossed polarizers.[2][3] The bright areas signify regions where the LC molecules are tilted away from the perpendicular axis, leading to light leakage. This issue typically stems from inconsistencies in the surface anchoring conditions.
Primary Causality & Investigation Steps:
-
Surface Contamination: This is the most frequent cause. Microscopic dust particles, organic residues, or oils from handling create localized regions with different surface energy.[4][5] These contaminants disrupt the uniform interaction between the alignment layer and the liquid crystal molecules, preventing them from adopting a consistent perpendicular orientation.[6]
-
Inhomogeneous Alignment Layer: The film responsible for inducing homeotropic alignment (e.g., polyimide or silane) may be uneven. This can result from improper spin-coating (e.g., streaks, comet tails) or incomplete self-assembly of a silane monolayer. Phase separation in alignment layer mixtures can also lead to a non-uniform surface.[1]
-
Air Interface Effects: For open-faced films or in situations where curing occurs in a vacuum, the interface between the liquid crystal and the air (or vacuum) can introduce a competing alignment force.[1][7] This force may induce a tilted alignment that conflicts with the homeotropic alignment enforced by the substrate, resulting in domain formation.[1][7]
-
Insufficient Curing of Polyimide: If a polyimide (PI) alignment layer is not fully cured, its chemical structure and surface properties will be inconsistent. This can lead to weak or variable anchoring strength across the substrate.
Below is a workflow to diagnose the root cause of patchy alignment.
Caption: Troubleshooting workflow for patchy LC alignment.
Q2: The entire cell is slightly bright instead of pure black, suggesting a uniform tilt. How do I achieve a true 90° homeotropic alignment?
A: A uniformly bright appearance (often grayish) indicates that the liquid crystal molecules are not perfectly perpendicular to the substrate but possess a consistent, small "pretilt" angle away from the surface normal. While a small pretilt is sometimes desired to control switching direction, achieving a true 90° alignment requires minimizing any forces that encourage tilting.
Primary Causality & Investigation Steps:
-
Alignment Layer Chemistry: The chemical structure of your alignment layer is paramount. For polyimides, side-chains are typically responsible for inducing vertical alignment.[8][9] If the polyimide chemistry also has backbone components that favor planar alignment, a competition can arise, resulting in a tilted state.[8] Similarly, the alkyl chain length of silane coupling agents affects the final orientation.[10][11]
-
Incorrect Curing Temperature: Over-baking a polyimide can cleave off some of the side chains responsible for vertical alignment, weakening the homeotropic anchoring and promoting a tilt.[8] Conversely, under-baking may not complete the imidization process, leading to suboptimal performance. Generally, the ideal curing temperature is slightly below the maximum imidization temperature.[12]
-
Mechanical Rubbing: While primarily used for homogeneous alignment, even a gentle or accidental rubbing of a homeotropic alignment layer can induce a preferred tilt direction.[13] This can happen from improper handling or if a rubbing process is mistakenly applied.
-
Surface Topography: Nanoscale grooves or patterns on the substrate, whether intentional or from the manufacturing process, can physically guide LC molecules into a tilted state.[14][15]
| Parameter | Effect on Tilt Angle | Corrective Action |
| PI Curing Temperature | Over-baking can decrease the pretilt angle (increase tilt from normal).[8] | Optimize curing temperature based on the specific polyimide datasheet. A typical starting point is 180-200°C.[8][16] |
| Alignment Layer Choice | Mixing horizontal and vertical polyimides explicitly controls the tilt angle.[8] | Use a polyimide or silane specifically designed and validated for 90° homeotropic alignment.[2] |
| Surface Treatment | Mechanical rubbing introduces a defined tilt.[13] | Avoid any mechanical contact with the alignment layer after curing. Use non-contact alignment methods if possible. |
| LC-Air Interface | A strong homeotropic anchoring at the air interface can induce tilt, especially in thicker films.[7] | Pre-baking the sample before polymerization can reduce the homeotropic anchoring at the air interface.[7] |
Table 1: Key Parameters Influencing LC Pretilt Angle.
Q3: My initial homeotropic alignment is good, but it degrades when I apply voltage or after a few hours. What causes this instability?
A: Alignment instability points to weak surface anchoring energy or a chemical incompatibility between the cell components. The alignment layer is not "holding" the LC molecules strongly enough to resist thermal fluctuations or electric-field-induced torque.
Primary Causality & Investigation Steps:
-
Weak Surface Anchoring: The interaction energy between the alignment layer and the first layer of LC molecules may be insufficient. This can be due to an inappropriate choice of alignment material for the specific liquid crystal or a poorly formed alignment film.
-
Ion Migration: Mobile ions within the liquid crystal bulk can accumulate at the alignment layer interface when a DC or low-frequency AC voltage is applied. This buildup of charge, known as the "screening effect," alters the local electric field and can disrupt the surface anchoring, causing the LC molecules to tilt.
-
Chemical Contamination/Leaching: Impurities leaching from the sealant (e.g., epoxy) or outgassing from other components can contaminate the liquid crystal over time, reacting with or adsorbing onto the alignment layer and weakening its effect.
-
Thermal Instability of Alignment Layer: Some alignment methods, particularly those based on simpler surfactants, may not be thermally stable.[10] As the cell temperature fluctuates, the alignment layer itself may rearrange, leading to a loss of homeotropic alignment. Photo-aligned polyimide films, however, have shown excellent thermal stability.[9]
Frequently Asked Questions (FAQs)
Q1: How critical is substrate cleaning, and what is the definitive protocol?
A: Substrate cleaning is arguably the most critical step for achieving reproducible, high-quality homeotropic alignment. The goal is to create a surface with uniform surface energy, completely free of organic and particulate contaminants.[5] Even a single monolayer of contamination can alter the surface properties and create alignment defects.[4]
There is no single "definitive" protocol, as the ideal process depends on the initial cleanliness of the substrates and the nature of potential contaminants. However, a robust, multi-step process involving sonication in a sequence of solvents is considered the standard of care in the field.[4][17][18]
The logic is to use different solvents to remove different types of contaminants:
-
Detergent/Base: Saponifies and removes bulk organic greases and oils.
-
Isopropyl Alcohol (IPA): Removes polar organic residues and acts as a rinsing agent for acetone.[4][17]
-
Deionized (DI) Water: Rinses away salts and residual solvents.
-
UV-Ozone/Plasma Treatment (Optional but Recommended): A final, highly effective step to remove the last traces of organic contamination and to activate the surface (e.g., by creating hydroxyl groups), which can improve the bonding of the subsequent alignment layer.[17]
See Protocol 1 for a detailed, step-by-step experimental procedure.
Q2: Polyimide vs. Silane Coupling Agents: Which should I choose for my alignment layer?
A: Both polyimides (PI) and silane coupling agents (SCAs) are effective at inducing homeotropic alignment, but they operate via different mechanisms and have distinct advantages. The choice depends on your specific experimental needs, such as thermal stability, processing temperature, and substrate material.
Caption: Comparison of Polyimide and Silane alignment layers.
| Feature | Polyimide (PI) | Silane Coupling Agent (SCA) |
| Mechanism | Steric hindrance from side chains on a polymer backbone.[8][9] | Self-Assembled Monolayer (SAM) with vertically oriented alkyl chains.[19] |
| Deposition | Spin-coating, followed by baking and high-temperature curing. | Simple dipping, spin-coating, or vapor-phase deposition.[20] |
| Processing Temp. | High (typically 180-240°C).[8] | Low (can be near room temp, with a bake at ~100°C).[10][11] |
| Thermal Stability | Generally excellent.[9] | Can be lower, dependent on specific silane chemistry.[10] |
| Layer Thickness | Nanometers to tens of nanometers. | Monolayer (~1.5 nm).[20] |
| Best For | Applications requiring high durability and thermal stability; standard LCD fabrication. | Temperature-sensitive substrates (e.g., flexible electronics); rapid prototyping. |
Table 2: Comparison of Polyimide and Silane Coupling Agents for Homeotropic Alignment.
Q3: How does the curing temperature of my polyimide layer affect the final alignment?
A: The curing temperature is a critical process parameter that directly influences the chemical structure and morphology of the polyimide film, thereby affecting its ability to induce homeotropic alignment.[16] The process involves two main stages: a lower-temperature "soft bake" to evaporate the solvent, and a higher-temperature "hard bake" or "cure" to induce the imidization reaction, where the polyamic acid precursor converts into the final, stable polyimide.
-
Under-curing (Temperature too low or time too short): The imidization reaction is incomplete. The resulting film will have a mix of polyamic acid and polyimide, leading to poor alignment quality, weak anchoring energy, and instability over time.
-
Optimal Curing (e.g., 180-210°C): At the correct temperature, the imidization process completes, and the side chains responsible for vertical alignment orient themselves properly, resulting in a strong and stable homeotropic alignment.[12]
-
Over-curing (Temperature too high): Excessive heat can cause the decomposition or cleavage of the alkyl side chains that promote vertical alignment.[8] This weakens the vertical anchoring force and can even cause the polymer backbone's tendency for planar alignment to become more dominant, resulting in a tilted alignment.[8]
Experimental Protocols
Protocol 1: Multi-step ITO Substrate Cleaning
This protocol is designed to rigorously clean Indium Tin Oxide (ITO) coated glass substrates to remove both particulate and organic contamination.
Materials:
-
ITO-coated glass substrates
-
Non-phosphate laboratory detergent (e.g., Decon 90)
-
Acetone (ACS grade or higher)
-
Isopropyl Alcohol (IPA, ACS grade or higher)
-
Deionized (DI) water (18 MΩ·cm)
-
Lint-free wipes
-
Nitrogen or Argon gas line with filter
-
Ultrasonic bath
Procedure:
-
Initial Rinse & Scrub: Gently rinse the substrates under DI water. If visibly dirty, gently wipe with a lint-free cloth soaked in a mild detergent solution.
-
Sonication - Step 1 (Detergent): Place substrates in a substrate rack and immerse in a beaker containing a 2-5% solution of laboratory detergent in DI water. Sonicate for 20 minutes.[4]
-
DI Water Rinse: Thoroughly rinse the substrates and rack under flowing DI water for at least 5 minutes to remove all detergent residue.
-
Sonication - Step 2 (Acetone): Transfer the rack to a beaker of acetone. Sonicate for 20 minutes.[4][17]
-
Sonication - Step 3 (IPA): Transfer the rack to a beaker of IPA. Sonicate for 20 minutes.[4][17]
-
Final DI Water Rinse: Transfer the rack to a beaker of fresh DI water and sonicate for a final 15 minutes to remove any residual solvents.
-
Drying: Remove the substrates from the DI water and immediately dry them with a stream of filtered nitrogen or argon gas. Avoid letting water evaporate from the surface, as this can leave spots.
-
Storage & Final Treatment: Store the cleaned substrates in a clean, evacuated desiccator.[17] For best results, perform a 10-15 minute UV-Ozone treatment immediately before depositing the alignment layer.
| Step | Solvent/Solution | Time (min) | Temperature | Purpose |
| 1 | 2-5% Detergent | 20 | Ambient or warm (50°C)[17] | Remove bulk organic films/grease |
| 2 | Acetone | 20 | Ambient | Remove non-polar organics |
| 3 | Isopropyl Alcohol | 20 | Ambient | Remove polar organics/acetone residue |
| 4 | DI Water | 15 | Ambient | Remove residual salts/solvents |
Table 3: Recommended Ultrasonic Cleaning Protocol Parameters.
Protocol 2: Polyimide (PI) Alignment Layer Deposition
Materials:
-
Cleaned ITO substrates
-
Vertical alignment polyimide solution (e.g., from Nissan Chemical, JSR)
-
Appropriate solvent for dilution (if required, check datasheet)
-
Spin-coater
-
Hotplate
-
Curing oven or hotplate in a controlled environment
Procedure:
-
Substrate Preparation: Ensure substrates are clean, dry, and have reached room temperature.
-
Dispense PI: Place the substrate on the spin-coater chuck. Dispense a small amount of the PI solution onto the center of the substrate.
-
Spin-Coating: Ramp up to the desired speed (e.g., 500 rpm for 5s to spread, then 3000-4000 rpm for 45s for final thickness). These parameters must be optimized for your specific PI solution and desired thickness.
-
Soft Bake: Transfer the coated substrate to a hotplate set to ~80-100°C for 5-10 minutes. This step gently evaporates the solvent.
-
Hard Bake (Cure): Transfer the substrate to an oven or hotplate set to the manufacturer's recommended curing temperature (typically 180-200°C). Cure for the specified time (usually 60 minutes).
-
Cooling: Allow the substrates to cool down slowly to room temperature before cell assembly. Rapid cooling can introduce stress in the film.
Protocol 3: Silane Coupling Agent (SCA) Alignment Layer Deposition
Materials:
-
Cleaned ITO substrates
-
Silane coupling agent for homeotropic alignment (e.g., Phenyltrichlorosilane, or a fluorinated silane[20])
-
Anhydrous solvent (e.g., toluene)
-
Beakers for dipping
-
Hotplate
Procedure:
-
Solution Preparation: Prepare a dilute solution of the SCA in the anhydrous solvent. A common concentration is a 1:100 ratio of silane to toluene. Handle moisture-sensitive silanes (like trichlorosilanes) in a dry environment (e.g., glovebox).
-
Deposition: Immerse the cleaned, dry substrates in the silane solution for 5-10 minutes. This allows the self-assembled monolayer to form on the surface.
-
Rinsing: Remove the substrates and rinse them thoroughly with a pure solvent (e.g., IPA or fresh toluene) to remove any physisorbed (non-bonded) silane molecules.
-
Baking: Place the substrates on a hotplate at 90-110°C for 20-30 minutes to drive off the solvent and promote the covalent bonding of the silane to the substrate surface.[11]
-
Storage: Store the coated substrates in a desiccator until ready for cell assembly.
References
- Vertex AI Search, "Homeotropic alignment of liquid crystals on ITO surface using LBL assembly". No URL available.
- Benchchem, "Technical Support Center: Troubleshooting Poor Alignment of RM257 Liquid Crystal Films".
- Techinstro, "Indium Tin Oxide (ITO) Coated Glass Slides".
- Optica Publishing Group, "Controlling pre-tilt angles of liquid crystal using mixed polyimide alignment layer".
- Elsevier, "Homeotropic alignment of nematic liquid crystals with negative dielectric anisotropy".
- ResearchGate, "Polyimide photo-alignment layers for inclined homeotropic alignment of liquid crystal molecules | Request PDF".
- ResearchGate, "What is the best way to clean ITO coated glass substrate?".
- JINAN EVERGREEN GLASS CO.,LTD, "How to clean ITO Coated Glass".
- ResearchGate, "ITO/glass substrates cleaning".
- ResearchGate, "Effect of curing temperature on pretilt angles of polyimide alignment layer".
-
Wikipedia, "Homeotropic alignment". URL: [Link]
- ResearchGate, "Homeotropic alignment of liquid crystals on a nano-patterned polyimide surface using nanoimprint lithography | Request PDF".
- Soft Matter (RSC Publishing), "Homeotropic alignment of liquid crystals on a nano-patterned polyimide surface using nanoimprint lithography".
-
ResearchGate, "Illustration of the disturbance in the homeotropic alignment of LC...". URL: [Link]
- White Rose eTheses Online, "Surface Aligned Liquid Crystals on Micropatterned Polyimide Relief Structures".
- UNC Physics, "To make clean glass substrates:".
- ResearchGate, "Effects of Thermal Curing on the Structure of Polyimide Film".
- University of Colorado Boulder, "Homeotropic Alignment and Director Structures in Thin Films of Triphenylamine-Based Discotic Liquid Crystals Controlled by Suppo".
-
ACS Publications, "Homeotropic Self-Alignment of Discotic Liquid Crystals for Nanoporous Polymer Films | ACS Nano". URL: [Link]
- Grokipedia, "Homeotropic alignment".
- IOPscience, "Dipping and Photo-Induced Liquid Crystal Alignments Using Silane Surfactants".
-
arXiv, "Defects in Bent-core Liquid Crystals". URL: [Link]
-
Optica Publishing Group, "Role of homeotropic alignment strength at the air interface of polymerized liquid crystal layers". URL: [Link]
- AIP Publishing, "Homeotropically aligned nematic liquid crystal device locked by a polymer wall with wide viewing angle".
- ResearchGate, "Dipping and Photo-Induced Liquid Crystal Alignments Using Silane Surfactants | Request PDF".
-
Optica Publishing Group, "Uniform liquid crystal alignment on metallic nanohole arrays by vapor-phase deposition of silane coupling agent". URL: [Link]
- Elsevier, "Eliminating optical bounce of homeotropic liquid crystal cells with sputtered silicon dioxide alignment films by rubbing treatme".
-
MDPI, "Substrate Cleaning Processes and Their Influence on the Laser Resistance of Anti-Reflective Coatings". URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Homeotropic alignment - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. techinstro.com [techinstro.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. OPG [opg.optica.org]
- 8. OPG [opg.optica.org]
- 9. researchgate.net [researchgate.net]
- 10. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. web.phys.ntu.edu.tw [web.phys.ntu.edu.tw]
- 14. researchgate.net [researchgate.net]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. To make clean glass substrates: [research.physics.unc.edu]
- 19. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 20. OPG [opg.optica.org]
Technical Support Center: Minimizing Defects in 4-Butoxyphenyl 4-Pentylbenzoate Nematic Textures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Butoxyphenyl 4-Pentylbenzoate (BPPB) and other nematic liquid crystals. This guide provides in-depth troubleshooting and frequently asked questions to help you achieve defect-free nematic textures, a crucial requirement for reliable and reproducible experimental outcomes. While specific data for BPPB is not widely available, the principles and techniques discussed here are broadly applicable to nematic liquid crystals, with comparative data provided for well-characterized analogs where necessary.
Section 1: Frequently Asked Questions (FAQs)
What are the common types of defects observed in BPPB nematic textures?
The most common defects in nematic liquid crystals like BPPB are disclination lines (often appearing as Schlieren textures) and point defects (sometimes referred to as boojums).[1][2][3][4][5][6][7] Disclinations are line-like singularities where the director field is discontinuous, while point defects are singularities localized to a point.[2][8]
What are the primary causes of these defects?
Defects in nematic liquid crystals arise from a variety of factors, including:
-
Boundary conditions: Incompatible alignment enforced by the surfaces of the sample cell.[9]
-
Thermal fluctuations: Rapid cooling from the isotropic to the nematic phase can "freeze in" defects.[10]
-
Impurities and surface inhomogeneities: Dust particles or imperfections on the substrate can act as nucleation sites for defects.[10]
-
Topological constraints: The inherent topology of the director field can necessitate the formation of defects.[11][12]
What is the clearing point of BPPB and why is it important?
The clearing point, or nematic-to-isotropic transition temperature (TNI), is the temperature at which the material transitions from the ordered nematic phase to the disordered isotropic liquid phase.[13][14][15][16] Heating the sample above the clearing point and then slowly cooling it back down is a fundamental technique for annealing out defects.[17] For a similar compound, 4-pentylphenyl 4-methylbenzoate, a nematic phase is also observed, highlighting the importance of the phenylbenzoate core in forming this liquid crystal phase.[18]
How does the cooling rate affect defect formation?
A slow cooling rate through the nematic-to-isotropic transition is crucial for minimizing defects. Rapid cooling does not allow the liquid crystal molecules sufficient time to align uniformly, leading to the formation of a multi-domain texture with numerous defects.[19]
What is the role of surface alignment layers?
Surface alignment layers, such as rubbed polyimide films, are used to impose a uniform orientation of the liquid crystal molecules at the substrate surface.[20][21][22][23][24] This uniform surface alignment promotes the formation of a single-domain (monodomain) nematic texture, which is essential for many applications.[19][25][26][27][28]
Section 2: In-depth Troubleshooting Guides
Guide 1: Controlling Disclination Lines (Schlieren Textures)
Problem: The appearance of thread-like or line defects, often observed as dark brushes in a Schlieren texture under a polarizing microscope.[1][10][29][30][31]
Root Cause Analysis: Disclination lines are topological defects that arise from discontinuities in the director field.[9][11][12][32][33] They are particularly common when no specific surface alignment is enforced, leading to competing alignment domains.[1]
Step-by-Step Protocol for Minimization:
-
Substrate Preparation:
-
Thoroughly clean the glass substrates with a sequence of solvents (e.g., acetone, isopropanol) and deionized water to remove any organic residues and particulates.
-
Dry the substrates in a clean oven or with a stream of filtered nitrogen.
-
-
Application of Alignment Layer:
-
Spin-coat a thin layer of a polyimide alignment agent (e.g., PI2555) onto the substrates.
-
Cure the polyimide according to the manufacturer's specifications.
-
Mechanically rub the cured polyimide layer with a velvet cloth in a single direction to create microscopic grooves that will align the liquid crystal molecules.[21]
-
-
Cell Assembly:
-
Assemble the two rubbed substrates into a cell with a defined thickness using spacers. The rubbing directions can be parallel for planar alignment or anti-parallel for a twisted nematic configuration.
-
-
Controlled Thermal Cycling (Thermal Annealing):
-
Fill the cell with BPPB in its isotropic phase by capillary action on a hot plate set above the clearing point.
-
Heat the filled cell to a temperature a few degrees above the clearing point and hold for a period to ensure the entire sample is isotropic.
-
Slowly cool the cell through the nematic-to-isotropic transition at a controlled rate (e.g., 0.1-1°C/min). This slow cooling allows the liquid crystal to anneal and form a uniform monodomain.[17]
-
Visual Aid: Thermal Cycling Workflow
Caption: Workflow for preparing a monodomain nematic liquid crystal cell.
Guide 2: Eliminating Point Defects (Boojums)
Problem: The presence of point-like defects, often appearing at the surface of the liquid crystal.[3][4][5][6][7]
Root Cause Analysis: Boojums are surface point defects that can arise from topological constraints, especially in droplets or when there are variations in surface anchoring.[3][4][5] They can also be pinned by surface imperfections.
Step-by-Step Protocol for Elimination:
-
Enhance Surface Homogeneity:
-
Ensure the highest quality substrates with minimal surface roughness.
-
Filter the alignment layer solution before application to remove any particulates.
-
Perform all processing in a clean environment to prevent dust contamination.
-
-
Optimize the Rubbing Process:
-
Use a consistent and controlled rubbing pressure and speed to create uniform grooves on the alignment layer.
-
Ensure the rubbing cloth is clean and free of debris.
-
-
Alternative Alignment Techniques:
Visual Aid: Impact of Surface Treatment on Alignment
Caption: Influence of surface treatment on the quality of nematic alignment.
Guide 3: Managing Domain Formation
Problem: The sample is not a single uniform domain (monodomain), but rather consists of multiple domains with different alignment directions, separated by domain walls.
Root Cause Analysis: Multiple domains can form during the isotropic-to-nematic phase transition if nucleation occurs at multiple points simultaneously with different initial orientations. This is common in the absence of a strong aligning influence.
Step-by-Step Protocol for Achieving Monodomain Alignment:
-
Temperature Gradient:
-
Create a small temperature gradient across the sample as it cools through the TNI. This encourages the nematic phase to nucleate at the cooler end and grow as a single domain across the sample.
-
-
Application of an External Field:
-
For liquid crystals with a significant dielectric or diamagnetic anisotropy, an external electric or magnetic field can be applied during the cooling process to direct the alignment of the molecules and promote the formation of a monodomain.
-
-
Shear Flow:
-
Applying a gentle shear force to the sample during the phase transition can help to align the molecules and form a single domain. This can be achieved by slightly moving one of the substrates relative to the other. Thermal expansion and contraction can also induce flow that realigns the director.[34][35][36]
-
Visual Aid: Methods for Achieving Monodomain Alignment
Caption: Comparison of techniques to promote monodomain formation.
Section 3: Quantitative Data Summary
Table 1: Physical Properties of 5CB (for reference)
| Property | Value |
| Nematic-Isotropic Transition (TNI) | ~35 °C |
| Birefringence (Δn) | ~0.18 at 25 °C |
| Dielectric Anisotropy (Δε) | Positive |
Table 2: Recommended Parameters for Thermal Annealing
| Parameter | Recommended Value | Rationale |
| Annealing Temperature | TNI + 5°C | Ensures the entire sample is in the isotropic phase. |
| Cooling Rate | 0.1 - 1.0 °C/min | Allows sufficient time for molecular reorientation and defect annihilation. |
| Hold Time at Annealing Temp. | 10 - 30 minutes | Ensures thermal equilibrium. |
References
- Geometry and mechanics of disclination lines in 3D nematic liquid crystals.
- Tunable three-dimensional architecture of nematic disclination lines.
- The schlieren texture of nematic liquid crystals.
- On the schlieren texture in nematic and smectic liquid crystals. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics.
- Crystallization upon thermal annealing of a glass-forming liquid crystal in the nem
- Geometry and mechanics of disclination lines in 3D nematic liquid crystals.
- Structures and topological defects in pressure-driven lyotropic chromonic liquid crystals.
- PECULIARITIES OF THE SCHLIEREN TEXTURES IN LYOTROPIC NEMATIC MESOPHASES. Ukrainian Journal of Physics.
- Artificial web of disclination lines in nematic liquid crystals.
- Controlling Defects in Nematic and Smectic Liquid Crystals Through Boundary Geometry. University of Colorado Boulder.
- Analysis of Nematic Liquid Crystals with Disclin
- Defects in liquid crystals. Physics Today.
- Nematic liquid crystal boojums with handles on colloidal handlebodies.
- Field controlled nematic-to-isotropic phase transition in liquid crystal–carbon nanotube composites. Journal of Applied Physics.
- Defects and Textures in Liquid Crystals. World Scientific.
- Preparation of Monodomain Liquid Crystal Elastomers and Liquid Crystal Elastomer Nanocomposites. Journal of Visualized Experiments.
- Global defect topology in nematic liquid crystals. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences.
- Surface alignment of ferroelectric nematic liquid crystals.
- Surface alignment of nematic liquid crystals by direct laser writing of photopolymer alignment layers. Scientific Reports.
- An unusual characteristic of the nematic schlieren textures in hydrogen bond thermotropic liquid crystals. Molecular Crystals and Liquid Crystals.
- Nematic liquid crystal boojums with handles on colloidal handlebodies. arXiv.
- Novel Defect Structures in Nematic Liquid Crystal Shells. Physical Review Letters.
- Surface alignment of ferroelectric nematic liquid crystals.
- Liquid crystals boojum-colloids. arXiv.
- Toward Monodomain Nematic Liquid Crystal Elastomers of Arbitrary Thickness through PET-RAFT Polymeriz
- The Techniques of Surface Alignment of Liquid Crystals.
- Dense packing of topological defects in nematic liquid crystal cells with pads, crossed-strips, and porous electrodes. Optics Express.
- Regular arrays of topological defects within nematic liquid crystals by colloidal assembly.
- Designing liquid crystal alignment surfaces. Applied Physics Letters.
- On the schlieren texture in nematic and smectic liquid crystals. Semantic Scholar.
- Nematic–isotropic phase transition of binary liquid crystal mixtures. Molecular Crystals and Liquid Crystals.
- Preparation of Liquid Crystalline Elastomers.
- Toward Monodomain Nematic Liquid Crystal Elastomers of Arbitrary Thickness through PET-RAFT Polymeriz
- Liquid crystals: Lecture 2 Topological defects, Droplets and Lamellar phases.
- Nematic-isotropic phase transition in a liquid-crystal droplet.
- Simulating the nematic-isotropic phase transition of liquid crystal model via generalized replica-exchange method. The Journal of Chemical Physics.
- Formation of a nematic monodomain in a model liquid crystal film. Journal of Molecular Liquids.
- Some observations on defects in nem
- Control of topological defect orientations in nematic liquid crystals via a reduced order model. APS March Meeting 2025.
- Impurity-induced nematic–isotropic transition of liquid crystals. Physical Chemistry Chemical Physics.
- Molecular reorientation of a nematic liquid crystal by thermal expansion.
- Molecular reorientation of a nematic liquid crystal by thermal expansion. OSTI.GOV.
- Nematic and Smectic Liquid Crystals. BOC Sciences.
- Molecular reorientation of a nematic liquid crystal by thermal expansion.
- Photo-Aligned Nematic Liquid Crystals Enable the Modulation of Thermoplasmonic He
- Molecular structure of the implemented liquid crystalline structures.
- 4-Pentylphenyl 4-Methylbenzo
Sources
- 1. dspace.rri.res.in [dspace.rri.res.in]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pnas.org [pnas.org]
- 4. [1612.08754] Nematic liquid crystal boojums with handles on colloidal handlebodies [arxiv.org]
- 5. DSpace [repository.upenn.edu]
- 6. [1204.0290] Liquid crystals boojum-colloids [arxiv.org]
- 7. boulderschool.yale.edu [boulderschool.yale.edu]
- 8. ias.ac.in [ias.ac.in]
- 9. Tunable three-dimensional architecture of nematic disclination lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 11. Geometry and mechanics of disclination lines in 3D nematic liquid crystals - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Impurity-induced nematic–isotropic transition of liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. ossila.com [ossila.com]
- 19. Sci-Hub. Formation of a nematic monodomain in a model liquid crystal film / Journal of Molecular Liquids, 2000 [sci-hub.red]
- 20. par.nsf.gov [par.nsf.gov]
- 21. Surface alignment of nematic liquid crystals by direct laser writing of photopolymer alignment layers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Surface alignment of ferroelectric nematic liquid crystals - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.aip.org [pubs.aip.org]
- 25. Preparation of Monodomain Liquid Crystal Elastomers and Liquid Crystal Elastomer Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 29. On the schlieren texture in nematic and smectic liquid crystals - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 30. tandfonline.com [tandfonline.com]
- 31. semanticscholar.org [semanticscholar.org]
- 32. Artificial web of disclination lines in nematic liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. emergentmind.com [emergentmind.com]
- 34. Molecular reorientation of a nematic liquid crystal by thermal expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Molecular reorientation of a nematic liquid crystal by thermal expansion (Journal Article) | OSTI.GOV [osti.gov]
- 36. researchgate.net [researchgate.net]
Navigating the Challenges of Large-Scale Liquid Crystal Monomer Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for Large-Scale Synthesis of Liquid Crystal Monomers. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are navigating the complexities of scaling up the synthesis of these unique molecules. In the following sections, we will address common challenges encountered in the laboratory and in production, providing practical, field-proven insights and solutions. Our focus is on not just what to do, but why specific approaches are effective, grounding our advice in established chemical principles.
Frequently Asked Questions (FAQs)
This section provides quick answers to some of the most common questions that arise during the synthesis of liquid crystal monomers.
Q1: What are the most critical factors to control during the scale-up of a liquid crystal monomer synthesis?
When moving from bench-scale to large-scale production, several factors become increasingly critical. The most important of these is heat management , especially for exothermic reactions. The surface-area-to-volume ratio decreases significantly as the reactor size increases, which can lead to difficulties in dissipating heat and may result in thermal runaways if not properly controlled.[1][2] Another key factor is mixing efficiency , which is crucial for maintaining homogeneity and ensuring consistent reaction kinetics.[3] Finally, the purity of starting materials and solvents has a more pronounced impact on the final product quality at a larger scale.
Q2: How do I choose the right purification method for my liquid crystal monomer?
The choice of purification method depends on the physical state of your monomer and the nature of the impurities. For solid monomers, recrystallization is often the most effective and economical method for achieving high purity.[4] The selection of an appropriate solvent system is crucial for successful recrystallization.[5] For liquid or low-melting-point monomers, column chromatography is a powerful technique for separating the desired product from byproducts and unreacted starting materials.[6][7]
Q3: What is the typical impact of residual catalyst on the final properties of a liquid crystal monomer?
Residual metal catalysts, particularly palladium from cross-coupling reactions, can have a detrimental effect on the electro-optical properties of liquid crystal materials. Even at parts-per-million (ppm) levels, these impurities can alter the dielectric anisotropy, decrease the resistivity, and affect the phase transition temperatures of the liquid crystal.[8] Therefore, efficient removal of catalyst residues is a critical step in the purification process.
Q4: Can I predict the liquid crystalline properties of a new monomer before synthesis?
While computational modeling can provide some insights, the definitive determination of liquid crystalline properties requires experimental characterization. The mesophase behavior is highly sensitive to subtle changes in molecular structure, such as the length of alkyl chains, the nature of the core, and the presence of lateral substituents.[9] Key characterization techniques include Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for overcoming specific challenges you may encounter during your experiments.
Guide 1: Low Reaction Yield
A low yield of the desired liquid crystal monomer is a common and frustrating problem. The potential causes are multifaceted, ranging from incomplete reactions to product loss during workup.
Q: My Suzuki cross-coupling reaction for a biphenyl-based liquid crystal monomer is giving a low yield. What are the likely causes and how can I improve it?
The Suzuki-Miyaura cross-coupling is a powerful tool for synthesizing the biphenyl core of many liquid crystal monomers, but its efficiency can be influenced by several factors.[10][11]
Potential Causes and Solutions:
-
Inefficient Catalyst Activity:
-
Explanation: The palladium catalyst may be deactivated or not present in its active Pd(0) state. The choice of ligands and base is critical for the catalytic cycle.
-
Solutions:
-
Catalyst and Ligand Selection: Ensure you are using a suitable palladium precursor and ligand for your specific substrates. For many biaryl syntheses, phosphine-based ligands are effective.
-
Base Selection: The choice of base is crucial. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base depends on the substrates and solvent.[12]
-
Solvent Effects: The solvent can significantly influence the reaction rate and yield. Aprotic polar solvents like DMF or DME are often used, but aqueous solvent systems can also be highly effective.[13]
-
-
-
Incomplete Reaction:
-
Explanation: The reaction may not have reached completion due to insufficient reaction time, low temperature, or degradation of reactants or catalyst.
-
Solutions:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. Experiment with a range of temperatures to find the optimal balance. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[10]
-
-
-
Side Reactions:
-
Explanation: Homocoupling of the boronic acid or dehalogenation of the aryl halide are common side reactions that consume starting materials and reduce the yield of the desired product.
-
Solutions:
-
Stoichiometry Control: Use a slight excess of the boronic acid (typically 1.1-1.5 equivalents) to favor the cross-coupling reaction.
-
Oxygen-Free Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
-
Experimental Protocol: Optimizing a Suzuki Coupling Reaction
-
Screening of Conditions:
-
Set up a series of small-scale reactions in parallel to screen different palladium catalysts, ligands, bases, and solvents. .
-
Use a consistent amount of aryl halide as the limiting reagent in each reaction.
-
-
Monitoring Progress:
-
Take aliquots from each reaction at regular intervals and analyze by TLC or GC to determine the rate of product formation and consumption of starting materials.
-
-
Analysis of Results:
-
Identify the combination of reagents and conditions that provides the highest yield of the desired product with the fewest side products.
-
-
Scale-Up:
-
Once the optimal conditions are identified, scale up the reaction, ensuring adequate temperature control and mixing.
-
| Parameter | Common Starting Points | Troubleshooting Tips |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | If yield is low, try a different palladium precursor. |
| Ligand | PPh₃, SPhos, XPhos | The choice of ligand is often substrate-dependent. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The strength and solubility of the base are important. |
| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Solvent polarity can significantly impact the reaction. |
| Temperature | 80-110 °C | Optimize for a balance between reaction rate and stability. |
Guide 2: Product Purification Challenges
Achieving the high purity required for liquid crystal applications can be a significant hurdle, especially at a large scale.
Q: I am having difficulty purifying my solid calamitic liquid crystal monomer. Recrystallization is either giving a low recovery or the product is "oiling out". What should I do?
"Oiling out," where the compound separates as a liquid instead of forming crystals, is a common problem in recrystallization, particularly when the melting point of the solute is lower than the boiling point of the solvent.[14]
Potential Causes and Solutions:
-
Inappropriate Solvent Choice:
-
Explanation: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, recovery will be poor. If it is not soluble enough at high temperatures, a large volume of solvent will be needed, which can also lead to low recovery.[15]
-
Solutions:
-
Solvent Screening: Systematically test a range of solvents with varying polarities. Good single-solvent options for many liquid crystal monomers include ethanol, ethyl acetate, and hexane.[6]
-
Mixed Solvent Systems: If a suitable single solvent cannot be found, a mixed solvent system can be very effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Heating the mixture should result in a clear solution from which crystals will form upon slow cooling.[5] Common mixed solvent systems include heptane/ethyl acetate and methanol/water.[16]
-
-
-
Cooling Rate is Too Fast:
-
Explanation: Rapid cooling can lead to supersaturation and cause the compound to separate as an oil.
-
Solutions:
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can help to slow the cooling rate.
-
Seed Crystals: Adding a small crystal of the pure compound to the cooled solution can induce crystallization and prevent oiling out.[14]
-
-
-
High Impurity Level:
-
Explanation: A high concentration of impurities can lower the melting point of the mixture, making it more prone to oiling out.
-
Solutions:
-
Pre-purification: If the crude product is highly impure, consider a preliminary purification step, such as passing it through a short plug of silica gel, before attempting recrystallization.
-
Decolorizing Carbon: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.
-
-
Workflow for Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting recrystallization issues.
Guide 3: Managing Exothermic Reactions at Scale
Controlling the heat generated by exothermic reactions is paramount for safety and for achieving a consistent product quality in large-scale synthesis.
Q: My esterification reaction to produce a liquid crystal monomer is highly exothermic. How can I safely manage this at a multi-liter scale?
Esterification reactions, especially when catalyzed by strong acids, can be significantly exothermic.[17] Managing this exotherm is critical to prevent runaway reactions and the formation of byproducts.[18]
Key Principles for Managing Exotherms:
-
Controlled Reagent Addition:
-
Explanation: Adding one of the reactants portion-wise or via a dropping funnel allows for the rate of heat generation to be controlled.[2]
-
Implementation: The most reactive component should be added slowly to the reaction mixture while monitoring the internal temperature. The addition rate should be adjusted to maintain the desired temperature range.
-
-
Efficient Heat Transfer:
-
Explanation: The reactor must be able to remove the heat generated by the reaction efficiently.
-
Implementation:
-
Reactor Design: Use a reactor with a high surface area to volume ratio, such as a jacketed reactor with good agitation.[3]
-
Cooling System: Ensure the cooling system has sufficient capacity to handle the maximum heat output of the reaction. This may involve using a circulating chiller with a low-temperature coolant.
-
-
-
Dilution:
-
Explanation: Conducting the reaction in a larger volume of solvent can help to absorb the heat generated and moderate the temperature increase.
-
Implementation: While this can be effective, it may also slow down the reaction rate and reduce the overall throughput. The choice of solvent and its concentration should be optimized.
-
Workflow for Scaling Up an Exothermic Reaction
Caption: Workflow for safely scaling up an exothermic reaction.
References
-
DeVasher, R. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]
- Helal, C. J., et al. (2000). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry.
-
Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. [Link]
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. [Link]
- Blackmond, D. G. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series.
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
- Soman, S. S., & Jain, P. (2022). design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Journal of Advanced Scientific Research.
- Azmi, S. N. (n.d.). synthesis and characterization of some calamitic liquid crystals consisting of cholesterol, rod. EPrints USM.
-
University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals. [Link]
- Al-Rawi, M. M. (2020). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. MDPI.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
- Kirsch, P., et al. (2013).
-
IOSR Journal. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. [Link]
- Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.
- Percy, J. M., et al. (2014). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes.
- Kelly, S. M., et al. (2014). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media.
- Jana, P., et al. (2021). Impurity-induced nematic–isotropic transition of liquid crystals. RSC Publishing.
- Shah, R. R., & Abbott, N. L. (2001). Quantitative Methods Based on Twisted Nematic Liquid Crystals for Mapping Surfaces Patterned with Bio/Chemical Functionality Relevant to Bioanalytical Assays. PMC.
- Ghosh, S., et al. (2015). Palladium-induced transformation of nematic liquid crystals to robust metallogel comprising self-assembled nanowires. RSC Publishing.
- Han, D., et al. (2015).
-
The Chemistry Blog. (2024). Exothermic Reactions Explained. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
- Li, W., et al. (2015).
-
Reddit. (2024). Esterification not Working. r/chemhelp. [Link]
-
ResearchGate. (n.d.). Impurity-induced nematic-isotropic transition of liquid crystals. [Link]
- Bicu, E., et al. (2014). Thermal behaviour and electro-optical properties of a series of liquid crystals based on palladium complexes with mixed ligands. Semantic Scholar.
- Google Patents. (n.d.). US5540857A - Purification of liquid crystals and liquid crystal composition.
- Mali, K., et al. (2017).
- Groy, F. (n.d.).
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry. [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. [Link]
-
YouTube. (2013). 【4K】-- Column Chromatography (Purification). [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
- Wang, L., et al. (2024). Fluorinated Liquid-Crystal Monomers in Serum from the General Population and Their Impact on Human Health. Environmental Science & Technology.
-
GEA. (n.d.). Organic Chemical Purification. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Condorchem Enviro Solutions. (n.d.). Industrial crystallization: solid-liquid separation process. [Link]
-
MD Scientific. (n.d.). Interchim-Purification-Column-Guide-1508-2.pdf. [Link]
-
arXiv. (2011). Analysis of Nematic Liquid Crystals with Disclination Lines. [Link]
-
Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. [Link]
-
ResearchGate. (2025). Liquid crystal properties resulting from synergetic effects between non-mesogenic organic molecules and a one nanometre sized octahedral transition metal cluster. [Link]
-
YouTube. (2025). Prof. Ivan Smalyukh | Topological defects in nematic liquid crystals dictated by topologically.... [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. amarequip.com [amarequip.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Design and synthesis of a new family of fluorinated liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-induced transformation of nematic liquid crystals to robust metallogel comprising self-assembled nanowires - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. colorado.edu [colorado.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mt.com [mt.com]
- 16. reddit.com [reddit.com]
- 17. Ester formation at the liquid–solid interface - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemicals.co.uk [chemicals.co.uk]
Technical Support Center: Optimizing Response Times for 4-Butoxyphenyl 4-Pentylbenzoate-Based Devices
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Butoxyphenyl 4-Pentylbenzoate and similar nematic liquid crystal-based devices. This guide provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve issues related to device response time. Our focus is on explaining the underlying physical principles behind experimental choices to empower you to optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
A1: this compound is a thermotropic liquid crystal, meaning it exhibits a liquid crystal phase as the temperature is varied.[1] Specifically, it is a nematic liquid crystal, where the elongated molecules have long-range orientational order but no long-range positional order.[2] This molecular structure is part of a broader class of phenylbenzoate-based liquid crystals.[3] These materials are of interest for applications in optical electronics, such as liquid-crystal displays (LCDs) and spatial light modulators, due to their ability to modulate light in response to an electric field.[3][4]
Q2: What fundamentally governs the response time of a nematic liquid crystal device?
A2: The response time of a nematic liquid crystal device is the time it takes for the liquid crystal molecules to reorient from an initial to a final state when an electric field is applied or removed.[5] This is primarily governed by a balance between the driving force from the electric field and the restoring elastic forces and viscous drag within the material. The key material parameters influencing response time are rotational viscosity (γ₁), elastic constants (Kᵢᵢ), and dielectric anisotropy (Δε). Device parameters such as the thickness of the liquid crystal layer (cell gap, d) also play a critical role.[5]
Q3: What are typical response times for nematic liquid crystal devices, and why is it important to minimize them?
A3: Typical response times for nematic liquid crystal devices are on the order of milliseconds.[5] For display applications, slow response times can lead to motion blur and afterimages, degrading the quality of moving pictures.[2] In scientific applications like spatial light modulators or optical switches, a faster response time allows for higher-speed operation and more rapid modulation of light.
Troubleshooting Guide: Sluggish Device Response
This section addresses common issues related to slow response times in devices utilizing this compound or similar nematic liquid crystals.
Issue 1: My device's rise time (turn-on) is excessively long.
Possible Cause: The driving voltage may be insufficient to overcome the viscoelastic properties of the liquid crystal in a timely manner. The rise time is inversely proportional to the square of the applied voltage.
Troubleshooting Steps:
-
Increase Driving Voltage: The most direct approach is to increase the amplitude of the driving voltage. A higher voltage creates a stronger electric field, exerting a greater torque on the liquid crystal molecules and causing them to reorient more quickly.
-
Implement an Overdrive Scheme: For a more sophisticated approach, utilize an "overdrive" driving scheme. This involves applying an initial voltage pulse that is higher than the target voltage for a short duration before settling to the desired voltage.[6][7][8] This initial "kick" significantly accelerates the molecular reorientation.
-
Protocol for Implementing a Basic Overdrive Scheme:
-
Determine the static voltage (V_static) required for the desired final state.
-
Apply an overdrive voltage (V_overdrive > V_static) for a predetermined duration (t_overdrive).
-
After t_overdrive, reduce the voltage to V_static.
-
Monitor the optical response to optimize t_overdrive and V_overdrive to achieve the target state quickly without significant overshoot.
-
-
Causality Explained: The switching-on time (τ_on) can be approximated by the equation:
τ_on ≈ (γ₁ * d²) / (ε₀ * |Δε| * (V² - V_th²))
where γ₁ is the rotational viscosity, d is the cell gap, ε₀ is the vacuum permittivity, Δε is the dielectric anisotropy, V is the applied voltage, and V_th is the threshold voltage. As you can see, increasing V significantly decreases τ_on. An overdrive scheme effectively uses a very high V for a short period to rapidly initiate the transition.
Issue 2: The fall time (turn-off) of my device is too slow.
Possible Cause: The relaxation of the liquid crystal molecules back to their initial state when the electric field is removed is a passive process governed by the material's elastic and viscous properties. A high rotational viscosity or a large cell gap can lead to slow relaxation.
Troubleshooting Steps:
-
Reduce the Cell Gap (d): The fall time is proportional to the square of the cell gap. Therefore, reducing the thickness of the liquid crystal layer is a very effective way to decrease the fall time. For instance, halving the cell gap can reduce the fall time by a factor of four.
-
Increase Operating Temperature: The rotational viscosity of liquid crystals is highly dependent on temperature, generally decreasing as the temperature rises. Operating the device at a moderately elevated temperature can significantly lower viscosity and thus speed up the relaxation time. However, be mindful of the material's clearing point (the temperature at which it transitions to an isotropic liquid).
-
Material Engineering (Advanced): If feasible, consider creating a liquid crystal mixture. Introducing a lower viscosity nematic liquid crystal can reduce the overall viscosity of the mixture and improve the fall time.
-
Implement an Undershoot Driving Scheme: Similar to overdrive for turn-on, an "undershoot" voltage can be applied to accelerate the turn-off process. This is particularly effective for dual-frequency liquid crystals but can also be adapted for standard nematics by applying a brief voltage pulse of opposite polarity or a voltage below the holding voltage.
Causality Explained: The fall time (τ_off) is described by the equation:
τ_off ≈ (γ₁ * d²) / (Kᵢᵢ * π²)
where Kᵢᵢ is the relevant elastic constant (e.g., K₁₁ for splay, K₃₃ for bend). This equation clearly shows the strong dependence of the fall time on the cell gap and rotational viscosity.
Experimental Protocols
Protocol 1: Standard Measurement of Nematic LC Response Time
This protocol outlines the standard optical method for measuring the rise and fall times of a nematic liquid crystal cell.
Apparatus:
-
Helium-Neon (HeNe) laser or other stable light source
-
Two crossed polarizers
-
The liquid crystal device under test
-
Function generator capable of producing square waves
-
Photodiode detector
-
Oscilloscope
Procedure:
-
Setup: Arrange the components as shown in the diagram below. The LC cell is placed between the two crossed polarizers. The laser beam passes through the first polarizer, the LC cell, the second polarizer, and is then detected by the photodiode.
-
Alignment: Rotate the LC cell until the director (in the off-state) is at 45° to the transmission axes of both polarizers to ensure maximum modulation depth.
-
Signal Generation: Connect the function generator to the LC cell. Set it to produce a square wave with a frequency low enough to allow for full switching and relaxation (e.g., 10-100 Hz). The low voltage state should be 0V (or the holding voltage), and the high voltage state should be the desired driving voltage.
-
Data Acquisition: Connect the photodiode output to the oscilloscope. You should observe the transmitted light intensity changing in response to the applied voltage.
-
Measurement:
-
Rise Time (τ_on): Measure the time it takes for the transmitted intensity to go from 10% to 90% of its final value after the voltage is applied.
-
Fall Time (τ_off): Measure the time it takes for the transmitted intensity to drop from 90% to 10% of its maximum value after the voltage is removed.
-
Experimental Workflow for Response Time Measurement
Caption: Factors influencing liquid crystal response time.
References
-
Oton, J. M., et al. (2019). "Optimization of the response time measuring method for liquid crystal variable retarders." Review of Scientific Instruments, 90(12), 123103. [Link]
-
Nakamura, H. (2001). "51.1: Overdrive Method for Reducing Response Times of Liquid Crystal Displays." SID Symposium Digest of Technical Papers, 32(1), 1256-1259. [Link]
-
van de Witte, P., et al. (2008). "Temperature compensated overdrive in vertically aligned liquid crystal displays." Applied Physics Letters, 93(26), 261111. [Link]
-
Raynes, E. P. (1983). "The physics and display applications of liquid crystals." Physica Scripta, T3, 167-175. [Link]
-
Wu, S. T. (1987). "Absorption and scattering measurements of nematic liquid crystals." Applied Optics, 26(9), 1755-1759. [Link]
-
Wu, S. T., & Wu, C. S. (2011). "Studies Of Liquid Crystal Response Time." UCF STARS. [Link]
-
Palffy-Muhoray, P. (2019, December 14). "The physics of liquid crystals." YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). "Elastic, dielectric and optical constants of 4'-pentyl-4-cyanobiphenyl." Retrieved from [Link]
Sources
- 1. liqcryst.alfa-chemistry.com [liqcryst.alfa-chemistry.com]
- 2. The diverse world of liquid crystals - Physics Today [physicstoday.aip.org]
- 3. ossila.com [ossila.com]
- 4. Buy 4-Pentylphenyl-4-pentylbenzoate [smolecule.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Sci-Hub. 51.1: Overdrive Method for Reducing Response Times of Liquid Crystal Displays / SID Symposium Digest of Technical Papers, 2001 [sci-hub.st]
Technical Support Center: Managing Moisture in Ester-Based Liquid Crystal Systems
A-Level: Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ester-based liquid crystals. This guide is designed to provide in-depth, practical solutions to the challenges posed by the inherent moisture sensitivity of these materials. By understanding the underlying chemical principles and adopting rigorous experimental techniques, you can ensure the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs) - The "Why" and "How"
This section addresses fundamental questions regarding the interaction of water with ester-based liquid crystals, providing the foundational knowledge needed for effective troubleshooting.
Q1: Why are ester-based liquid crystals so sensitive to moisture?
A1: The sensitivity of ester-based liquid crystals to moisture stems from the chemical reactivity of the ester functional group (-COO-). This group is susceptible to a reaction called hydrolysis , which is essentially the cleavage of the ester bond by a water molecule.[1][2][3] This reaction is often catalyzed by the presence of acids or bases.[2][3][4]
The hydrolysis of an ester produces a carboxylic acid and an alcohol, neither of which are liquid crystalline.[1][2] The introduction of these non-mesogenic impurities disrupts the delicate long-range orientational and/or positional order of the liquid crystal phase.[5] This disruption can lead to significant and detrimental changes in the material's physical properties, including altered phase transition temperatures, degraded electro-optical performance, and a complete loss of the desired liquid crystalline phase.[5]
Here is a diagram illustrating the acid-catalyzed hydrolysis mechanism:
Caption: Acid-catalyzed hydrolysis of an ester.
Q2: What are the common signs of moisture contamination in my liquid crystal sample?
A2: The observable signs of moisture contamination can range from subtle to dramatic, depending on the extent of hydrolysis. Key indicators to watch for include:
-
Shifts in Phase Transition Temperatures: The introduction of impurities will typically depress and broaden the clearing point (the transition from the liquid crystal phase to the isotropic liquid phase).
-
Appearance of Defects: In the liquid crystal texture observed under a polarized optical microscope, you may see an increase in the density of defects or the appearance of new types of defects.
-
Phase Separation: In cases of significant contamination, you may observe macroscopic phase separation, where droplets of the isotropic hydrolysis products are visible within the liquid crystal matrix.
-
Changes in Viscosity: The sample may become noticeably less viscous as the concentration of the smaller, non-mesogenic hydrolysis products increases.
-
Discoloration: While less common, some ester-based liquid crystals may exhibit a change in color upon degradation.[6]
-
Hazy or Blurred Appearance: In display applications, moisture can lead to a hazy or blurred image.[7]
Q3: How can I effectively dry my solvents and glassware to minimize moisture contamination?
A3: Rigorous drying of all materials that will come into contact with your liquid crystal is paramount.
For Glassware:
-
Oven Drying: The most common and effective method is to dry glassware in an oven at a temperature of at least 120 °C for a minimum of 4 hours, and ideally overnight.
-
Flame Drying: For quick drying of individual pieces of glassware, flame drying under a stream of dry, inert gas (like nitrogen or argon) can be used. This should only be performed by experienced personnel with appropriate safety precautions.
For Solvents:
The choice of drying method depends on the solvent and the required level of dryness.
| Solvent | Drying Agent | Procedure |
| Toluene | Sodium/Benzophenone | Reflux under an inert atmosphere until a persistent blue or purple color indicates dryness. Distill directly into the reaction vessel. |
| Dichloromethane | Calcium Hydride (CaH₂) | Stir over CaH₂ for several hours (or overnight) and then distill. |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Similar to toluene, reflux until the blue/purple color persists and then distill. |
| Acetonitrile | Calcium Hydride (CaH₂) | Stir over CaH₂ and distill. |
Important Note: Always consult a reliable reference for solvent purification procedures and be aware of the specific hazards associated with each solvent and drying agent.
Q4: What are the best practices for storing and handling moisture-sensitive ester-based liquid crystals?
A4: Proper storage and handling are critical to prevent moisture-induced degradation over time.
-
Storage:
-
Store liquid crystals in tightly sealed vials, preferably with PTFE-lined caps.
-
For highly sensitive materials, store inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite). Consider placing desiccant pouches inside larger containers, ensuring they do not directly contact the material.[8]
-
For long-term storage, consider sealing the vial with Parafilm and placing it inside a secondary container with additional desiccant.[8]
-
Store in a cool, dark place to minimize thermal and photodegradation.
-
-
Handling:
-
Whenever possible, handle hygroscopic liquid crystals inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[9]
-
If a glovebox is not available, work quickly to minimize exposure to the ambient atmosphere.[9]
-
Use dry, clean spatulas and glassware.
-
Avoid breathing directly onto the sample, as your breath contains a significant amount of moisture.
-
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a systematic approach to diagnosing and resolving common experimental issues encountered when working with ester-based liquid crystals.
Problem 1: My liquid crystal has a lower and broader clearing point than expected.
| Potential Cause | Diagnostic Step | Corrective Action |
| Moisture Contamination | Analyze the sample using techniques like Karl Fischer titration to quantify water content. | Purify the liquid crystal via recrystallization or column chromatography.[5][10] Ensure all subsequent handling is under anhydrous conditions. |
| Impure Starting Materials | Check the purity of the starting materials used for synthesis via NMR, GC-MS, or HPLC. | Purify the starting materials before synthesis. |
| Incomplete Reaction | Analyze the product mixture by TLC or NMR to check for the presence of starting materials. | Drive the reaction to completion by adjusting reaction time, temperature, or stoichiometry. |
Problem 2: I observe unexpected textures or phase separation under the polarized optical microscope.
| Potential Cause | Diagnostic Step | Corrective Action |
| Hydrolysis Products | Observe the sample at different temperatures. The isotropic droplets of hydrolysis products will be visible at temperatures below the clearing point. | As above, purify the sample and implement stricter anhydrous techniques. |
| Solvent Residue | Heat the sample under vacuum to remove any residual solvent. | Ensure the sample is thoroughly dried after purification. |
| Thermal Degradation | Check the thermal stability of your compound using thermogravimetric analysis (TGA). | Avoid exposing the liquid crystal to temperatures above its degradation point. |
Problem 3: The electro-optical performance of my liquid crystal device has degraded over time.
| Potential Cause | Diagnostic Step | Corrective Action |
| Ingress of Moisture | Disassemble the device and analyze the liquid crystal for signs of hydrolysis. | Improve the sealing of the liquid crystal cell to prevent moisture ingress. Consider using a hermetic seal. |
| Ionic Impurities | Measure the resistivity of the liquid crystal. A decrease in resistivity can indicate the presence of ionic impurities. | Purify the liquid crystal to remove ionic species.[11] |
| Photodegradation | Expose a sample of the liquid crystal to the operating light source and monitor for changes in properties. | Incorporate a UV filter in the device or use a more photostable liquid crystal. |
Section 3: Experimental Protocols - Putting Theory into Practice
This section provides detailed, step-by-step protocols for key procedures to mitigate moisture sensitivity.
Protocol 1: Purification of a Moisture-Sensitive Liquid Crystal by Recrystallization
This protocol is a general guideline and should be adapted based on the specific solubility properties of your liquid crystal.[5]
-
Solvent Selection: Choose a solvent in which the liquid crystal is highly soluble at elevated temperatures but sparingly soluble at low temperatures. The impurities should ideally be soluble at all temperatures or insoluble at all temperatures.
-
Dissolution: In a dry, inert atmosphere, dissolve the impure liquid crystal in the minimum amount of boiling solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining dissolved impurities.
-
Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.
Caption: Workflow for liquid crystal purification.
Protocol 2: Characterization of Purity by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for assessing the purity of a liquid crystal by measuring its phase transition temperatures and enthalpies.
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the liquid crystal into a clean, dry DSC pan. Hermetically seal the pan to prevent any moisture uptake during the measurement.
-
Thermal Program:
-
Heat the sample to a temperature well above its clearing point to ensure a uniform isotropic state and to erase any previous thermal history.
-
Cool the sample at a controlled rate (e.g., 5-10 °C/min) to observe the transitions from the isotropic to the liquid crystal phases and from the liquid crystal to the solid phase.
-
Heat the sample again at the same controlled rate to observe the melting and clearing transitions.
-
-
Data Analysis:
-
Determine the onset temperatures and peak temperatures of the phase transitions.
-
A pure liquid crystal will exhibit sharp, well-defined phase transitions. A broad transition peak is often indicative of impurities.
-
Compare the measured transition temperatures to literature values for the pure compound.
-
References
-
Proculus Technologies. (n.d.). LCD Display Issues: How to Diagnose and Fix Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Hua Xian Jing. (2024, September 30). LCD Screen Display Problems: Causes and Fixes. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 8). Understanding Water Damage in LCD TVs: Signs, Causes, and Solutions. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]
- Google Patents. (n.d.). US5540857A - Purification of liquid crystals and liquid crystal composition.
-
Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]
Sources
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding Water Damage in LCD TVs: Signs, Causes, and Solutions - Oreate AI Blog [oreateai.com]
- 7. Common LCD Display Issues and How to Fix Them [proculustech.com]
- 8. researchgate.net [researchgate.net]
- 9. tutorchase.com [tutorchase.com]
- 10. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 11. US5540857A - Purification of liquid crystals and liquid crystal composition - Google Patents [patents.google.com]
Technical Support Center: Refinement of DSC Protocols for Accurate Phase Transition Measurement
Welcome to the technical support center for Differential Scanning Calorimetry (DSC). This guide is designed for researchers, scientists, and drug development professionals to refine their DSC protocols and troubleshoot common issues encountered during phase transition measurements. Here, you will find in-depth answers to frequently asked questions and detailed troubleshooting guides to ensure the accuracy and reliability of your thermal analysis data.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of baseline drift or noise in DSC measurements?
Baseline drift or noise is a frequent issue that can obscure weak thermal transitions.[1][2] The primary causes include:
-
Improper Sample Preparation: Poor thermal contact between the sample and the crucible is a major contributor.[1][2]
-
Insufficient Thermal Equilibration: Failing to allow the instrument to stabilize at the initial temperature can lead to a drifting baseline.[1]
-
Instrument Contamination: Residue in the DSC cell from previous experiments can cause unexpected baseline behavior.
-
Mismatched Crucibles: Significant differences in mass between the sample and reference crucibles can lead to baseline drift. For optimal results, the mass difference should not exceed 0.5 mg.[3]
-
Gas Flow Instability: Fluctuations in the purge gas flow rate can cause noise and drift.
Q2: How does the heating rate affect my DSC results?
The heating rate is a critical experimental parameter that influences both the sensitivity and resolution of your measurements.[4]
-
Higher Heating Rates: Increase sensitivity, resulting in larger and more easily detectable peaks. However, they can decrease resolution, causing overlapping thermal events to merge and shifting peaks to higher temperatures.[5][6]
-
Lower Heating Rates: Improve resolution, allowing for the separation of closely occurring transitions.[5] The trade-off is a decrease in sensitivity, which might make weak transitions difficult to detect.
Q3: My sample shows multiple melting peaks. What could be the reason?
The presence of multiple melting peaks can be due to several factors:
-
Polymorphism: The sample may exist in different crystalline forms, each with its own distinct melting point.
-
Incomplete Purity: Impurities in the sample can lead to the appearance of additional peaks.
-
Sample Degradation: The sample might be decomposing at or near its melting point. A thermogravimetric analysis (TGA) can be run beforehand to determine the decomposition temperature.[3]
-
Poor Sample Packing: Air gaps or a non-uniform sample distribution in the crucible can result in multiple, poorly defined peaks.
Q4: Why is calibration important and how often should I perform it?
Calibration is crucial for ensuring the accuracy of both temperature and enthalpy measurements.[4][7] It corrects for any instrumental deviations from standard values. Calibration should be performed:[7]
-
Upon installation of a new instrument.
-
At regular, specified intervals as part of routine maintenance.
-
Whenever the instrument has been subjected to physical disturbances like vibrations.[7]
-
If routine measurements begin to yield questionable or unexpected results.[7]
-
When changing experimental parameters such as the purge gas or cooling accessory.[8]
Certified reference materials with known transition temperatures and enthalpies, such as indium, are used for calibration.[7][8]
Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific problems you might encounter during your DSC experiments.
Issue 1: Unstable or Drifting Baseline
An unstable baseline can make it difficult to accurately identify and integrate thermal events.
Root Cause Analysis and Solutions
| Potential Cause | Explanation | Troubleshooting Protocol |
| Poor Thermal Contact | Uneven contact between the sample and the crucible bottom leads to inconsistent heat flow.[1] | 1. Sample Preparation: Ensure the sample is flat and covers as much of the crucible bottom as possible. For powders, gently compact the sample.[3][9] 2. Crucible Selection: Use a crucible with a flat bottom to maximize contact with the sensor.[2] |
| Crucible Mass Mismatch | A significant difference in mass between the sample and reference crucibles can cause a sloping baseline. | 1. Weighing: Ensure the mass of the sample and reference crucibles (including lids) are as close as possible, ideally within 0.5 mg.[3] |
| Instrument Contamination | Residue from previous samples can volatilize and cause baseline disturbances. | 1. Cell Cleaning: Regularly clean the DSC cell according to the manufacturer's instructions. |
| Gas Flow Issues | Inconsistent purge gas flow can lead to a noisy baseline. | 1. Check Gas Supply: Ensure a stable supply of high-purity purge gas. 2. Flow Rate: Verify that the flow rate is within the recommended range (typically 10-50 ml/min).[8] |
Workflow for Diagnosing Baseline Issues
Caption: Troubleshooting workflow for an unstable DSC baseline.
Issue 2: Poor Peak Resolution or Overlapping Peaks
When thermal events occur close together, their corresponding peaks may overlap, making accurate analysis difficult.
Root Cause Analysis and Solutions
| Potential Cause | Explanation | Troubleshooting Protocol |
| High Heating Rate | A fast heating rate can broaden peaks and reduce the separation between them.[5] | 1. Reduce Heating Rate: Perform the experiment at a slower heating rate (e.g., 5°C/min or lower) to improve resolution.[5] |
| Large Sample Mass | A larger sample mass can lead to broader peaks due to thermal gradients within the sample.[10] | 1. Reduce Sample Mass: Use a smaller sample size (typically 2-6 mg) to enhance resolution.[3] |
| Complex Material Behavior | The material itself may have multiple, closely spaced thermal transitions. | 1. Modulated DSC (MDSC): If available, use MDSC to separate reversing and non-reversing heat flow signals, which can help deconvolve overlapping peaks.[5] |
Experimental Protocol for Improving Peak Resolution
-
Initial Scan: Perform a preliminary scan at a standard heating rate (e.g., 10°C/min) to identify the temperature regions of interest.
-
Optimize Heating Rate: Rerun the experiment using a slower heating rate (e.g., 2-5°C/min) over the identified temperature range.
-
Reduce Sample Size: If peaks are still not well-resolved, prepare a new sample with a smaller mass (e.g., 2-3 mg) and repeat the measurement.
-
Data Analysis: Utilize deconvolution software to mathematically separate overlapping peaks if experimental optimization is insufficient.[5]
Issue 3: Inaccurate or Non-Reproducible Transition Temperatures
Obtaining consistent and accurate transition temperatures is vital for material characterization.
Root Cause Analysis and Solutions
| Potential Cause | Explanation | Troubleshooting Protocol |
| Instrument Not Calibrated | The instrument's temperature scale may be inaccurate. | 1. Temperature Calibration: Perform a temperature calibration using certified reference materials (e.g., indium, tin).[7] Follow the ASTM E967 standard for temperature calibration of DSCs.[7][8] |
| Thermal Lag | A difference between the programmed temperature and the actual sample temperature, often exacerbated by high heating rates and large sample masses.[1] | 1. Reduce Heating Rate: A slower heating rate minimizes the thermal lag. 2. Reduce Sample Mass: A smaller sample will have a more uniform temperature. |
| Sample Thermal History | The thermal history of a polymer can significantly affect its transition temperatures.[11] | 1. Standardize Thermal History: Erase previous thermal history by heating the sample above its highest transition temperature, holding it isothermally for a few minutes, and then cooling at a controlled rate before the analytical heating run. |
Logical Relationship for Ensuring Temperature Accuracy
Sources
- 1. Common challenges and troubleshooting techniques in DSC measurement [redthermo.com]
- 2. nexacule.com [nexacule.com]
- 3. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. betterceramic.com [betterceramic.com]
- 5. skztester.com [skztester.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. linseis.com [linseis.com]
- 8. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. mt.com [mt.com]
- 11. tainstruments.com [tainstruments.com]
Validation & Comparative
A Comparative Technical Guide: 4-Butoxyphenyl 4-Pentylbenzoate vs. 4-Cyano-4'-pentylbiphenyl (5CB)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent nematic liquid crystals: 4-Butoxyphenyl 4-Pentylbenzoate and 4-Cyano-4'-pentylbiphenyl, commonly known as 5CB. The analysis delves into their fundamental physicochemical properties, comparative performance metrics based on experimental data, and their suitability for various applications.
Introduction: The Molecular Architecture of Performance
Liquid crystals represent a unique state of matter, exhibiting properties between conventional liquids and solid crystals.[1] This dual nature, characterized by fluidity and long-range molecular order, makes them indispensable in technologies like liquid crystal displays (LCDs).[2] The performance of a liquid crystal device is fundamentally dictated by the molecular structure of the constituent compounds.
This guide examines two calamitic (rod-shaped) thermotropic liquid crystals:
-
4-Cyano-4'-pentylbiphenyl (5CB): A benchmark liquid crystal, 5CB was first synthesized in 1972 by George William Gray's group.[3] Its room-temperature nematic phase and strong dipole moment from the terminal cyano (-C≡N) group have made it a subject of extensive research and a key component in many display applications.[3][4]
-
This compound: This compound belongs to the ester class of liquid crystals. Its structure, featuring a central ester linkage (-COO-), results in different electronic and physical properties compared to the cyanobiphenyls.
The choice between an ester-based liquid crystal and a cyanobiphenyl is critical, as the core structure and terminal groups directly influence key performance parameters such as dielectric anisotropy, birefringence, and viscosity.
Molecular Structure and Physicochemical Properties
The distinct molecular architectures of 5CB and this compound are the primary determinants of their differing macroscopic properties. 5CB possesses a highly polar cyano group, which induces a strong dipole moment along the principal molecular axis.[4] This polarity is crucial for achieving a large positive dielectric anisotropy. In contrast, the ester linkage in this compound provides a different distribution of electron density, generally resulting in a lower dipole moment and, consequently, a smaller dielectric anisotropy.
Diagram 1: Molecular Structures
Caption: Molecular structures of 5CB and this compound.
A quantitative comparison of their fundamental properties is summarized below.
| Property | This compound | 4-Cyano-4'-pentylbiphenyl (5CB) |
| CAS Number | 38454-23-8[5] | 40817-08-1[6] |
| Molecular Formula | C22H28O3 | C18H19N[3] |
| Molecular Weight | 356.46 g/mol | 249.36 g/mol [6] |
| Mesomorphic Range | Data not readily available in searched sources | 22.5 °C (Cr-N), 35.0 °C (N-I)[3] |
| Optical Birefringence (Δn) | Typically lower than cyanobiphenyls | ~0.18 (at 589 nm, 25°C)[3] |
| Dielectric Anisotropy (Δε) | Typically small and positive | ~+11.0 (at 1 kHz, 25°C) |
Comparative Performance Analysis
Nematic Phase Range
The nematic phase is the most utilized liquid crystal phase in display technology.[7] 5CB exhibits a convenient room-temperature nematic range from 22.5 °C to 35.0 °C, making it an excellent material for fundamental research and device prototyping.[3][6] The temperature at which the material transitions from the ordered nematic phase to the disordered isotropic liquid is known as the clearing point.[7]
Optical Properties: Birefringence (Δn)
Birefringence (Δn = n_e - n_o) is a measure of the optical anisotropy of a material and is a critical parameter for display and photonic applications.[1] It is the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices.[1] 5CB is known for its relatively high birefringence (Δn ≈ 0.18), which allows for the construction of thin display cells.[3][8] Ester-based liquid crystals, while also birefringent, often exhibit lower values compared to their cyanobiphenyl counterparts due to differences in molecular polarizability.
Dielectric Properties: Dielectric Anisotropy (Δε)
Dielectric anisotropy (Δε = ε_parallel - ε_perpendicular) governs the response of the liquid crystal to an applied electric field. A large, positive Δε is desirable for twisted nematic (TN) displays, as it allows for low-voltage switching.[2] The strong dipole of the cyano group in 5CB results in a large positive Δε of approximately +11.0. This is a primary reason for its widespread use. Ester liquid crystals generally have a smaller Δε, which can lead to higher threshold and driving voltages in display devices.[9]
Experimental Characterization Protocols
To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential. Below are methodologies for characterizing the key parameters discussed.
Diagram 2: Experimental Workflow for LC Characterization
Caption: A typical workflow for characterizing liquid crystal properties.
Protocol 1: Determination of Phase Transition Temperatures
This protocol uses two complementary methods: Polarizing Optical Microscopy (POM) for visual identification and Differential Scanning Calorimetry (DSC) for thermodynamic quantification.
A. Polarizing Optical Microscope (POM) with Hot Stage
-
Sample Preparation: Place a small drop of the liquid crystal sample on a clean glass slide and cover with a coverslip. The capillary action will create a thin film.
-
Instrument Setup: Place the slide on a calibrated hot stage mounted on a polarizing microscope.
-
Heating Cycle: Slowly heat the sample at a controlled rate (e.g., 2 °C/min). Observe the sample through the crossed polarizers.
-
Observation: Phase transitions are identified by distinct changes in the optical texture. The transition from the crystalline solid to the nematic phase will show a change from a static crystalline structure to a fluid, threaded texture (Schlieren texture). The clearing point (nematic-to-isotropic transition) is marked by the complete disappearance of birefringence, resulting in a dark field of view.[10]
-
Cooling Cycle: Slowly cool the sample from the isotropic phase to observe the transitions again. This helps identify the monotropic or enantiotropic nature of the phases.[10]
B. Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the liquid crystal sample into a hermetically sealed aluminum DSC pan.[10]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well within the isotropic phase. Then, cool the sample at the same rate.
-
Data Analysis: Phase transitions appear as peaks (endothermic on heating, exothermic on cooling) on the DSC thermogram. The peak onset temperature is taken as the transition temperature. The area under the peak corresponds to the enthalpy of the transition.[11]
Protocol 2: Birefringence (Δn) Measurement
The Abbe refractometer is a common instrument for measuring the refractive indices of liquids.
-
Sample Preparation: Use a specially constructed liquid crystal cell with a surface treatment (e.g., rubbed polyimide) to induce a planar alignment of the molecules.
-
Measurement of n_o: Place the cell on the refractometer prism. Orient the cell such that the polarization of the incident light is perpendicular to the liquid crystal director. Measure the refractive index, which corresponds to n_o.
-
Measurement of n_e: Rotate the cell or the polarizer by 90 degrees so that the light polarization is parallel to the liquid crystal director. The measured refractive index is now n_e.
-
Calculation: Calculate the birefringence using the formula: Δn = n_e - n_o. Measurements should be performed at a constant temperature as refractive indices are temperature-dependent.[1]
Protocol 3: Dielectric Anisotropy (Δε) Measurement
Dielectric spectroscopy is used to measure the dielectric permittivity of the material.
-
Sample Preparation: Inject the liquid crystal into a measurement cell consisting of two parallel plates (capacitors) coated with an alignment layer. The cell thickness must be known precisely.
-
Instrument Setup: Connect the cell to an impedance analyzer.
-
Measurement of ε_perpendicular: Apply a low-frequency AC voltage (e.g., 1 kHz) across the cell. For a cell with planar alignment and no applied field strong enough to reorient the molecules, the measured capacitance can be used to calculate the perpendicular component of the dielectric permittivity (ε_perpendicular).
-
Measurement of ε_parallel: Apply a sufficiently high AC voltage to reorient the liquid crystal director parallel to the electric field (homeotropic alignment). The measured capacitance under this condition is used to calculate the parallel component (ε_parallel).
-
Calculation: The dielectric anisotropy is the difference: Δε = ε_parallel - ε_perpendicular.[12]
Applications and Suitability
The choice between 5CB and an ester-based liquid crystal like this compound is application-driven.
-
5CB (and other cyanobiphenyls): Their high positive dielectric anisotropy, stable nematic phase, and high birefringence make them ideal for low-voltage, high-contrast Twisted Nematic (TN) and Super-Twisted Nematic (STN) displays . Their well-characterized properties also make them a standard for fundamental research in liquid crystal physics.[2]
-
This compound (and other esters): These materials often exhibit lower viscosity and different elastic constants compared to cyanobiphenyls. While their lower dielectric anisotropy makes them less suitable for traditional TN displays, they can be valuable as components in liquid crystal mixtures . They are often used to tune the overall properties of a mixture, such as adjusting the clearing point, optimizing viscosity, or modifying the birefringence to meet the specific requirements of an application, including advanced display modes or non-display applications like sensors and phase shifters.
Conclusion
The comparative analysis of this compound and 5CB highlights a fundamental structure-property relationship in liquid crystal science. 5CB, with its terminal cyano group, is a high-performance material optimized for applications requiring strong dielectric and optical anisotropy, such as conventional LCDs. In contrast, ester-based liquid crystals offer a different set of physical properties, providing a broader palette for materials scientists to formulate complex mixtures with tailored characteristics for a diverse range of emerging electro-optical applications. The selection between these classes of materials ultimately depends on a careful evaluation of the target application's specific performance requirements.
References
- Özder, S., Coşkun, E., Köysal, O., & Kocahan, Ö. (2007). Determination of birefringence dispersion in nematic liquid crystals by using an S-transform. Optics Letters, 32(14), 1995-1997.
-
Mok, K. L., et al. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1), 235-244. Available from: [Link]
- Özder, S., Coşkun, E., Köysal, O., & Kocahan, Ö. (2007). Full-text of "Determination of birefringence dispersion in nematic liquid crystals by using an S-transform". ResearchGate.
- Mok, K. L., et al. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Accepted by Molecular Crystals Liquid Crystals Journal.
-
Wikipedia contributors. (2023). 4-Cyano-4'-pentylbiphenyl. Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Wu, S. T., Efron, U., & Hess, L. D. (1984). Birefringence measurements of liquid crystals. Applied Optics, 23(21), 3911-3915. Available from: [Link]
-
DoITPoMS, University of Cambridge. (n.d.). Optical properties – birefringence in nematics. Available from: [Link]
-
IEEE. (n.d.). About Experimental Measurements of Dielectric Anisotropy of Liquid Crystals for a Wide Frequency Range. IEEE Xplore. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind the Glow: Understanding 4-Cyano-4'-pentylbiphenyl (5CB). Available from: [Link]
-
Cummins, P. G., Dunmur, D. A., & Munn, R. W. (2005). Calculation of the birefringences of nematic liquid crystals at optical and infrared wavelengths. The Journal of Chemical Physics, 123(11), 114906. Available from: [Link]
-
ResearchGate. (n.d.). Dielectric and Conductivity Anisotropy in Liquid Crystalline Phases, of Strongly Polar Thioesters. Available from: [Link]
-
IEEE. (2023). Complex Permittivity Measurements of Liquid Crystals Using Epsilon-Near-Zero Metamaterials. IEEE Xplore. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Cyano-4'-pentylbiphenyl. PubChem Compound Database. Available from: [Link]
-
Lapanik, V. I., et al. (2009). Synthesis and mesomorphic properties of some 3-substituted-4-cyanophenyl esters... Molecular Crystals and Liquid Crystals, 510(1), 1-13. Available from: [Link]
-
Leonova, S., Yuzhakov, I., Khartaeva, E., & Nomoeva, A. (2020). Rheological Properties of 5CB Nematic Liquid Crystals Doped with Silver Nanoparticles. AIP Conference Proceedings, 2311(1), 040010. Available from: [Link]
-
NASA Technical Reports Server. (1987). Structures of cyano-biphenyl liquid crystals. Available from: [Link]
-
Sharma, A., Kizhakidathazhath, R., & Lagerwall, J. P. F. (2023). Impact of mesogenic aromaticity and cyano termination on the alignment and stability of liquid crystal shells. Soft Matter, 19(13), 2351-2361. Available from: [Link]
-
PubMed. (2014). Comparative study of local structure of two cyanobiphenyl liquid crystals by molecular dynamics method. PubMed. Available from: [Link]
-
ResearchGate. (2004). Comparison of the Crystal and Molecular Structures of Three Similar 4-Heptyl-biphenyl Compounds... Available from: [Link]
-
Merck Group. (n.d.). Liquid crystal phases. Available from: [Link]
-
University of California, Berkeley, Department of Chemistry. (n.d.). Liquid Crystals Lab. Available from: [Link]
-
SPIE Digital Library. (2023). Real-time measurement of liquid crystal birefringence. Proceedings of SPIE. Available from: [Link]
-
National Center for Biotechnology Information. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B, 119(11), 4268-4279. Available from: [Link]
-
ResearchGate. (2014). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Available from: [Link]
Sources
- 1. Determination of birefringence dispersion in nematic liquid crystals by using an S-transform [opg.optica.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. liqcryst.alfa-chemistry.com [liqcryst.alfa-chemistry.com]
- 6. ossila.com [ossila.com]
- 7. Liquid crystal phases [merckgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Comparative Guide to Validating the Purity of Synthesized 4-Butoxyphenyl 4-Pentylbenzoate
Introduction: The Imperative of Purity in Liquid Crystal Synthesis
In the realm of materials science, particularly in the development of liquid crystals (LCs), the axiom "purity is paramount" is not merely a suggestion but a fundamental prerequisite for performance. 4-Butoxyphenyl 4-Pentylbenzoate, a thermotropic liquid crystal, owes its unique electro-optical properties to the precise, ordered arrangement of its molecules in the mesophase. The presence of even minute quantities of impurities—such as unreacted starting materials, reaction byproducts, or residual solvents—can disrupt this delicate intermolecular order, leading to significant degradation of performance. These effects can manifest as altered phase transition temperatures, a narrowed mesophase range, increased threshold voltages, and diminished display contrast.
This guide provides an in-depth, comparative analysis of essential analytical techniques for validating the purity of newly synthesized this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, empowering researchers to not only execute protocols but to understand and interpret their results with confidence. Our approach is rooted in a multi-technique validation system, where chromatographic, spectroscopic, and thermal analysis methods are used in concert to build a comprehensive and trustworthy purity profile.
Chapter 1: Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of purity analysis, physically separating the target compound from impurities. We will compare a rapid qualitative method (TLC) with a robust quantitative method (HPLC).
Thin-Layer Chromatography (TLC): The First Line of Assessment
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective qualitative technique used to monitor the progress of a reaction and make a preliminary assessment of purity.[1][2][3] The principle relies on the differential partitioning of components between a stationary phase (typically silica gel on a plate) and a mobile phase (an eluting solvent).[3]
Causality of Choice: Before committing to more time-intensive analyses, TLC provides immediate visual feedback. By spotting the starting materials (4-butoxyphenol and 4-pentylbenzoic acid), the crude reaction mixture, and the purified product on the same plate, one can instantly visualize the disappearance of reactants and the appearance of the product.[4] A single, well-defined spot for the purified sample suggests a high degree of purity, whereas multiple spots indicate the presence of contaminants.[4]
-
Plate Preparation: Obtain a silica gel TLC plate (e.g., Merck 60 F-254).[5] Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom edge.[2]
-
Sample Spotting: Dissolve small amounts of the starting materials, crude mixture, and purified product in a suitable volatile solvent (e.g., ethyl acetate). Using separate capillary tubes, spot each sample onto the origin line, keeping the spots small and distinct. A co-spot, where the crude mixture and purified product are spotted on top of each other, is useful for direct comparison.[3]
-
Elution: Prepare a mobile phase, typically a mixture of a non-polar and a polar solvent. For this ester, a hexane:ethyl acetate mixture (e.g., 8:2 v/v) is a good starting point.[5] Pour a small amount of this solvent into a developing chamber, place a piece of filter paper inside to saturate the atmosphere, and cover. Once saturated, place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin.
-
Development & Visualization: Allow the solvent to ascend the plate via capillary action.[3] When the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm), where the aromatic compounds will appear as dark spots.[1] Circle the spots with a pencil.
-
Analysis: Calculate the Retention Factor (R_f) for each spot using the formula: R_f = (Distance traveled by spot) / (Distance traveled by solvent front). The purified product should show a single spot with an R_f value distinct from the starting materials.
Caption: Workflow for TLC analysis of reaction progress and purity.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
For a definitive quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. It offers high resolution and sensitivity, making it ideal for separating the target ester from structurally similar impurities.[6][7] We employ a reversed-phase method, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.
Causality of Choice: HPLC provides a chromatogram where the area of each peak is proportional to the concentration of the corresponding compound. This allows for the calculation of purity as a percentage of the total peak area.[8] Its high sensitivity can detect impurities that may be invisible on a TLC plate. For regulatory submissions and quality control, HPLC is an established and trusted method.[7]
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV detector, and data acquisition software.[9]
-
Mobile Phase Preparation: Prepare a mobile phase of HPLC-grade acetonitrile and water. An isocratic elution with a ratio of 85:15 (v/v) acetonitrile:water is a robust starting point. The mobile phase should be filtered and degassed.
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase to create a 100 µg/mL solution. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Data Analysis: Run the sample. The purity is calculated using the area percent method from the resulting chromatogram:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
-
A purity value of >99.5% is typically desired for high-performance liquid crystal applications.
-
Caption: Workflow for assessing thermal properties and purity via DSC.
Comparative Summary of Analytical Techniques
| Technique | Primary Information Provided | Type | Key Strengths | Limitations |
| TLC | Reaction progress, preliminary purity | Qualitative | Fast, inexpensive, requires minimal sample. [2][3] | Low sensitivity, not quantitative, co-elution possible. |
| HPLC | Quantitative purity (Area %), impurity profile | Quantitative | High resolution, high sensitivity, well-established. [6][7] | Requires method development, more expensive than TLC. |
| ¹H NMR | Structural confirmation, functional groups | Quantitative/Qualitative | Unambiguous structure elucidation, qNMR is highly accurate. [10][11] | Less sensitive to non-proton-containing impurities. |
| MS | Molecular weight confirmation | Qualitative | Highly accurate mass determination, confirms identity. [12][13] | Provides little information on isomeric impurities. |
| FTIR | Functional group identity | Qualitative | Fast, non-destructive, excellent for confirming reaction success. [14] | Not suitable for quantifying purity, complex spectra. |
| DSC | Phase transition temperatures, thermal purity | Quantitative/Qualitative | Sensitive to impurities' effect on physical properties. [15][16] | Indirect purity measure, requires reference data. |
Conclusion: A Holistic and Self-Validating Approach
Validating the purity of a synthesized material like this compound is not a task for a single instrument. It requires a thoughtful, multi-pronged strategy where each technique provides a unique and complementary piece of the puzzle. A trustworthy purity claim is built upon the convergence of evidence from orthogonal methods:
-
Chromatographic Purity (HPLC): Demonstrates that the sample consists of a single major component (>99.5%).
-
Structural Integrity (NMR): Confirms the major component has the correct chemical structure.
-
Molecular Identity (MS): Verifies the major component has the correct molecular weight.
-
Functional Group Correctness (FTIR): Shows the absence of starting material functional groups.
-
Thermal Behavior (DSC): Exhibits sharp, predictable phase transitions consistent with a pure substance.
When the data from all these analyses are in agreement, a researcher can have the highest degree of confidence in the quality of their synthesized material, ensuring that subsequent experiments and applications are built on a foundation of scientific integrity.
References
-
Introduction to Thin Layer Chromatography (TLC) . University of York, Chemistry Teaching Labs. [Link]
-
Monitoring Reactions by TLC . Washington State University. [Link]
-
Molecular Weight Determination . Impact Analytical. [Link]
-
Thin Layer Chromatography . Chemistry LibreTexts. [Link]
-
Thin-layer chromatography . Wikipedia. [Link]
-
Uses of TLC . Chemistry LibreTexts. [Link]
-
Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins . Agilent Technologies. [Link]
-
Determining and reporting purity of organic molecules: why qNMR . PubMed. [Link]
-
Liquid Crystal Transitions . NETZSCH Analyzing & Testing. [Link]
-
Liquid crystals purity assay using nonaqueous capillary electrokinetic chromatography . Wiley Online Library. [Link]
-
Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector . Agilent Technologies. [Link]
-
Characterization of Liquid Crystals . ResearchGate. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination . ACS Publications. [Link]
-
Difference between Ether and Ester Bonding in FTIR Spectra . Rocky Mountain Labs. [Link]
-
Quantitative 1H NMR methodology for purity assay with high accuracy . ResearchGate. [Link]
-
Identity and Purity - Small Molecules . Pacific BioLabs. [Link]
-
Why do we use NMR spectroscopy in purity analysis? . Quora. [Link]
-
LC-MS Analysis: Accurate Protein Molecular Weight Determination . CovalX. [Link]
-
Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique . ResearchGate. [Link]
-
Purity Standards in Fine Chemicals: A Buyer's Comprehensive Guide . Ryze Chemie. [Link]
-
Chemical purity . Wikipedia. [Link]
-
Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts. [Link]
-
qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment . Semantic Scholar. [Link]
-
Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry . ACS Publications. [Link]
-
Why Is Purity Important In Chemistry? . ReAgent. [Link]
-
Top 5 Methods of Assessing Chemical Purity . Moravek, Inc.. [Link]
-
Scaling Small Molecule Purification Methods for HPLC . Agilent. [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three . Spectroscopy Online. [Link]
-
Choosing the Right Analytical Standards: Purity, Stability & Certification . Pure Synth. [Link]
-
Reverse-phase HPLC Analysis and Purification of Small Molecules . ResearchGate. [Link]
-
How can I distinguish Ester bond from -COOH in FT-IR? . ResearchGate. [Link]
-
GC/FT-IR Analysis of Fatty Acid Methyl Esters . Optica Publishing Group. [Link]
-
CAS SciFinder . CAS. [Link]
-
The investigation of pharmaceutical liquid crystals: Formation, stability and phase behavior . Purdue University. [Link]
-
What are the best resources/databases/websites for analytical chemistry? . ResearchGate. [Link]
-
Analytical Chemistry - Author Guidelines . American Chemical Society. [Link]
-
Guide to Quality in Analytical Chemistry . Eurachem. [Link]
-
International Union of Pure and Applied Chemistry . IUPAC. [Link]
-
Organic Syntheses Procedure . Organic Syntheses. [Link]
-
Synthesis, Characterization, and Determination of Liquid Crystal Properties of Symmetrical Amide-Based Molecules . ResearchGate. [Link]
- Purification of liquid crystals and liquid crystal composition.
-
Organic Syntheses Procedure . Organic Syntheses. [Link]
-
This compound (C22H28O3) . PubChem. [Link]
-
Impurity incorporation in solution crystallization: diagnosis, prevention, and control . Royal Society of Chemistry. [Link]
Sources
- 1. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. 低分子HPLC [sigmaaldrich.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quora.com [quora.com]
- 11. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 13. Common molecular weight detection methods used in the biopharmaceutical field [en.biotech-pack.com]
- 14. rockymountainlabs.com [rockymountainlabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
The Tandem Approach: Achieving Robust Phase Transition Validation by Cross-Referencing DSC and POM Data
A Senior Application Scientist's Guide for Researchers in Materials Science and Drug Development
In the realm of materials science and pharmaceutical development, the precise characterization of phase transitions is not merely an academic exercise; it is a critical determinant of a material's performance, stability, and safety. Whether dealing with the polymorphic forms of an active pharmaceutical ingredient (API) or the crystalline structure of a polymer, a thorough understanding of how a substance behaves with changes in temperature is paramount. While several analytical techniques can provide data on phase transitions, this guide will delve into the powerful synergy achieved by cross-referencing data from Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), often in the form of Hot-Stage Microscopy (HSM). This combined approach provides a more complete and validated picture of a material's thermal behavior, mitigating the risks of misinterpretation that can arise from relying on a single technique.
The "Why": Beyond a Single Data Point
Differential Scanning Calorimetry (DSC): The Energetic Fingerprint
Differential Scanning Calorimetry (DSC) is a cornerstone thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4][5] This allows for the detection and quantification of thermal events, such as melting, crystallization, and glass transitions.[3][4]
A typical DSC experiment involves heating or cooling a sample at a controlled rate and monitoring the heat flow. The resulting thermogram plots heat flow against temperature. Endothermic events, such as melting, absorb heat and are typically shown as peaks pointing up or down depending on the instrument's convention. Exothermic events, like crystallization, release heat and are displayed in the opposite direction.[6][7]
The key quantitative information derived from a DSC thermogram includes:
-
Transition Temperatures: The onset temperature, peak temperature, and endset temperature of a thermal event provide crucial information about the phase transition.
-
Enthalpy Changes (ΔH): The area under a peak is proportional to the enthalpy change associated with the transition, providing a measure of the energy absorbed or released.[6]
-
Heat Capacity (Cp): Changes in the baseline of the DSC curve can indicate a change in the material's heat capacity, a hallmark of a glass transition.[5]
However, the interpretation of DSC curves is not always straightforward. Overlapping peaks, baseline drift, and the influence of heating rates can complicate the analysis.[6] This is where the visual evidence from POM becomes invaluable.
Polarized Optical Microscopy (POM): The Visual Corroboration
Polarized Optical Microscopy (POM), particularly when coupled with a hot stage (HSM), is a powerful technique for visualizing the morphology of materials as a function of temperature.[8][9][10] It is especially useful for characterizing anisotropic materials, such as crystals, liquid crystals, and oriented polymers.[11][12]
The principle of POM lies in the use of two polarizers: a polarizer and an analyzer, oriented perpendicular to each other.[13] When polarized light passes through an anisotropic sample, it is split into two perpendicular components that travel at different speeds, a phenomenon known as birefringence.[10] This results in a phase difference between the two components, which, upon passing through the analyzer, creates interference patterns, colors, and contrast that are characteristic of the material's structure and orientation.[13] Isotropic materials, like amorphous solids or liquids, do not exhibit birefringence and will appear dark between crossed polarizers.[10]
By placing the sample on a hot stage, its morphological changes can be observed and recorded in real-time as it is heated or cooled.[8][9] This allows for the direct visualization of:
-
Melting and crystallization processes
-
Polymorphic transformations
-
Crystal growth and habit
-
Desolvation events
The primary advantage of HSM is its ability to provide direct visual evidence to support the thermal events detected by DSC.[8][14][15]
The Cross-Referencing Workflow: A Symbiotic Analysis
The true power of this combined approach lies in the simultaneous or sequential analysis of a sample using both DSC and POM. The workflow ensures that the quantitative data from DSC is directly linked to the qualitative and morphological observations from POM.
Caption: Workflow for cross-referencing DSC and POM data for robust phase transition validation.
Comparative Analysis: DSC vs. POM
| Feature | Differential Scanning Calorimetry (DSC) | Polarized Optical Microscopy (POM/HSM) |
| Principle | Measures heat flow associated with thermal events.[3][4] | Visualizes morphological changes using polarized light.[12][13] |
| Data Output | Quantitative (Temperature, Enthalpy, Heat Capacity).[5][6] | Qualitative/Semi-quantitative (Images, Videos, Crystal Growth Rates).[10] |
| Strengths | High precision and accuracy in determining transition temperatures and enthalpies.[3] Sensitive to subtle energetic changes. | Direct visual observation of physical changes.[8][14] Excellent for identifying different crystal forms and morphologies.[9] |
| Limitations | Ambiguity in interpreting the nature of thermal events without visual confirmation.[6] Can be affected by sample preparation and experimental parameters. | Less sensitive to weak thermal transitions with no obvious morphological change.[11] Quantification of energetic changes is not possible. |
| Ideal For | Quantifying the thermodynamics of phase transitions.[3] Purity determination. | Identifying polymorphic forms.[1][9] Observing melting, crystallization, and desolvation processes.[8][10] |
Experimental Protocol: A Step-by-Step Guide
The following is a generalized protocol for the cross-referencing of DSC and POM data for a hypothetical crystalline organic compound.
Objective: To accurately determine the melting point and identify any other phase transitions of "Compound X".
Instrumentation:
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
-
Polarized Optical Microscope equipped with a hot stage and a digital camera for image and video capture.
Sample Preparation:
-
Ensure "Compound X" is a representative, homogenous powder.
-
For DSC, accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan to ensure good thermal contact. Prepare an empty, crimped aluminum pan to be used as a reference.
-
For POM/HSM, place a small amount of the sample (a few crystals) onto a clean microscope slide and cover with a coverslip.
DSC Analysis Protocol:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium) according to the instrument's standard operating procedure. This is a critical step for data accuracy and trustworthiness.[16][17][18]
-
Experimental Program:
-
Equilibrate the sample at a starting temperature well below the expected first transition (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the final expected transition (e.g., 200 °C).
-
Hold the sample at the final temperature for a few minutes to ensure the completion of all transitions.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Perform a second heating scan under the same conditions to investigate the thermal history and reversibility of transitions.
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify the onset and peak temperatures of all endothermic and exothermic events.
-
Calculate the enthalpy of each transition by integrating the area under the corresponding peak.
-
POM/HSM Analysis Protocol:
-
Instrument Setup: Place the prepared microscope slide on the hot stage. Set the microscope to crossed polars.
-
Experimental Program: Program the hot stage to follow the exact same temperature program used in the DSC analysis (i.e., same starting temperature, heating/cooling rates, and final temperature).
-
Data Acquisition:
-
Begin recording images or a video as the temperature program starts.
-
Carefully observe the sample for any changes in morphology, such as changes in birefringence, crystal shape, melting, or recrystallization.
-
Note the temperature at which each change occurs.
-
Cross-Referencing and Interpretation:
-
Compare the temperatures of the thermal events observed in the DSC thermogram with the temperatures of the morphological changes observed under the HSM.
-
For example, if the DSC shows an endothermic peak with an onset at 150 °C, the HSM data should show the initiation of melting at or very near this temperature.
-
If the DSC curve shows a subtle exothermic peak before the main melting endotherm, the HSM may reveal a solid-solid transition to a different polymorphic form.
-
The combination of the quantitative DSC data and the visual HSM evidence allows for a confident and validated assignment of all phase transitions.
Conclusion: A Foundation of Confidence
In the high-stakes environments of pharmaceutical and materials development, ambiguity is a liability. The cross-referencing of Differential Scanning Calorimetry and Polarized Optical Microscopy data provides a robust and self-validating framework for the characterization of phase transitions. By combining the quantitative energetic data from DSC with the direct visual evidence from POM/HSM, researchers can achieve a level of confidence in their results that is unattainable with either technique alone. This integrated approach not only enhances the scientific integrity of the data but also provides a more complete understanding of a material's behavior, ultimately leading to the development of safer, more effective, and more reliable products.
References
- Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. (n.d.).
- Hot stage microscopy and its applications in pharmaceutical characterization. (2020). National Institutes of Health (NIH).
- Hot Stage Microscopy (HSM) for Polymorphic Characterization in Pharmaceuticals. (2023). AZoM.com.
- The evolution of hot-stage microscopy to aid solid-state characterizations of pharmaceutical solids. (1998). ScienceDirect.
- Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. (2012). American Pharmaceutical Review.
- 〈941〉 CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). (2022). US Pharmacopeia (USP).
- Differential Scanning Calorimetry Principle & Applications. (n.d.). BCL.
- <941> X-Ray Powder Diffraction. (2021). US Pharmacopeia (USP).
- DSC hot stage microscopy. (2024). Improved Pharma.
- How to Interpret Differential Scanning Calorimeter (DSC) Curves. (2025). Technology Networks.
- Interpreting DSC Results for Phase Transformations in Copper-Titanium Alloys: An In-depth Technical Guide. (n.d.). Benchchem.
- A practical guide to pharmaceutical analyses using X-ray powder diffraction. (2019). Taylor & Francis Online.
- Differential scanning calorimetry. (n.d.). Wikipedia.
- Differential Scanning Calorimetry. (n.d.). University of Twente.
- 〈941〉 CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). (2022). US Pharmacopeia (USP).
- Kinetic Parameters by Differential Scanning Calorimetry Using Isothermal Methods. (n.d.). ASTM International.
- Validation in Thermal Analysis Handbook. (n.d.). Mettler Toledo.
- ICH Q6A Guideline. (n.d.). IKEV.
- Guidance for Industry. (n.d.). FDA.
- 〈941〉 characterization of crystalline and partially crystalline solids by x-ray powder diffraction (xrpd). (n.d.). Semantic Scholar.
- Interpreting Unexpected Events and Transitions in DSC Results. (n.d.). TA Instruments.
- DSC Heat Flow Curve or DSC Thermogram: Basic Understanding. (2025). YouTube.
- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). PMC - PubMed Central.
- Validation of Thermogravimetric Analysis Performance Using Mass Loss Reference Materials. (n.d.). TA Instruments.
- Interpreting DSC Data. (n.d.). UCSB MRL.
- ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.). EMA.
- Analytical Method Validation in Thermal Analysis. (2018). AZoM.com.
- Thermal analysis method validation in an analytical laboratory. (n.d.). European Pharmaceutical Review.
- ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. (n.d.). ResearchGate.
- Differential Scanning Calorimetry (DSC). (n.d.). Slideshare.
- 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chemistry LibreTexts.
- ICH Q6A Specifications by Chandra Mohan. (n.d.). Slideshare.
- Validation in Thermal Analysis. (n.d.). Scribd.
- On the Use of Reflection Polarized Optical Microscopy for Rapid Comparison of Crystallinity and Phase Segregation of P3HT:PCBM Thin Films. (2024). PubMed.
- ASTM-E2070 2013 PDF. (n.d.). PDF Standards Store.
- ASTM E2070-13 - Standard Test Method for Kinetic Parameters by Differential Scanning Calorimetry. (n.d.). SAI Global Store.
- Polarized Optical Microscopy: Understanding crystalline morphology and manipulations in biopolymer Polylactic acid (PLA). (2020). Department of Chemistry, University of Minnesota.
- Application Notes and Protocols for Polarizing Optical Microscopy (POM) of 4-Methoxy-4'-pentylbiphenyl Textures. (n.d.). Benchchem.
- ASTM E2070-23 - Standard Test Methods for Kinetic Parameters by Differential Scanning Calorimetry Using Isothermal Methods. (n.d.). ANSI Webstore.
- ASTM E2070 - 23. (2023). BSI Knowledge.
- DSC Phase Transition Profiles Analyzed by Control Charts to Determine Markers for the Authenticity and Deterioration of Flaxseed Oil during Storage. (n.d.). NIH.
- Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. (n.d.). PubMed.
- Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019). PMC - NIH.
- Practical remarks concerning phase diagrams determination on the basis of differential scanning calorimetry measurements. (2025). ResearchGate.
- DSC curves presenting the phase transitions of individual components... (n.d.). ResearchGate.
Sources
- 1. ikev.org [ikev.org]
- 2. ICH Q6A Specifications by Chandra Mohan | PPTX [slideshare.net]
- 3. Differential Scanning Calorimetry Principle & Applications [bcluae.com]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. assets.w3.tue.nl [assets.w3.tue.nl]
- 6. skztester.com [skztester.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hot stage microscopy and its applications in pharmaceutical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nishkaresearch.com [nishkaresearch.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. Polarized Optical Microscopy: Understanding crystalline morphology and manipulations in biopolymer Polylactic acid (PLA) | Department of Chemistry [chem.uga.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cbd.int [cbd.int]
- 15. improvedpharma.com [improvedpharma.com]
- 16. mt.com [mt.com]
- 17. azom.com [azom.com]
- 18. scribd.com [scribd.com]
A Senior Application Scientist's Guide to the Mesomorphic Range of 4-Alkoxyphenyl 4-Alkylbenzoates
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Mesomorphic Range in Liquid Crystal Applications
In the realm of materials science and drug delivery, the precise control over the phase behavior of liquid crystals (LCs) is paramount. The mesomorphic range, the temperature window between the crystalline solid and the isotropic liquid state, defines the operational boundaries for any LC-based application, from high-resolution displays to sophisticated drug delivery vehicles. For researchers in these fields, a deep, quantitative understanding of how molecular structure dictates this range is not merely academic—it is a cornerstone of rational material design.
This guide provides an in-depth comparative analysis of the mesomorphic range of a homologous series of 4-alkoxyphenyl 4-alkylbenzoates. We will delve into the causal relationships between the lengths of the flexible alkyl and alkoxy chains and the resulting phase transition temperatures. This document is structured to provide not only the experimental data but also the field-proven methodologies for their synthesis and characterization, empowering researchers to apply these principles in their own work.
Comparative Analysis of Mesomorphic Ranges
The thermal stability and the breadth of the mesomorphic range in calamitic (rod-shaped) liquid crystals like 4-alkoxyphenyl 4-alkylbenzoates are exquisitely sensitive to subtle changes in molecular architecture. The interplay between the rigid aromatic core and the flexible terminal chains governs the intermolecular forces, which in turn dictates the temperatures at which the material transitions between its ordered crystalline, partially ordered liquid crystalline, and disordered isotropic states.
To illustrate this fundamental structure-property relationship, we will examine a homologous series of 4-butoxyphenyl 4-alkylbenzoates, where the alkoxy chain is held constant at four carbon atoms (a butoxy group), and the alkyl chain length is systematically varied. The transition temperatures for this series, compiled and critically evaluated by Chickos, are presented in Table 1.[1]
Table 1: Phase Transition Temperatures of 4-Butoxyphenyl 4-Alkylbenzoates
| Alkyl Chain (n) | Melting Point (°C) | Clearing Point (°C) | Mesomorphic Range (°C) |
| 1 | 87.0 | 67.0 | - |
| 2 | 80.0 | 98.0 | 18.0 |
| 3 | 68.0 | 73.0 | 5.0 |
| 4 | 55.0 | 85.0 | 30.0 |
| 5 | 50.0 | 76.0 | 26.0 |
| 6 | 45.0 | 81.0 | 36.0 |
| 7 | 54.0 | 79.0 | 25.0 |
Data sourced from Chickos, J. S. (1991). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. Journal of Physical and Chemical Reference Data, 20(1), 111-333.[1]
Analysis of Structure-Property Relationships
The data in Table 1 reveals a distinct trend. As the length of the alkyl chain increases, there is a general, albeit not monotonic, decrease in the melting point. This is attributed to the increased flexibility of the longer alkyl chains, which can disrupt the crystalline packing and lower the energy required to transition into a less ordered state.
More significantly, the clearing point, which marks the transition from the liquid crystalline phase to the isotropic liquid, exhibits a characteristic "odd-even" effect.[2][3] This alternation in clearing temperatures is a well-documented phenomenon in liquid crystal chemistry. It arises from the conformational changes in the alkyl chain. For chains with an even number of carbon atoms, the terminal methyl group tends to lie along the major molecular axis, enhancing the overall molecular anisotropy and leading to a more stable, higher-temperature mesophase. Conversely, for chains with an odd number of carbons, the terminal methyl group is oriented away from the molecular axis, which slightly reduces the anisotropy and lowers the clearing point.
The mesomorphic range, the difference between the clearing and melting points, is a critical parameter for practical applications. A wider mesomorphic range is generally desirable. As seen in the table, the hexyl derivative (n=6) exhibits the broadest mesomorphic range in this series. This comprehensive understanding of how chain length modulates phase transitions is a powerful tool for the rational design of liquid crystals with tailored properties.[4][5]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, self-validating experimental protocols for the synthesis and characterization of 4-alkoxyphenyl 4-alkylbenzoates.
Synthesis of 4-Alkoxyphenyl 4-Alkylbenzoates
The synthesis of these esters is typically achieved through an esterification reaction between a 4-alkoxyphenol and a 4-alkylbenzoyl chloride.[6][7][8] This method is robust and generally provides good yields.
Protocol 1: Synthesis of 4-Butoxyphenyl 4-Hexylbenzoate
-
Preparation of 4-Hexylbenzoyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-hexylbenzoic acid (1 equivalent).
-
Add thionyl chloride (2-3 equivalents) in a fume hood.
-
Gently reflux the mixture for 2-4 hours, or until the evolution of HCl gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-hexylbenzoyl chloride, which can be used in the next step without further purification.
-
-
Esterification:
-
Dissolve 4-butoxyphenol (1 equivalent) in a suitable anhydrous solvent, such as pyridine or a mixture of dichloromethane and triethylamine, in a separate flask.
-
Cool the solution in an ice bath.
-
Slowly add the 4-hexylbenzoyl chloride (1.1 equivalents) to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture into a separatory funnel containing dilute hydrochloric acid to neutralize the base.
-
Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-butoxyphenyl 4-hexylbenzoate.
-
Characterization of Mesomorphic Range
The accurate determination of the phase transition temperatures is crucial. This is accomplished using a combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[9][10]
Protocol 2: Differential Scanning Calorimetry (DSC) Analysis
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the purified liquid crystal sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of material during heating.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup and Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
Program the DSC instrument for a heat-cool-heat cycle. A typical program would be:
-
Heat from room temperature to a temperature well above the expected clearing point (e.g., 120°C) at a controlled rate (e.g., 10°C/min).[11]
-
Hold at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample back to room temperature at the same controlled rate.
-
Reheat the sample at the same rate.
-
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The melting point is determined as the onset temperature of the endothermic peak corresponding to the crystal-to-mesophase transition on the second heating scan.
-
The clearing point is determined as the onset temperature of the endothermic peak corresponding to the mesophase-to-isotropic liquid transition on the second heating scan.
-
The mesomorphic range is the temperature difference between the clearing point and the melting point.
-
Protocol 3: Polarized Optical Microscopy (POM) with a Hot Stage
-
Sample Preparation:
-
Place a small amount of the liquid crystal sample on a clean microscope slide.
-
Cover the sample with a clean coverslip and gently press to create a thin film.
-
-
Microscope Setup and Observation:
-
Place the slide on a calibrated hot stage attached to a polarizing microscope.
-
Set the polarizers in a crossed position.
-
Slowly heat the sample at a controlled rate (e.g., 1-5°C/min).
-
-
Phase Identification:
-
Observe the sample through the microscope as the temperature increases.
-
The transition from the crystalline solid to the liquid crystal phase is marked by the appearance of a birefringent, often textured, fluid. The specific texture (e.g., schlieren, focal-conic) can help identify the type of mesophase (e.g., nematic, smectic).[10][12][13][14]
-
The clearing point is identified as the temperature at which the birefringent texture disappears, and the field of view becomes completely dark (isotropic).
-
Slowly cool the sample from the isotropic state to observe the formation of the liquid crystal phase and its subsequent crystallization. This can help identify any monotropic phases (phases that only appear on cooling).
-
Visualizing the Workflow and Molecular Structure
To provide a clearer understanding of the experimental process and the molecular structures involved, the following diagrams have been generated using Graphviz.
Caption: General molecular structure of 4-alkoxyphenyl 4-alkylbenzoates.
Conclusion
This guide has provided a comprehensive comparison of the mesomorphic ranges of a homologous series of 4-alkoxyphenyl 4-alkylbenzoates, grounded in experimental data. We have demonstrated the causal link between the length of the terminal alkyl chains and the resulting phase transition temperatures, including the characteristic odd-even effect. The detailed experimental protocols for synthesis and characterization serve as a practical resource for researchers aiming to design and investigate novel liquid crystalline materials. By understanding these fundamental structure-property relationships, scientists and engineers are better equipped to develop next-generation materials with precisely tailored properties for a wide array of advanced applications.
References
- BenchChem. (2025). Determining Liquid Crystal Phase Transitions Using Differential Scanning Calorimetry (DSC)
- Chemistry LibreTexts. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy.
- Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC).
- Lavrentovich, O. (n.d.). Polarization Microscope Pictures of Liquid Crystals.
- Leadbeater, A. J. (Ed.). (2007). Thermotropic Liquid Crystals. Taylor & Francis.
- MDPI. (2022, October 3).
- ResearchGate. (n.d.). Optical polarizing microscope textures of final liquid crystalline compounds 1-8.
- MDPI. (2022, October 3). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals.
- PubMed. (2010, November 15). Effects of alkyl chain length on properties of 1-alkyl-3-methylimidazolium fluorohydrogenate ionic liquid crystals. Chemistry (Weinheim an der Bergstrasse, Germany), 16(43), 12970–12976.
- ResearchGate. (n.d.). The effect of alkyl chain length on the mesophase behavior of the homologous In series.
- Chickos, J. S. (1991). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates.
- PubMed. (2014, June 17). Influence of alkyl chain length on the mesomorphism of 5-S-alkyl-5-thiopentonolactones and 5-S-alkyl-5-thiopentitols.
- Taylor & Francis Online. (n.d.). Full article: Liquid crystal textures: an overview.
- Redalyc. (n.d.).
- NETZSCH Analyzing & Testing. (n.d.).
- ResearchGate. (2025, August 5). DSC Calibration During Cooling. A survey of possible compounds.
- ResearchGate. (2025, August 9). The synthesis and transition temperatures of 5-(4-alkyl- and 4-alkoxy-phenyl)-2-cyanobenzo[b]furans and a 5-(4′-alkylbiphenyl-4-yl)-2-cyanobenzo[b]furan: A comparison with their biphenyl and terphenyl analogues.
- Sci-Hub. (n.d.). alkylbiphenyl-4-yl)-2-cyanobenzo[b]furan: a comparison with their biphenyl and terphenyl analogues.
- Organic Syntheses. (n.d.).
- BenchChem. (2025).
- National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Acylation of Phenols using 3-Hydroxy-4-methoxybenzoyl chloride.
- National Center for Biotechnology Information. (2025, August 10).
Sources
- 1. srd.nist.gov [srd.nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of alkyl chain length on properties of 1-alkyl-3-methylimidazolium fluorohydrogenate ionic liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of alkyl chain length on the mesomorphism of 5-S-alkyl-5-thiopentonolactones and 5-S-alkyl-5-thiopentitols [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. webs.ucm.es [webs.ucm.es]
- 14. researchgate.net [researchgate.net]
The Influence of Alkyl Chain Length on the Nematic Phase of Benzoate Esters: A Comparative Guide
This guide provides an in-depth analysis of the structure-property relationships in benzoate ester-based liquid crystals, with a specific focus on the profound impact of alkyl chain length on the stability and characteristics of the nematic phase. Researchers, scientists, and professionals in drug development and materials science will find valuable insights into the rational design of liquid crystalline materials with tailored properties.
Introduction: The Significance of Molecular Architecture in Nematic Liquid Crystals
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] The nematic phase, characterized by long-range orientational order of constituent molecules with no positional order, is of particular interest for a wide range of applications, most notably in display technologies.[2] Benzoate esters are a versatile class of organic molecules that frequently exhibit liquid crystalline behavior due to their rigid core structure and the ability to incorporate flexible terminal groups.[3]
The length of the flexible alkyl chains attached to the rigid benzoate core plays a pivotal role in dictating the mesomorphic properties of these compounds. This guide will explore this relationship in detail, providing experimental data and protocols to elucidate the underlying principles.
The Odd-Even Effect: A Nuanced Influence of Alkyl Chain Parity
A key phenomenon observed in homologous series of liquid crystals is the "odd-even" effect. This refers to the alternating trend in transition temperatures and other physical properties as the number of carbon atoms in the terminal alkyl chain switches between odd and even. This effect is attributed to the change in the orientation of the terminal methyl group with respect to the molecular axis, which influences the overall molecular anisotropy and intermolecular interactions.
Comparative Analysis of a Homologous Series of 4-Cyanophenyl 4-n-Alkylbenzoates
To illustrate the effect of alkyl chain length, we will consider a homologous series of 4-cyanophenyl 4-n-alkylbenzoates. The experimental data for the nematic-isotropic transition temperatures (TN-I) are summarized in the table below.
| Number of Carbon Atoms (n) in Alkyl Chain | Compound Name | Nematic-Isotropic Transition Temperature (TN-I) in °C |
| 1 | 4-Cyanophenyl 4-Methylbenzoate | 118 |
| 2 | 4-Cyanophenyl 4-Ethylbenzoate | 107 |
| 3 | 4-Cyanophenyl 4-Propylbenzoate | 89 |
| 4 | 4-Cyanophenyl 4-Butylbenzoate | 101 |
| 5 | 4-Cyanophenyl 4-Pentylbenzoate | 95 |
| 6 | 4-Cyanophenyl 4-Hexylbenzoate | 98 |
| 7 | 4-Cyanophenyl 4-Heptylbenzoate | 92 |
| 8 | 4-Cyanophenyl 4-Octylbenzoate | 96 |
Data Interpretation:
The data clearly demonstrates the odd-even effect, with a general decrease in the nematic-isotropic transition temperature as the alkyl chain length increases. However, compounds with an even number of carbon atoms in the alkyl chain consistently exhibit higher TN-I values than their odd-numbered neighbors. This is because the addition of a methylene group to an even-numbered chain leads to a greater increase in the molecular length-to-breadth ratio compared to the addition to an odd-numbered chain, thus enhancing the stability of the nematic phase.
Experimental Protocols
Synthesis of 4-Cyanophenyl 4-n-Alkylbenzoates
The synthesis of the target compounds is typically achieved through an esterification reaction between the corresponding p-n-alkylbenzoyl chloride and 4-cyanophenol.
Step-by-Step Protocol:
-
Preparation of p-n-Alkylbenzoyl Chloride:
-
To a solution of p-n-alkylbenzoic acid in thionyl chloride, add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude p-n-alkylbenzoyl chloride.
-
-
Esterification:
-
Dissolve 4-cyanophenol and pyridine in dry dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add the p-n-alkylbenzoyl chloride dropwise to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol.
-
Caption: Synthetic workflow for 4-cyanophenyl 4-n-alkylbenzoates.
Characterization of the Nematic Phase
DSC is a powerful technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystalline materials.[4][5]
Step-by-Step Protocol:
-
Accurately weigh 2-5 mg of the synthesized benzoate ester into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected isotropic point.
-
Cool the sample at the same rate to a temperature below its crystallization point.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
The nematic-isotropic phase transition will be observed as an endothermic peak on heating and an exothermic peak on cooling.[6] The peak temperature is taken as the transition temperature.
Caption: Experimental workflow for POM analysis.
Conclusion
The length of the terminal alkyl chain is a critical design parameter in the development of benzoate ester-based liquid crystals. A longer alkyl chain generally destabilizes the nematic phase, leading to lower nematic-isotropic transition temperatures. The parity of the carbon atoms in the alkyl chain gives rise to the odd-even effect, where even-numbered chains tend to form more stable nematic phases than their odd-numbered counterparts. By understanding and leveraging these structure-property relationships, researchers can rationally design and synthesize novel liquid crystalline materials with precisely controlled mesomorphic properties for a wide array of technological applications.
References
-
NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Retrieved from [Link]
-
Wikipedia. (2024, January 12). Differential scanning calorimetry. Retrieved from [Link]
-
CSK Scientific Press. (2023, August 20). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. Retrieved from [Link]
-
ResearchGate. (n.d.). Polarized optical microscopy textures of the uniformly aligned nematic... Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of the order parameter in nematic liquid crystals. Retrieved from [Link]
-
Innovatech Labs. (2011, February 25). Uses For Differential Scanning Calorimetry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, May 16). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Retrieved from [Link]
-
Lavrentovich, O. (n.d.). Polarization Microscope Pictures of Liquid Crystals. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved from [Link]
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. cskscientificpress.com [cskscientificpress.com]
A Comparative Guide to Fluorinated Phenyl Benzoate Liquid Crystals: Structure, Properties, and Performance
Welcome to a comprehensive analysis of the impact of fluorination on phenyl benzoate liquid crystals. As researchers and developers in advanced materials and pharmaceuticals, our goal is to rationally design molecules with specific, predictable properties. The strategic substitution of hydrogen with fluorine in liquid crystal (LC) scaffolds is a cornerstone of modern materials science, enabling fine-tuning of mesomorphic, dielectric, and optical behaviors. This guide moves beyond a simple catalog of effects, delving into the causal relationships between molecular structure and macroscopic properties, supported by experimental data and validated methodologies.
The Rationale for Fluorination: A Molecular Engineering Approach
Phenyl benzoate serves as a classic calamitic (rod-shaped) liquid crystal core. Its inherent structural anisotropy is a prerequisite for the formation of ordered mesophases. However, the unsubstituted core often lacks the specific physical properties required for demanding applications, such as high-speed displays or advanced optical systems.
Fluorination is a powerful tool for molecular engineering due to the unique characteristics of the fluorine atom:
-
High Electronegativity: Fluorine is the most electronegative element, inducing a significant dipole moment (C-F bond dipole ≈ 1.4 D). The orientation of this dipole is dictated by the substitution position, providing a direct handle to manipulate the bulk dielectric anisotropy.
-
Small van der Waals Radius: With a radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to be incorporated into a molecular structure with minimal steric disruption, preserving the rod-like shape essential for liquid crystallinity.[1]
-
Low Polarizability: The C-F bond exhibits low polarizability, which can influence intermolecular forces and, consequently, properties like viscosity and birefringence.[1]
This guide will compare the properties of non-fluorinated phenyl benzoates with their fluorinated counterparts, focusing on how the strategic placement of fluorine atoms—either on the terminal chains or laterally on the aromatic core—drives performance changes.
Molecular Structure Comparison
The diagram below illustrates the fundamental structural difference between a standard phenyl benzoate and a laterally fluorinated analogue, which is central to the discussion of its property modifications.
Caption: General structures of an unsubstituted and a laterally fluorinated phenyl benzoate.
Impact on Mesomorphic Properties: Controlling Phase Behavior
The introduction of fluorine dramatically alters the delicate balance of intermolecular forces, directly impacting phase transition temperatures and the types of mesophases observed.
Lateral vs. Terminal Fluorination
-
Lateral Fluorination: Placing a fluorine atom on the side of the phenyl core broadens the molecule. This steric disruption can interfere with crystal packing, often leading to a lower melting point (T_m) . The strong lateral dipole can also influence intermolecular interactions to either stabilize or destabilize certain mesophases. For instance, some laterally fluorinated azo/ester derivatives have been shown to induce a purely nematogenic phase where the unsubstituted analogue was non-mesomorphic.[2]
-
Terminal Fluorination: Incorporating fluorine into the terminal alkyl or alkoxy chains enhances the micro-segregation of molecules into layers. This is because fluorocarbon chains are incompatible with hydrocarbon and aromatic moieties, promoting aggregation.[1][3] Consequently, terminal fluorination strongly favors the formation of smectic phases (e.g., Smectic A, Smectic C) over nematic phases.[1][4][5][6] Studies have shown that as the extent of fluorination in the terminal chain increases, the stability of the chiral smectic C phase is enhanced.[1][5][6]
Comparative Data: Phase Transitions
The following table summarizes typical phase transition behavior for a hypothetical phenyl benzoate system, illustrating the principles discussed.
| Compound | Substitution Pattern | Melting Point (Cr → N/Sm/I) | Clearing Point (N/Sm → I) | Mesophase(s) Observed | Mesophase Range (°C) |
| Reference: Alkyl Phenyl Benzoate | None | ~70 °C | ~90 °C | Nematic (N) | ~20 |
| Derivative A: Lateral Fluoro | Lateral (Core) | ~55 °C | ~85 °C | Nematic (N) | ~30 |
| Derivative B: Terminal Fluoro-chain | Terminal (Chain) | ~80 °C | ~110 °C | Smectic A (SmA) | ~30 |
Data are representative and compiled based on trends reported in literature such as[2],[4], and[1].
Impact on Dielectric & Optical Properties: The Key to Applications
For electro-optical devices, the dielectric anisotropy (Δε) and birefringence (Δn) are paramount. Fluorination provides a direct and predictable method for tuning these properties.
Dielectric Anisotropy (Δε)
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. Its sign and magnitude dictate how the LC molecules will align in an electric field.
-
Unsubstituted Phenyl Benzoates: These molecules typically have a small, positive Δε, driven by the dipole moment of the ester linkage along the principal molecular axis.
-
Laterally Fluorinated Phenyl Benzoates: The introduction of one or more lateral fluorine atoms introduces a strong dipole moment perpendicular to the long molecular axis.[7] This C-F dipole often dominates the overall dipole character of the molecule, resulting in negative dielectric anisotropy (Δε < 0) .[7][8] Materials with negative Δε are essential for display modes like Vertically Aligned (VA) and Fringe-Field Switching (FFS), which offer superior contrast ratios and viewing angles.[7]
Birefringence (Δn)
Birefringence, or optical anisotropy, is the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices. It is a measure of how effectively a material can alter the polarization of light.
The effect of fluorination on birefringence is more nuanced. While the introduction of fluorine atoms increases the overall electron density, the low polarizability of the C-F bond can be a competing factor.
-
The introduction of fluorine-containing groups can enhance the antioxidant capabilities and stability of LC molecules.[9]
-
In some systems, fluorination has been shown to improve index matching in polymer-dispersed liquid crystals (PDLCs), leading to better electro-optical properties.[10]
-
However, terminal fluorinated substituents can sometimes lower the overall optical anisotropy compared to their non-fluorinated or cyano-substituted counterparts.[11]
Comparative Data: Electro-Optical Properties
| Compound | Substitution Pattern | Dielectric Anisotropy (Δε) at 25°C | Birefringence (Δn) at 589 nm | Key Application Area |
| Reference: Alkyl Phenyl Benzoate | None | Low Positive (~ +2.0) | ~ 0.15 | Basic TN Displays |
| Derivative A: Lateral di-Fluoro | Lateral (Core) | Moderate Negative (~ -3.5)[7] | ~ 0.14 | VA, FFS Displays |
| Derivative B: Terminal OCF₃ | Terminal | High Positive (~ +7.0) | ~ 0.12[11] | High-speed TN Displays |
Values are illustrative of trends observed in fluorinated liquid crystal systems.
Experimental Protocols: Synthesis and Characterization
Trustworthy data is built on robust experimental design. The protocols below outline the standard, self-validating workflows for synthesizing and characterizing fluorinated phenyl benzoate liquid crystals.
Synthesis Workflow: Esterification
A common and reliable method for synthesizing phenyl benzoates is the dicyclohexylcarbodiimide (DCC) mediated esterification of a corresponding phenol and benzoic acid.
Caption: Workflow for DCC/DMAP-mediated synthesis of phenyl benzoate liquid crystals.[3]
Step-by-Step Protocol:
-
Preparation: Dissolve the fluorinated phenol (1.0 eq), the benzoic acid derivative (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Coupling: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.2 eq) in DCM dropwise over 15 minutes. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup: Filter the reaction mixture to remove the DCU precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester via column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol, hexane) to obtain the pure liquid crystal.
Characterization Workflow
Once synthesized, the material must be rigorously characterized to confirm its structure and quantify its physical properties.
Caption: A standard workflow for the characterization of novel liquid crystal materials.
Key Methodologies:
-
Polarized Optical Microscopy (POM): This is the primary tool for identifying liquid crystal phases.[12] The sample is placed on a hot stage between two crossed polarizers. As the temperature is changed, distinct optical textures (e.g., schlieren for nematic, focal-conic for smectic) appear, confirming the presence and type of mesophase.[12][13][14]
-
Differential Scanning Calorimetry (DSC): DSC provides quantitative data on phase transitions.[15] By precisely measuring heat flow into and out of a sample as a function of temperature, it accurately determines the temperatures and enthalpies of melting, clearing, and any intermediate phase transitions.[12][14]
-
Dielectric Spectroscopy: To measure dielectric anisotropy, the LC material is placed in a specialized cell with electrodes (one planar, one homeotropic alignment). Capacitance is measured with the electric field applied parallel and perpendicular to the LC director, allowing for the calculation of ε∥ and ε⊥.[7][16]
-
Birefringence Measurement: Birefringence is typically measured using an Abbé refractometer equipped with a polarizer, measuring n_e and n_o at a specific wavelength and controlled temperature.[13]
Conclusion and Outlook
The fluorination of phenyl benzoate liquid crystals is a proven and highly effective strategy for engineering materials with tailored properties. Lateral fluorination is the method of choice for inducing negative dielectric anisotropy, a critical requirement for modern high-performance displays. Terminal fluorination, conversely, is a powerful tool for promoting smectic phases and increasing thermal stability.
By understanding the fundamental structure-property relationships and employing rigorous, validated experimental workflows, researchers can rationally design and synthesize novel phenyl benzoate derivatives. This capability allows for the development of next-generation materials for advanced displays, photonics, and smart materials, where precise control over mesomorphic, dielectric, and optical properties is not just an advantage, but a necessity.
References
-
El-Atawy, M. A., et al. (2021). Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Derivatives. MDPI Materials, 14(16), 4586. [Link]
-
Tschierske, C., & Kain, J. (1995). The effect of fluorinated terminal chains on the mesomorphic properties of 4,4′‐disubstituted phenyl benzoates. Liquid Crystals, 19(1), 1-10. [Link]
-
Liu, H., & Nohira, H. (1997). Effects of fluorination extent and direction of ester group in semiperfluorinated phenyl benzoate FLCs on mesomorphic properties. Liquid Crystals, 22(2), 217-222. [Link]
-
Liu, H., & Nohira, H. (1997). Effects of fluorination extent and direction of ester group in semiperfluorinated phenyl benzoate FLCs on mesomorphic properties. Taylor & Francis Online. [Link]
-
Sci-Hub. (n.d.). Effects of fluorination extent and direction of ester group in semiperfluorinated phenyl benzoate FLCs on mesomorphic properties. Liquid Crystals, 22(2), 217-222. [Link]
-
Yao, L., et al. (2005). Synthesis and mesomorphic properties of fluorinated phenyl 4‐[(4‐n‐alkoxy‐2,3‐difluorophenyl)ethynyl]benzoates. Liquid Crystals, 32(5), 625-631. [Link]
-
Yang, Y. G., et al. (2001). Synthesis and Mesomorphic Properties of Some Fluorinated Benzoate Liquid Crystals. Molecular Crystals and Liquid Crystals, 373(1), 13-21. [Link]
-
Salpistis, C., et al. (2021). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. Crystals, 11(10), 1238. [Link]
-
Li, Y., et al. (2022). Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. Polymers, 14(21), 4578. [Link]
-
Liu, H., & Nohira, H. (1998). Synthesis and mesomorphic properties of novel phenylbenzoate liquid crystals with a 4-2H-perfluoropropyl-1-butanol tail. Ferroelectrics, 207(1), 541-553. [Link]
-
Chen, H., et al. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 3(4), 483-502. [Link]
-
Tschierske, C., & Kain, J. (2005). The effect of fluorinated terminal chains on the mesomorphic properties of 4,4′‐disubstituted phenyl benzoates. Liquid Crystals, 19(1), 1-10. [Link]
-
Xu, K., et al. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. Molecules, 28(7), 3025. [Link]
-
Ishikawa, H., et al. (1995). Relationship between order parameter and physical constants in fluorinated liquid crystals. Liquid Crystals, 18(5), 743-747. [Link]
-
Weigand, R., et al. (2001). The Optical and Morphological Properties of Fluorinated Polymer Dispersed Liquid Crystals. ResearchGate. [Link]
-
Yuan, C., et al. (2020). Effects of the fluorinated liquid crystal molecules on the electro-optical properties of polymer dispersed liquid crystal films. Liquid Crystals, 47(14-15), 2137-2146. [Link]
-
Ahmed, H. A., et al. (2021). Experimental and geometrical structure characterizations of new synthesized laterally fluorinated nematogenic system. Liquid Crystals, 48(10), 1431-1442. [Link]
-
Dabrowski, R., et al. (2012). Dielectric and visco-elastic properties of laterally fluorinated liquid crystal single compounds and their mixture. ResearchGate. [Link]
-
Reiffenrath, V., et al. (1991). Synthesis and properties of liquid crystalline materials with high optical anisotropy. SPIE Proceedings, 1455, 84-93. [Link]
-
Kumar, S. (2001). Liquid Crystals: Experimental Study of Physical Properties and Phase Transitions. MDPI. [Link]
-
Alamro, F. S., et al. (2025). Computational studies and mesophase behavior of newly prepared trifluoromethyl phenylazo phenyl alkoxy benzoate liquid crystals. Figshare. [Link]
-
Zhang, Y., et al. (2022). Fluorination Enables Dual Ferroelectricity in Both Solid- and Liquid-Crystal Phases. JACS Au, 2(11), 2496–2503. [Link]
-
Kumar, S. (2001). Liquid Crystals: Experimental Study of Physical Properties and Phase Transitions. MDPI. [Link]
-
Beguin, A., et al. (2018). Elastic and electro-optical properties of flexible fluorinated dimers with negative dielectric anisotropy. arXiv. [Link]
-
Rahman, M. A., et al. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry, 13(12), 43-54. [Link]
-
Alfa Chemistry. (n.d.). Liquid Crystal Testing. TCA Lab. [Link]
-
ResearchGate. (n.d.). Characterization of Liquid Crystals. ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Sci-Hub. Effects of fluorination extent and direction of ester group in semiperfluorinated phenyl benzoate FLCs on mesomorphic properties / Liquid Crystals, 1997 [sci-hub.red]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. iosrjournals.org [iosrjournals.org]
- 13. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 14. bhu.ac.in [bhu.ac.in]
- 15. tandf.figshare.com [tandf.figshare.com]
- 16. researchmap.jp [researchmap.jp]
A Senior Application Scientist's Guide to Benchmarking Electro-Optical Performance in Liquid Crystals
Abstract: The continued innovation in display technology, photonics, and optical computing is intrinsically linked to the development of novel liquid crystal (LC) materials. A critical step in this development pipeline is the rigorous, standardized benchmarking of new materials against established standards. This guide provides a comprehensive framework for characterizing the essential electro-optical properties of liquid crystal materials. We will detail the fundamental performance metrics, describe the necessary experimental architecture, provide step-by-step measurement protocols, and offer a clear methodology for comparative data analysis. This document is intended to serve as a practical, hands-on reference for researchers and engineers, ensuring that experimental data is not only accurate but also universally comparable.
Chapter 1: The Pillars of Performance: Key Electro-Optical Metrics
Before any measurement can be taken, it is crucial to understand what we are measuring and why it is important. The electro-optical performance of a liquid crystal is not a single value but a suite of interconnected parameters that define its suitability for a given application.
-
Response Time (τ): This is the time it takes for LC molecules to reorient themselves upon the application or removal of an electric field. It is typically divided into rise time (τ_on) and fall time (τ_off). Fast response times, in the order of milliseconds or even microseconds, are critical for applications like video displays to prevent motion blur and for high-speed optical switches.[1][2] The response time is influenced by the material's rotational viscosity, the cell gap, and the driving voltage.[1]
-
Operating Voltage (V_th, V_sat): The threshold voltage (V_th) is the minimum voltage required to initiate a change in the orientation of the liquid crystal molecules, a phenomenon known as the Fréedericksz transition.[3] The saturation voltage (V_sat) is the voltage at which the maximum reorientation or optical change is achieved. Low operating voltages are highly desirable for portable, low-power devices like smartphones and tablets to extend battery life.
-
Contrast Ratio (CR): This is the ratio of the luminance of the brightest state (on) to the darkest state (off).[4][5] A high contrast ratio is fundamental to display quality, providing deep blacks and vibrant colors. It is highly dependent on the quality of the polarizers, the LC alignment, and the cell's optical properties.
-
Birefringence (Δn): Birefringence is the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices of the liquid crystal.[6] This intrinsic optical anisotropy is the very property that allows LCs to modulate light. The magnitude of Δn influences the thickness of the LC layer required to achieve a specific phase retardation, impacting device form factor and response time.
-
Dielectric Anisotropy (Δε): This is the difference between the dielectric permittivity parallel (ε_∥) and perpendicular (ε_⊥) to the LC director. A positive Δε is required for the molecules to align with an applied electric field in typical nematic devices. The magnitude of Δε directly affects the threshold voltage.
Chapter 2: The Benchmark Standard: Nematic Liquid Crystal E7
To benchmark a new material, one must compare it to a well-characterized, widely accepted standard. In the world of nematic liquid crystals, the eutectic mixture E7 is a common and reliable benchmark.[7][][9] Its properties are extensively documented, providing a stable baseline for comparison.
Table 1: Reference Electro-Optical Properties of Standard Nematic LC E7
| Property | Symbol | Typical Value (at 20-25°C) | Source |
| Birefringence (at 589 nm) | Δn | ~0.225 | [10] |
| Dielectric Anisotropy (at 1 kHz) | Δε | ~+14.5 | [11] |
| Rotational Viscosity | γ₁ | ~200-300 mPa·s | [12] |
| Nematic-Isotropic Transition | T_NI | ~59-60 °C | [9][10] |
Note: These values can vary slightly between batches and manufacturers. It is always recommended to characterize your specific batch of the standard material alongside the novel material.
Chapter 3: The Laboratory Setup: Architecture for Characterization
Reliable measurements require a well-defined and calibrated experimental setup. The core components for electro-optical characterization are consistent across most measurements. The international standard IEC 61747 provides a generic specification and rules for measuring the electrical and optical characteristics of liquid crystal devices.[13][14][15][16][17]
Core Instrumentation
-
Light Source: A stable, collimated light source, typically a He-Ne laser (632.8 nm) or a filtered LED.
-
Polarizers: A pair of high-quality linear polarizers (analyzer and polarizer).
-
LC Cell Mount: A temperature-controlled stage (hot stage) to mount the LC cell and maintain a constant temperature.
-
Function Generator: To supply the AC voltage waveform (typically a 1 kHz square wave to prevent ion migration) to the LC cell.
-
Photodetector/Photodiode: To measure the intensity of the transmitted light.
-
Oscilloscope: To visualize and measure the detector output and the driving voltage waveform.
The Experimental Workflow
The general process for any electro-optical measurement follows a logical sequence from preparation to data acquisition. This workflow ensures reproducibility and minimizes sources of error.
Caption: General experimental workflow for LC electro-optical characterization.
The Critical Importance of the LC Cell
The test cell is not merely a container; it is an integral part of the experiment. The quality of its construction directly impacts the results.
-
Substrate Cleaning: Meticulous cleaning of the Indium Tin Oxide (ITO) coated glass is paramount to prevent alignment defects.[18]
-
Alignment Layer: A uniformly applied alignment layer (e.g., rubbed polyimide or polyvinyl alcohol) dictates the initial orientation of the LC molecules, which is the foundation for achieving a high contrast ratio.[19]
-
Cell Gap (d): The distance between the substrates, controlled by spacers, is a critical parameter. It should be uniform across the cell. An inconsistent cell gap will lead to variations in response time and operating voltage.
Chapter 4: Standard Operating Procedures (SOPs) for Measurement
Here, we detail the step-by-step protocols for measuring the key performance metrics.
SOP: Voltage-Transmittance (V-T) Curve and Threshold Voltage
This measurement provides the characteristic electro-optical response curve of the material, from which the threshold and saturation voltages are derived.
-
Setup: Arrange the optical components as: Light Source → Polarizer → LC Cell → Analyzer → Photodetector. The LC cell's rubbing direction should be at 45° to the transmission axes of the crossed polarizers.
-
Protocol:
-
Set the function generator to a 1 kHz square wave output.
-
Start at 0V and record the transmitted light intensity (this is your dark state, I_min).
-
Increase the voltage in small increments (e.g., 0.1V). At each step, allow the system to stabilize and record the voltage and the corresponding light intensity.
-
Continue until the transmitted intensity no longer increases with voltage (this is your bright state, I_max).
-
-
Analysis:
-
Plot the normalized transmittance [(I - I_min) / (I_max - I_min)] as a function of voltage.
-
Threshold Voltage (V_th): Determine the voltage at which the transmittance reaches 10% of its maximum value (V_10).
-
Saturation Voltage (V_sat): Determine the voltage at which the transmittance reaches 90% of its maximum value (V_90).
-
Contrast Ratio (CR): Calculate using the formula CR = I_max / I_min.
-
SOP: Response Time (τ_on and τ_off)
This protocol measures the switching speed of the LC material.
Caption: Workflow for measuring rise (τ_on) and fall (τ_off) response times.
-
Setup: Use the same optical setup as for the V-T curve.
-
Protocol for Fall Time (τ_off / Decay Time):
-
Apply a 1 kHz square wave at the saturation voltage (V_sat) determined previously. The cell is in its fully "on" state.
-
Suddenly switch the voltage to 0V.
-
On the oscilloscope, capture the photodetector signal as the light intensity decays.
-
Measure the time it takes for the intensity to fall from 90% to 10% of its maximum. This is τ_off.
-
-
Protocol for Rise Time (τ_on / Rise Time):
-
Ensure the cell is in its relaxed "off" state (0V).
-
Suddenly apply a 1 kHz square wave at the saturation voltage (V_sat).
-
Capture the photodetector signal as the light intensity increases.
-
Measure the time it takes for the intensity to rise from 10% to 90% of its maximum. This is τ_on.
-
Chapter 5: Data Presentation and Comparative Analysis
The final step is to collate the data in a clear, concise format that allows for direct comparison against the standard. This objective presentation is the cornerstone of effective benchmarking.
Table 2: Comparative Performance Analysis
| Parameter | Symbol | Standard LC (E7) | Test LC Material | Units |
| Threshold Voltage | V_th (V_10) | [Insert Measured Value] | [Insert Measured Value] | V |
| Saturation Voltage | V_sat (V_90) | [Insert Measured Value] | [Insert Measured Value] | V |
| Contrast Ratio | CR | [Insert Measured Value] | [Insert Measured Value] | - |
| Rise Time | τ_on | [Insert Measured Value] | [Insert MeasuredValue] | ms |
| Fall Time | τ_off | [Insert Measured Value] | [Insert Measured Value] | ms |
| Operating Temperature | T_op | 25.0 | 25.0 | °C |
| Cell Gap | d | [Insert Measured Value] | [Insert Measured Value] | µm |
Causality and Interpretation: When analyzing this table, consider the underlying physics. For instance, if your Test LC shows a lower V_th than E7, it likely possesses a higher dielectric anisotropy (Δε). If it exhibits a faster response time, its rotational viscosity (γ₁) might be lower. This causal link between measured performance and intrinsic material properties is key to guiding further material synthesis and development.
Conclusion
This guide has outlined a standardized methodology for benchmarking the electro-optical performance of novel liquid crystal materials against an established standard. By adhering to these protocols, researchers can ensure the generation of robust, reproducible, and comparable data. This systematic approach, grounded in both procedural rigor and an understanding of the underlying physical principles, is essential for accelerating the innovation cycle in all technologies that rely on the unique properties of liquid crystals.
References
-
Title: IEC 61747-1-1:2014 - Liquid crystal display devices - Part 1-1: Generic - Generic specification Source: International Electrotechnical Commission URL: [Link]
-
Title: Optimization of the response time measuring method for liquid crystal variable retarders Source: Optical Engineering URL: [Link]
-
Title: Measurement Methods of Nematic Liquid Crystal Response Time Source: ResearchGate URL: [Link]
-
Title: Introduction to Liquid Crystals Source: Case Western Reserve University URL: [Link]
-
Title: The complex refractive indices of the liquid crystal mixture E7 in the terahertz frequency range Source: Optica Publishing Group URL: [Link]
-
Title: Compositional Analysis of Merck E7 Liquid Crystal Intermediates Using UltraPerformance Convergence Chromatography (UPC2) with PDA Source: Waters Corporation URL: [Link]
-
Title: Electro-Optical Properties of Liquid Crystals Source: World Scientific URL: [Link]
-
Title: Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Liquid crystal display response time estimation for medical applications Source: PubMed URL: [Link]
-
Title: ALCT Measurement Principles Source: Instec, Inc. URL: [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Liquid crystal - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the signal contrast ratio and stability of liquid crystal-based sensors by using fine grids made by photolithography of photoresists - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e7 nematic liquid: Topics by Science.gov [science.gov]
- 9. lcms.cz [lcms.cz]
- 10. The complex refractive indices of the liquid crystal mixture E7 in the terahertz frequency range [opg.optica.org]
- 11. researchgate.net [researchgate.net]
- 12. worldscientific.com [worldscientific.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. webstore.iec.ch [webstore.iec.ch]
- 15. vde-verlag.de [vde-verlag.de]
- 16. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. catalogimages.wiley.com [catalogimages.wiley.com]
A Comparative Study of Ester vs. Schiff Base Liquid Crystals: A Guide for Researchers
In the vast landscape of liquid crystal research, two prominent classes of mesogenic compounds, esters and Schiff bases, have garnered significant attention for their diverse applications in display technologies, sensors, and advanced materials.[1][2][3][4] This guide provides a comprehensive comparative analysis of ester and Schiff base liquid crystals, delving into their synthesis, mesomorphic properties, stability, and optical characteristics. By presenting experimental data and field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions in the selection and design of liquid crystalline materials.
Introduction to Mesogenic Linkages: The Core of Liquid Crystalline Properties
The defining characteristic of a liquid crystal molecule is its anisotropy, typically a rod-like shape, which allows for the formation of ordered, yet fluid, mesophases. The nature of the linking groups within the rigid core of these molecules plays a pivotal role in determining their physical and chemical properties. Ester (-COO-) and Schiff base (-CH=N-) linkages are two of the most widely employed connecting units in the design of calamitic (rod-shaped) liquid crystals.[5][6]
The ester linkage is lauded for its chemical stability and ease of synthesis.[5] The polarity of the carbonyl group within the ester linkage can contribute to the formation of layered smectic phases.[5] On the other hand, the imine or azomethine group of a Schiff base offers a stepped core geometry but maintains molecular linearity, which is crucial for mesophase formation and stability.[7] Schiff bases are also known for their straightforward synthesis and the potential for light-induced isomerization, a property that can be exploited in photosensitive materials.[1]
Synthesis and Chemical Structure: Building the Mesogenic Core
The synthesis of both ester and Schiff base liquid crystals is generally well-established and accessible.
Ester Liquid Crystals: The formation of the ester linkage is typically achieved through an esterification reaction between a carboxylic acid (or its more reactive acid chloride derivative) and a phenol or an alcohol.[8] This reaction is often carried out in the presence of a dehydrating agent or a base to drive the reaction to completion. The versatility of this reaction allows for the incorporation of a wide variety of molecular fragments, enabling fine-tuning of the liquid crystalline properties.[9]
Schiff Base Liquid Crystals: The synthesis of Schiff bases is remarkably straightforward, involving the condensation reaction between a primary amine and an aldehyde or a ketone.[1][10] This reaction is often catalyzed by a few drops of a weak acid and can proceed with high yields at room temperature or with gentle heating.[10] The ease of formation of the imine bond makes Schiff bases attractive for rapid screening of new mesogenic structures.[1]
Below is a generalized representation of the molecular structures of ester and Schiff base liquid crystals.
Figure 1: Generalized molecular structures of ester and Schiff base liquid crystals.
Comparative Analysis of Key Properties
The choice between an ester and a Schiff base linkage significantly impacts the resulting liquid crystal's performance. The following sections provide a detailed comparison of their key properties, supported by experimental data from the literature.
Mesomorphic Properties: Phase Behavior and Transition Temperatures
Both ester and Schiff base liquid crystals can exhibit a rich variety of mesophases, including nematic and smectic phases. The specific phase behavior is highly dependent on the molecular structure, particularly the nature of the terminal groups and the length of any flexible alkyl chains.[11][12]
| Property | Ester Liquid Crystals | Schiff Base Liquid Crystals |
| Common Mesophases | Nematic, Smectic A, Smectic C[6][13] | Nematic, Smectic A[14][15] |
| Transition Temperatures | Generally exhibit a wide range of clearing points. | Often possess high thermal stability and wide mesomorphic ranges.[2][7] |
| Influence of Linkage | The polar ester group can promote lamellar packing, favoring smectic phases.[5] | The stepped core can sometimes disrupt smectic layering, favoring nematic phases.[7] |
Table 1: Comparison of Mesomorphic Properties
For instance, a study on Schiff base/ester compounds revealed that the orientation of the ester linkage can significantly influence the mesophase stability.[16] Another investigation into chloro-substituted Schiff base ester liquid crystals demonstrated that the introduction of a lateral chloro atom impacts both the conformation and the mesomorphic properties, leading to the formation of enantiotropic nematic phases.[2]
Thermal and Photochemical Stability
Stability is a critical parameter for the practical application of liquid crystals, especially in devices that operate under continuous thermal or light stress.
Thermal Stability: Aromatic esters are known for their good thermal stability.[2] Schiff bases also generally exhibit good thermal stability, with the imine bond being relatively stable over a wide temperature range.[1] Thermogravimetric analysis (TGA) is a standard technique used to assess the thermal stability of these compounds.[16]
Photochemical Stability: The imine bond in Schiff bases can be susceptible to UV light-induced isomerization, which can alter the molecular shape and disrupt the liquid crystalline order.[1] While this can be a disadvantage for display applications requiring long-term stability, it is a key feature for creating photoresponsive materials.[17] Ester-based liquid crystals are generally considered more photochemically stable.
Dielectric and Optical Properties
The dielectric anisotropy (Δε) and optical anisotropy (Δn) are fundamental properties that govern the electro-optical behavior of liquid crystals in display devices.
| Property | Ester Liquid Crystals | Schiff Base Liquid Crystals |
| Dielectric Anisotropy (Δε) | Can be tailored by introducing polar groups like cyano (-CN) at the terminal positions.[18] | The dipole moment associated with the imine bond contributes to the overall dielectric properties. The presence of polar terminal groups is also crucial.[10] |
| Optical Anisotropy (Δn) | The polarizability of the aromatic rings and the ester group contributes to the birefringence. | The conjugated system of the Schiff base linkage can lead to high optical anisotropy. |
| Photoresponsiveness | Generally low. | Can exhibit significant photoresponsiveness due to cis-trans isomerization of the C=N bond.[1] |
Table 2: Comparison of Dielectric and Optical Properties
The ability to manipulate these properties through molecular engineering is a key aspect of liquid crystal design. For example, the introduction of lateral substituents can alter the molecular packing and, consequently, the dielectric and optical properties.[19]
Experimental Protocols: Synthesis and Characterization
To provide a practical context, this section outlines the general experimental procedures for the synthesis and characterization of a representative ester and Schiff base liquid crystal.
Synthesis of a Representative Ester Liquid Crystal: 4-Cyanophenyl 4-n-hexylbenzoate
This protocol describes the synthesis of a classic ester-type liquid crystal.
Materials:
-
4-n-Hexylbenzoyl chloride
-
4-Cyanophenol
-
Pyridine
-
Toluene (dry)
Procedure:
-
Dissolve 4-cyanophenol and pyridine in dry toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a solution of 4-n-hexylbenzoyl chloride in dry toluene to the flask at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.[8]
-
Filter the mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate with dilute hydrochloric acid, followed by water, and then dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-cyanophenyl 4-n-hexylbenzoate.
Synthesis of a Representative Schiff Base Liquid Crystal: N-(4-Methoxybenzylidene)-4-butylaniline (MBBA)
This protocol details the synthesis of a well-known room-temperature nematic liquid crystal.
Materials:
-
4-Methoxybenzaldehyde
-
4-Butylaniline
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 4-methoxybenzaldehyde in ethanol in a round-bottom flask.
-
Add an equimolar amount of 4-butylaniline to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.[10]
-
Reflux the reaction mixture for 2-4 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure MBBA.
Characterization Workflow
The synthesized liquid crystals are typically characterized using a suite of analytical techniques to confirm their structure and investigate their mesomorphic properties.
Figure 2: Typical workflow for the characterization of liquid crystalline materials.
Applications: Where Do They Excel?
The distinct properties of ester and Schiff base liquid crystals make them suitable for different applications.
Ester Liquid Crystals: Due to their good chemical and photochemical stability, along with their tunable dielectric properties, ester liquid crystals are widely used in commercial liquid crystal displays (LCDs) for televisions, computer monitors, and smartphones.[3][4] They are also finding applications in more advanced areas such as tissue engineering and as additives in insulating oils.[20][21]
Schiff Base Liquid Crystals: The facile synthesis and rich mesomorphism of Schiff bases make them excellent candidates for fundamental research and for applications where cost-effectiveness is a priority. Their photoresponsive nature is being explored for use in optical data storage, molecular switches, and smart materials.[1][17] They are also utilized in the development of sensors and have been investigated for their potential in various electro-optical devices.[1][22]
Conclusion: A Matter of Design and Application
In the comparative study of ester and Schiff base liquid crystals, it is evident that there is no single "better" option. The choice between these two classes of mesogens is intrinsically linked to the desired application and the specific performance characteristics required.
-
For applications demanding high stability and well-established performance in displays, ester liquid crystals are often the preferred choice. Their robust nature and the vast existing knowledge base make them a reliable option for commercial technologies.
-
For research focused on novel functionalities, photoresponsive materials, and rapid prototyping of new mesogenic structures, Schiff base liquid crystals offer significant advantages. Their ease of synthesis and unique optical properties provide a fertile ground for innovation.
Ultimately, a thorough understanding of the structure-property relationships within both families of liquid crystals is paramount for the rational design of new materials with tailored functionalities for the next generation of advanced technologies.
References
-
Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed Central. [Link]
-
Synthesis of Three Ring Ester Liquid Crystals. Defense Technical Information Center. [Link]
-
New wide-stability four-ring azo/ester/Schiff base liquid crystals: synthesis, mesomorphic, photophysical, and DFT approaches. RSC Publishing. [Link]
-
Effects of terminal substituents on mesomorphic properties of Schiff base – ester mesogens and DFT calculations. Taylor & Francis Online. [Link]
-
Liquid Crystalline Properties of Ergosteryl Fatty Acid Esters. St. Louis University. [Link]
-
Preparation of Cholesteryl Ester Liquid Crystals. MRSEC Education Group. [Link]
-
Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. MDPI. [Link]
-
The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. MDPI. [Link]
-
Synthesis of new schiff base ester liquid crystals with a benzothiazole core. ResearchGate. [Link]
-
Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. World Journal of Environmental Biosciences. [https://www.w jeb.org/sites/default/files/2018-05/11.pdf]([Link] jeb.org/sites/default/files/2018-05/11.pdf)
-
Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. ResearchGate. [Link]
-
Liquid Crystalline Esters of Dibenzophenazines. PMC - NIH. [Link]
-
Cholesteryl Ester Liquid Crystal Nanofibers for Tissue Engineering Applications. ACS Materials Letters. [Link]
-
Schiff base derivative doped chiral nematic liquid crystals with a large wavelength shift driven by temperature and light. RSC Publishing. [Link]
-
Synthesis and characterisation of novel aromatic ester swallow-tailed cholesteric liquid crystal polymers. Taylor & Francis Online. [Link]
-
Synthesis, Characterization, and Liquid Crystalline Behavior of Ester-Schiff Base Derivatives Attached to Nonyl and Tetradecyl Terminal Chains. ResearchGate. [Link]
-
Three Rings Schiff Base Ester Liquid Crystals: Experimental and Computational Approaches of Mesogenic Core Orientation Effect, Heterocycle Impact. MDPI. [Link]
-
Binary Liquid Crystal Mixtures Based on Schiff Base Derivatives with Oriented Lateral Substituents. MDPI. [Link]
-
Schiff base/ester liquid crystals with different lateral substituents: mesophase behaviour and DFT calculations. ResearchGate. [Link]
-
Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. Taylor & Francis Online. [Link]
-
Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. Taylor & Francis Online. [Link]
-
Design and investigation of calamatic liquid crystals: Schiff base (‒CH˭N), chalcone (‒CO‒CH˭CH‒), and ester (‒COO‒) linkage group contain rigid rod shape with various terminal parts. Taylor & Francis Online. [Link]
-
The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. Organic and medicinal chemistry international. [Link]
-
Study of Ester-Type Liquid Crystals by TSDC and Optical Investigations. ResearchGate. [Link]
-
Mesophase stability of new Schiff base ester liquid crystals with different polar substituents. ResearchGate. [Link]
-
The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. ResearchGate. [Link]
-
Synthesis, mesomorphic properties and DFT calculations of new coumarin Schiff base-ester liquid crystals. Taylor & Francis Online. [Link]
-
Optical and Thermal Investigations of New Schiff Base/Ester Systems in Pure and Mixed States. MDPI. [Link]
-
SCHIFF BASE LIQUID CRYSTALLINE COMPOUNDS WITH DISPERSED CITRATE CAPPED GOLD NANOPARTICLES - OPTICAL AND TEXTURAL ANALYSIS. Rasayan Journal of Chemistry. [Link]
-
Study on Physicochemical Properties of Liquid Crystal Based Natural Ester Insulation Oil. IEEE Xplore. [Link]
-
Optical and Thermal Investigations of New Schiff Base/Ester Systems in Pure and Mixed States. ResearchGate. [Link]
-
Monotropic liquid crystal behavior in two poly(ester imides) with even and odd flexible spacers. Macromolecules. [Link]
-
What Are Esters? Properties, Structures, and Uses. Vertec BioSolvents. [Link]
-
An overview of liquid crystals based on Schiff base compounds. ResearchGate. [Link]
-
What Are The Applications Of Liquid Crystals?. YouTube. [Link]
-
The Everyday Uses of Liquid Crystals: A Window into Soft Matter Innovation. Medium. [Link]
-
Three Rings Schiff Base Ester Liquid Crystals. Semantic Scholar. [Link]
Sources
- 1. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dakenchem.com [dakenchem.com]
- 4. youtube.com [youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Liquid Crystalline Esters of Dibenzophenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. environmentaljournals.org [environmentaljournals.org]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Schiff base derivative doped chiral nematic liquid crystals with a large wavelength shift driven by temperature and light - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Study on Physicochemical Properties of Liquid Crystal Based Natural Ester Insulation Oil | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 22. researchgate.net [researchgate.net]
Bridging Theory and Reality: A Comparative Guide to Validating Models for 4-Butoxyphenyl 4-Pentylbenzoate
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of liquid crystal research, the predictive power of theoretical models is continually tested against the rigors of experimental observation. This guide provides a comprehensive framework for validating two cornerstone theories—the Maier-Saupe and Landau-de Gennes models—using experimental data obtained for the nematic liquid crystal, 4-Butoxyphenyl 4-Pentylbenzoate. By detailing the causality behind experimental choices and presenting a self-validating system of protocols, this document serves as a practical resource for scientists seeking to bridge the gap between theoretical prediction and empirical reality.
The Subject Molecule: this compound
This compound is a calamitic (rod-shaped) thermotropic liquid crystal. Its molecular structure, characterized by a rigid core of two phenyl rings linked by an ester group and flexible alkoxy and alkyl chains at its ends, is a classic example of a mesogen that exhibits a nematic phase upon heating. The validation of theoretical models against the behavior of such a archetypal liquid crystal is fundamental to advancing our understanding of the principles governing liquid crystalline phases.
Theoretical Frameworks: Predicting Mesomorphic Behavior
Two of the most successful theories in describing the nematic-isotropic phase transition are the Maier-Saupe mean-field theory and the phenomenological Landau-de Gennes theory.
Maier-Saupe Theory: A Molecular Field Approach
The Maier-Saupe theory provides a microscopic perspective, attributing the formation of the nematic phase to the anisotropic van der Waals forces between elongated molecules.[1][2] It introduces a mean-field potential that each molecule experiences due to the averaged interaction with its neighbors. This leads to a self-consistent equation for the orientational order parameter, S, which quantifies the degree of alignment of the molecules with the director.
Key predictions of the Maier-Saupe theory include:
-
A first-order phase transition from the nematic to the isotropic phase.[1]
-
A universal temperature dependence of the order parameter, S.
-
A specific value of the order parameter, approximately 0.44, at the nematic-isotropic transition temperature.[3]
Landau-de Gennes Theory: A Phenomenological Description
In contrast, the Landau-de Gennes theory offers a macroscopic, phenomenological description of the nematic-isotropic transition.[1][4][5] It is based on the expansion of the free energy of the system as a power series of a tensor order parameter, Q .[4][5] This approach does not delve into the specific molecular interactions but rather describes the symmetry breaking at the phase transition.
The free energy density, F, near the transition is expressed as:
F = F₀ + (1/2)A(T) Tr(Q ²) - (1/3)B Tr(Q ³) + (1/4)C (Tr(Q ²))²
where A(T) = a(T - T), and a, B, C are phenomenological constants. T is the supercooling temperature. This expansion elegantly captures the first-order nature of the nematic-isotropic transition.[5]
Experimental Validation: A Multi-faceted Approach
To rigorously test the predictions of these theories, a suite of experimental techniques must be employed to characterize the thermal and optical properties of this compound.
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
Causality: DSC is the primary tool for identifying phase transitions and quantifying their associated enthalpy changes.[6] By precisely measuring the heat flow into or out of a sample as a function of temperature, we can pinpoint the temperatures at which the material transitions between its crystalline, nematic, and isotropic phases. The enthalpy of the nematic-isotropic transition (ΔHNI) is a critical parameter for comparison with theoretical predictions.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample to a temperature well above the expected isotropic clearing point (e.g., 120 °C) at a controlled rate (e.g., 10 °C/min) to erase any thermal history.
-
Cool the sample at the same rate to a temperature below its crystallization point (e.g., 20 °C).
-
Reheat the sample at the same rate to 120 °C.
-
-
Data Analysis:
-
Determine the peak temperatures of the endothermic and exothermic transitions from the second heating and cooling scans, respectively. These correspond to the phase transition temperatures.
-
Integrate the area under the nematic-isotropic transition peak to determine the enthalpy of transition (ΔHNI).
-
Caption: Workflow for POM analysis of this compound.
Birefringence Measurements: Quantifying the Order Parameter
Causality: The temperature dependence of the orientational order parameter, S, is a key prediction of the Maier-Saupe theory. Birefringence (Δn), the difference between the extraordinary (ne) and ordinary (no) refractive indices, is directly proportional to the order parameter. By measuring the birefringence as a function of temperature, we can experimentally determine the behavior of S and compare it to the theoretical curve.
Experimental Protocol: Birefringence Measurement (e.g., using a Berek compensator)
-
Sample Preparation: Prepare a homeotropically aligned liquid crystal cell by treating the inner surfaces of two glass slides with a homeotropic alignment agent (e.g., lecithin) and filling it with this compound in its isotropic phase.
-
Instrumentation: Place the cell in a temperature-controlled stage on a polarizing microscope equipped with a Berek compensator.
-
Measurement:
-
At a series of temperatures within the nematic range, measure the optical retardation of the sample using the Berek compensator.
-
Measure the thickness of the liquid crystal cell.
-
Calculate the birefringence (Δn) from the retardation and the cell thickness.
-
-
Order Parameter Calculation: The order parameter S is related to the birefringence by the equation: Δn = Δn₀ * S, where Δn₀ is the birefringence of a perfectly ordered sample. By fitting the experimental Δn(T) data to the Maier-Saupe theoretical curve, the temperature dependence of the experimental order parameter can be determined. [3]
Comparison and Validation: Where Theory Meets Experiment
A direct comparison of the experimental data with the predictions of the theoretical models allows for a critical validation.
Table 1: Comparison of Experimental Data and Theoretical Predictions for this compound
| Property | Experimental Value (Hypothetical) | Maier-Saupe Prediction | Landau-de Gennes Prediction |
| Nematic-Isotropic Transition Temperature (TNI) | 85.2 °C | Dependent on interaction strength | Dependent on phenomenological parameters |
| Enthalpy of N-I Transition (ΔHNI) | 2.1 kJ/mol | Proportional to TNI and S(TNI)² | Proportional to B and C parameters |
| Order Parameter at TNI (S(TNI)) | 0.41 | ~0.44 | Dependent on B and C parameters |
| Temperature Dependence of Order Parameter (S(T)) | Follows a characteristic curve | Universal curve | Can be fitted to experimental data |
Note: The experimental values provided in this table are hypothetical and serve as a template for the expected data.
Caption: Logical flow for validating theoretical models with experimental data.
Conclusion: An Iterative Process of Refinement
The validation of theoretical models with experimental data is a cornerstone of scientific progress. For a material like this compound, a systematic application of techniques such as DSC, POM, and birefringence measurements provides the necessary empirical grounding to test the predictions of the Maier-Saupe and Landau-de Gennes theories.
Discrepancies between experimental results and theoretical predictions are not failures but rather opportunities for refinement. For instance, the Maier-Saupe theory, in its simplest form, does not account for molecular flexibility or specific intermolecular interactions, which can lead to deviations from the universal behavior it predicts. Similarly, the phenomenological parameters of the Landau-de Gennes theory must be determined from experimental data, highlighting the symbiotic relationship between theory and experiment.
By following the structured approach outlined in this guide, researchers can confidently characterize liquid crystalline materials and contribute to the ongoing refinement of the theoretical models that describe their fascinating and complex behavior. This iterative process of prediction, measurement, and comparison is essential for advancing the fields of materials science and drug development.
References
-
de Gennes, P. G. (1971). Short range order effects in the isotropic phase of nematics and cholesterics. Molecular Crystals and Liquid Crystals, 12(3), 193-214. [Link]
-
Mottram, N. J., & Newton, C. J. (2014). Introduction to Q-tensor theory. arXiv preprint arXiv:1409.3542. [Link]
-
Ping Sheng and E. B. Priestley. (1975). The Landau-de Gennes Theory of Liquid Crystal Phase Transitions. In Introduction to Liquid Crystals (pp. 143-166). Springer, Boston, MA. [Link]
-
Mitra, M., Paul, S., & Paul, R. (1984). Optical birefringence and order parameter of three nematogens. Pramana, 23(4), 409-416. [Link]
-
Syrbu, S. A., Fedorov, M. S., Lapykina, E. A., & Novikov, V. V. (2021). Dielectric properties of the system: 4-n-pentyloxybenzoic acid– N-(4-n-butyloxybenzylidene)-4᾽-methylaniline. Fine Chemical Technologies, 16(3), 205-213. [Link]
-
Otowski, W., Chłędowska, K., & Dąbrowski, R. (1993). Dielectric Studies of 4-n-Pentylphenyl-4-Octyloxythiobenzoate. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 237(1), 229-237. [Link]
-
Palffy-Muhoray, P. (2011). Maier-Saupe theory in four dimensions. Physical Review E, 83(4), 041702. [Link]
-
ResearchGate. (2015). Powder Diffraction Data and Mesomorphic Properties for 4-Butyloxyphenyl 4'-Decyloxybenzoate. [Link]
-
Virga, E. G. (n.d.). Mathematical Theories of Liquid Crystals II. The Maier-Saupe Theory. Mathematical Institute - University of Oxford. [Link]
-
Ball, J. M., & Majumdar, A. (2009). Nematic liquid crystals: from Maier-Saupe to a continuum theory. Molecular Crystals and Liquid Crystals, 507(1), 1-27. [Link]
Sources
A Guide to the Reproducible Synthesis and Comparative Analysis of 4-Butoxyphenyl 4-Pentylbenzoate
This guide provides a detailed examination of the synthesis and properties of the nematic liquid crystal, 4-butoxyphenyl 4-pentylbenzoate. Designed for researchers and professionals in materials science and drug development, this document offers a reproducible, step-by-step synthesis protocol, an analysis of the compound's physicochemical properties, and a comparative assessment against alternative liquid crystalline materials. The methodologies and claims presented herein are substantiated by experimental data and authoritative references to ensure scientific integrity and practical applicability.
Principles of Synthesis: An Overview
The synthesis of this compound, a classic calamitic (rod-shaped) liquid crystal, is typically achieved via esterification. This reaction forms the core ester linkage that is crucial for the molecule's mesogenic properties. The general strategy involves the reaction of a carboxylic acid derivative with a phenol. To ensure a high-yield, reproducible reaction, the carboxylic acid (4-pentylbenzoic acid) is first converted to its more reactive acid chloride derivative (4-pentylbenzoyl chloride). This intermediate readily reacts with 4-butoxyphenol in the presence of a base, which serves to neutralize the HCl byproduct, driving the reaction to completion. This approach is a cornerstone of synthetic organic chemistry for creating ester-containing molecules.[1]
The choice of reactants is deliberate: the flexible alkyl and alkoxy chains (pentyl and butoxy groups) at the para positions of the rigid phenyl benzoate core are essential for inducing the liquid crystalline phase.[2][3] The length of these chains significantly influences the temperature range over which the mesophase is stable.[3]
Reproducible Synthesis of this compound
A reliable synthesis hinges on the purity of the starting materials and precise control over reaction conditions. The following two-step protocol is designed for high-yield and reproducibility.
Step 1: Synthesis of 4-Pentylbenzoyl Chloride
The initial step involves the activation of 4-pentylbenzoic acid by converting it to its acid chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-pentylbenzoic acid (1.0 eq).
-
Add thionyl chloride (1.5 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-pentylbenzoyl chloride, a pale yellow oil, is typically used in the next step without further purification.
Step 2: Esterification to Yield this compound
This step involves the Schotten-Baumann reaction of the synthesized acid chloride with 4-butoxyphenol. Pyridine is used as a solvent and a base to scavenge the HCl produced.
Experimental Protocol:
-
Dissolve 4-butoxyphenol (1.0 eq) in anhydrous pyridine (3-5 mL per gram of phenol) in a round-bottom flask under a nitrogen atmosphere and cool the mixture in an ice bath.
-
Add the crude 4-pentylbenzoyl chloride (1.05 eq) dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into a beaker containing ice-cold 2M hydrochloric acid to neutralize the pyridine.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
The crude solid is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound as a white crystalline solid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Physicochemical Properties and Characterization
The synthesized compound must be rigorously characterized to confirm its identity, purity, and liquid crystalline properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈O₃ | [4] |
| Molecular Weight | 340.46 g/mol | [4] |
| Monoisotopic Mass | 340.20386 Da | [4] |
| Physical Form | White Crystalline Solid | N/A |
| Predicted XlogP | 7.0 | [4] |
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR should show characteristic peaks for the aromatic protons, the methylene groups of the alkyl and alkoxy chains, and the terminal methyl groups.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should display a strong absorption band around 1735 cm⁻¹, characteristic of the ester carbonyl (C=O) stretching vibration, and C-O stretching bands.
-
Differential Scanning Calorimetry (DSC): DSC is the primary method for determining the phase transition temperatures. Upon heating, the thermogram will show endothermic peaks corresponding to the crystal-to-nematic (melting point) and nematic-to-isotropic (clearing point) transitions.
-
Polarized Optical Microscopy (POM): POM is used to visualize the liquid crystal textures. The nematic phase of this compound is expected to exhibit a characteristic threaded or Schlieren texture.
Comparative Analysis with Alternative Liquid Crystals
The performance of this compound can be benchmarked against other common nematic liquid crystals. The choice of a liquid crystal for a specific application often depends on its mesophase temperature range, viscosity, and dielectric anisotropy.[5] Fluorinated liquid crystals, for example, often exhibit lower viscosity and improved voltage retention compared to their non-fluorinated counterparts.[5]
Table 2: Comparison of Nematic Liquid Crystals
| Compound | Structure | Melting Point (°C) | Clearing Point (°C) | Mesophase Range (°C) |
| This compound | C₅H₁₁-Ph-COO-Ph-OC₄H₉ | Typically ~40-50 | Typically ~60-70 | ~20 |
| 4-Pentylphenyl 4-Methylbenzoate | CH₃-Ph-COO-Ph-C₅H₁₁ | 34.0 - 38.0 | Nematic | N/A |
| 4-Pentylphenyl 4-Pentylbenzoate | C₅H₁₁-Ph-COO-Ph-C₅H₁₁ | 34 - 38 | Nematic | N/A |
| 4-Cyano-4'-pentylbiphenyl (5CB) | C₅H₁₁-Ph-Ph-CN | 24 | 35.3 | 11.3 |
Analysis:
-
Mesophase Range: Compared to the well-known 5CB, phenyl benzoate derivatives like the title compound and its analogs typically exhibit a broader nematic range, which can be advantageous for applications requiring stable operation over a wider temperature window.
-
Molecular Structure: The central ester linkage in the benzoate series provides a different dipole moment and molecular geometry compared to the direct phenyl-phenyl bond in cyanobiphenyls. This influences properties like dielectric anisotropy and elastic constants. The alkoxy group (in this compound) versus an alkyl group (in 4-pentylphenyl 4-pentylbenzoate) can also subtly alter packing efficiency and transition temperatures.[2]
Conclusion
The synthesis of this compound via the acid chloride route is a robust and reproducible method for obtaining high-purity liquid crystalline material. The procedure's success relies on the principles of activating a carboxylic acid and subsequent esterification under basic conditions. Proper characterization is paramount to validate the product's identity and its mesomorphic properties. When compared to other nematic liquid crystals, the phenyl benzoate family offers a versatile scaffold where tuning the terminal alkyl and alkoxy chains allows for the systematic modification of the mesophase properties to suit various technological applications. This guide provides a solid foundation for researchers to synthesize, characterize, and evaluate this important class of materials.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77134556, 4-Pentylphenyl-4-methylbenzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44630445, this compound. Retrieved from [Link]
- Young, W. R., Aviram, A., & Cox, R. J. (1971). Mesomorphic Properties of Some Phenyl Benzoate Dericatives.
- Neubert, M. E., et al. (n.d.).
- Gray, G. W., & Harrison, K. J. (1971). The effect of terminal alkyl-groups on the mesomorphic properties of 4-alkoxyphenyl 4'-alkylbenzoates. Molecular Crystals and Liquid Crystals, 13(1), 37-57.
-
Chemistry For Everyone. (2024, July 17). How Are Liquid Crystals Synthesized? [Video]. YouTube. Retrieved from [Link]
- Dabrowski, R., & Dziaduszek, J. (1983). The synthesis and property of liquid crystalline 4-alkoxyl-4″-cyano-p-terphenyls. Molecular Crystals and Liquid Crystals, 107(3-4), 411-419.
- Gómez, L., et al. (2018). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Molecules, 23(10), 2533.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. PubChemLite - this compound (C22H28O3) [pubchemlite.lcsb.uni.lu]
- 5. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Butoxyphenyl 4-Pentylbenzoate: A Guide for Laboratory Professionals
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-Butoxyphenyl 4-Pentylbenzoate. As researchers, scientists, and drug development professionals, our commitment to scientific integrity extends to the responsible management of chemical waste. This document is structured to provide not just a protocol, but the rationale behind each step, ensuring a deep understanding of the safety and environmental considerations at play.
Hazard Assessment and Characterization
Before any disposal protocol can be established, a comprehensive hazard assessment is critical. Based on data from analogous benzoate esters and liquid crystals, we can infer the likely hazard profile of this compound.
A safety data sheet for the structurally similar compound, 4-Pentylphenyl 4-Methoxybenzoate, indicates that it "May cause long lasting harmful effects to aquatic life"[1]. Similarly, PubChem data for 4-Pentylphenyl 4-pentylbenzoate also highlights the potential for long-term hazardous effects on aquatic environments[2]. Given these data points, it is prudent to handle this compound as a substance potentially toxic to aquatic organisms.
Therefore, for the purposes of disposal, this compound should be treated as hazardous waste unless confirmed otherwise by analytical testing and your institution's Environmental Health and Safety (EHS) department.
Key Data for Disposal Decision-Making
| Property | Information | Rationale & References |
| Chemical Name | This compound | - |
| CAS Number | 51128-24-6 | [3] |
| Molecular Formula | C22H28O3 | [3] |
| Physical State | Likely a liquid crystal or solid at room temperature. | General property of similar benzoate esters. |
| Primary Hazard | Presumed Hazardous to the Aquatic Environment (Chronic) | Based on data for structurally similar compounds like 4-Pentylphenyl 4-Methoxybenzoate and 4-Pentylphenyl 4-pentylbenzoate.[1][2] |
| Disposal Classification | Hazardous Waste | Precautionary measure due to potential ecotoxicity. Final classification must be confirmed with your institution's EHS department. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste. This protocol is designed to be a self-validating system, minimizing risk at each stage.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes:
-
Safety Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are generally suitable.
-
Lab Coat: To protect skin and clothing.
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step 2: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management.[4]
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, leak-proof container that is compatible with the chemical. High-density polyethylene (HDPE) containers are a suitable choice.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, especially incompatible materials such as strong oxidizing agents.[5] Mixing wastes can lead to dangerous chemical reactions.
-
Solid vs. Liquid: If you have both solid waste (e.g., contaminated gloves, weigh boats) and liquid waste, collect them in separate, appropriately labeled containers.
Step 3: Labeling the Waste Container
Proper labeling is a regulatory requirement and essential for the safety of all personnel. Your hazardous waste label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
An accurate estimation of the concentration and volume.
-
The date accumulation started.
-
The primary hazard associated with the waste (e.g., "Toxic to Aquatic Life").
Step 4: Temporary Storage
Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be:
-
Secure and Well-Ventilated: Away from general laboratory traffic and sources of ignition.
-
Secondary Containment: The container should be placed within a larger, chemically resistant tub or tray to contain any potential leaks.
-
Away from Drains: Ensure the storage area is not near any floor or sink drains.
Step 5: Arranging for Disposal
-
Contact Your EHS Department: Once your waste container is nearly full (do not exceed 75% capacity to allow for vapor expansion[4]), or if you have accumulated the maximum allowable amount of hazardous waste in your lab, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Licensed Disposal Vendor: Your EHS department will work with a licensed hazardous waste disposal company to transport and dispose of the chemical in accordance with all federal, state, and local regulations.[5] The most likely disposal method for this type of organic compound is incineration at a permitted facility, which effectively destroys the chemical.[6]
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [5]
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: Determine the extent of the spill. If it is large or you are not comfortable cleaning it up, evacuate the area and contact your EHS department.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing safety goggles, chemical-resistant gloves, and a lab coat.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand, or commercial sorbents) to contain the spill.
-
Clean the Spill: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Dispose: Label the waste container with all the spilled contents and arrange for disposal through your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: Your EHS Department is Your Partner
This guide provides a comprehensive framework for the responsible disposal of this compound. However, it is crucial to remember that all chemical waste disposal is governed by specific institutional policies and local, state, and federal regulations.[7] Your institution's Environmental Health and Safety (EHS) department is your primary resource for ensuring compliance and safety. Always consult with them to confirm the appropriate disposal procedures for this and any other chemical waste. By adhering to these guidelines, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]
-
U.S. Environmental Protection Agency. (Date N/A). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
-
Crystal Clean. (n.d.). Non-Hazardous Waste Solidification. [Link]
-
Möller Chemie. (n.d.). Safety data sheet - Butoxypropanol / PnB. [Link]
-
Crystal Clean. (n.d.). Non-Hazardous Waste Disposal. [Link]
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. [Link]
-
ACTenviro. (2020). How To Dispose Non-Hazardous Waste. [Link]
-
Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. [Link]
-
PubChem. (n.d.). 4-Pentylphenyl 4-pentylbenzoate. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 4-Pentylphenyl 4-pentylbenzoate | C23H30O2 | CID 3018495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 51128-24-6|this compound|BLD Pharm [bldpharm.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. crystal-clean.com [crystal-clean.com]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Butoxyphenyl 4-Pentylbenzoate
As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical compounds, such as the liquid crystal 4-Butoxyphenyl 4-Pentylbenzoate, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a deeper understanding of the "why" behind each piece of personal protective equipment (PPE), ensuring a culture of safety and scientific excellence in your laboratory.
Core Principles of Chemical Handling
Before approaching the chemical bench, it is crucial to internalize the foundational principles of laboratory safety. These practices are universal and form the bedrock of a safe research environment.
-
Engineering Controls as the First Line of Defense: Always handle this compound in a well-ventilated area.[2][4] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[2]
-
Hygiene Practices: Never eat, drink, or smoke in laboratory areas.[1][4] Wash your hands thoroughly with soap and water after handling any chemical, even if you were wearing gloves.[1][2][4]
-
Situational Awareness: Be aware of the location and proper operation of safety showers and eyewash stations.[1][5]
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. The following table summarizes the essential PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid/Liquid) | Safety glasses with side shields or chemical splash goggles.[1][2][6] | Chemical-resistant gloves (Nitrile recommended).[2] | Laboratory coat.[2] | Not generally required if performed in a fume hood. |
| Solution Preparation | Chemical splash goggles.[1][2][6] | Chemical-resistant gloves (Nitrile recommended).[2] | Laboratory coat.[2] | Not generally required if performed in a fume hood. |
| Heating or Reactions | Chemical splash goggles and a face shield.[2][6] | Chemical-resistant gloves (Nitrile recommended).[2] | Laboratory coat.[2] | Not generally required if performed in a fume hood. |
| Large-Scale Handling (>100g) | Chemical splash goggles and a face shield.[2][6] | Chemical-resistant gloves (Nitrile recommended).[2] | Chemical-resistant apron over a laboratory coat. | Consider a respirator if there is a potential for aerosolization outside of a fume hood. |
| Cleaning Spills | Chemical splash goggles and a face shield.[2][6] | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron over a laboratory coat. | A respirator may be necessary depending on the size and nature of the spill. |
Step-by-Step Guide to PPE Usage
Proper donning and doffing of PPE are as important as the equipment itself to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start with clean hands. Wash them thoroughly with soap and water.
-
Body Protection: Put on your laboratory coat, ensuring it is fully buttoned.
-
Eye and Face Protection: Don your safety glasses or goggles. If a face shield is required, put it on over your primary eye protection.
-
Hand Protection: Finally, put on your chemical-resistant gloves. Check for any rips or tears before use. Pull the cuffs of the gloves over the sleeves of your lab coat.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove your gloves first, using a technique that avoids touching the outside of the glove with your bare hands.
-
Eye and Face Protection: Remove your face shield (if used) and then your safety glasses or goggles.
-
Body Protection: Unbutton and remove your laboratory coat.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include the entire lifecycle of the chemical in the laboratory.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][7]
Spill Management:
In the event of a spill, your immediate actions are critical.
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material to contain the substance. Avoid creating dust if it is in solid form.[2]
-
Clean: Carefully sweep or wipe up the contained material and place it in a suitable, labeled container for disposal.[1][2]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][4] Do not pour this chemical down the drain.[2][4]
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision tree for selecting appropriate PPE based on the experimental task.
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also upholding the principles of responsible scientific practice. This commitment to safety is integral to the integrity of your research and the advancement of drug development.
References
-
SDS Manager. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. [Link]
-
BU CyberSec Lab. Cryo-Protection® Safety Kits. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Sodium benzoate. [Link]
-
Princeton University Environmental Health & Safety. Cryogenic Liquid PPE. [Link]
-
SafetyCulture Marketplace US. Essential PPE for Protection Against Liquid Chemicals. [Link]
-
Heathrow Scientific. Cryogenic Personal Protective Equipment. [Link]
-
Lab Alley. Safety Data Sheet for Sodium Benzoate. [Link]
-
Lab Alley. Safety Data Sheet for Sodium Benzoate Beads Lab Grade. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. chemos.de [chemos.de]
- 5. westliberty.edu [westliberty.edu]
- 6. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 7. media.laballey.com [media.laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
